molecular formula C11H19NO7 B142040 Fructose-proline CAS No. 29118-61-4

Fructose-proline

Numéro de catalogue: B142040
Numéro CAS: 29118-61-4
Poids moléculaire: 277.27 g/mol
Clé InChI: QQBMYMKLRZUCDK-JZKKDOLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(1-Deoxy-D-fructosyl)-L-proline (CAS 29118-61-4) is a well-defined Amadori rearrangement product (ARP) formed from the reaction between L-proline and D-fructose . As the first stable intermediate in the Maillard reaction pathway, this compound is a crucial reference material for researchers studying non-enzymatic browning, flavor development, and the formation of advanced glycation end-products (AGEs) in food and biological systems . Recent studies have highlighted the significant role of Amadori compounds like N-(1-Deoxy-D-fructosyl)-L-proline as natural chelators of transition metal ions (Cu²⁺, Fe²⁺, Zn²⁺), which can influence antioxidant activity and mineral bioavailability during food processing . Furthermore, metabolomic fingerprinting research has identified deoxy-fructosyl-amino acids as putative plasma biomarkers for infection and disease severity, underscoring the biological relevance of this compound beyond food chemistry . The crystal structure of this specific compound has been successfully characterized, confirming its β-fructopyranose form in the ²C₅ conformation, which provides valuable insight for structure-activity relationship studies . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBMYMKLRZUCDK-JZKKDOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306343
Record name 1-Deoxy-1-L-proline-D-fructose
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Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29118-61-4
Record name 1-Deoxy-1-L-proline-D-fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29118-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-D-fructosyl)-L-proline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(1-deoxy-D-fructos-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Deoxy-1-L-proline-D-fructose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fructose-proline synthesis mechanism in Maillard reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Mechanism of Fructose-Proline in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science and has growing implications in health and disease. The reaction of fructose (B13574) with the secondary amino acid proline is of particular interest due to the unique chemical properties and potential biological activities of its products. This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, focusing on the formation of N-(1-Deoxy-D-fructos-1-yl)-L-proline. It details the underlying chemical transformations, presents quantitative data on reaction kinetics, outlines experimental protocols for synthesis and analysis, and explores the relevance of this compound in the context of drug development.

The Core Mechanism: this compound Synthesis

The synthesis of this compound is a multi-step process initiated by the condensation of D-fructose and L-proline. Fructose, a ketose, reacts with the secondary amine of proline to form an unstable N-substituted glycosylamine, also known as a Schiff base. This intermediate then undergoes an intramolecular rearrangement to form a more stable aminoketose. When the starting sugar is a ketose like fructose, this rearrangement is termed the Heyns rearrangement. The corresponding product from an aldose sugar is formed via the Amadori rearrangement.[1][2] The resulting stable product of the this compound reaction is N-(1-Deoxy-D-fructos-1-yl)-L-proline.[3][4][5]

The initial stages of the Maillard reaction with fructose appear to occur more rapidly than with glucose.[6][7] The overall reaction is influenced by several factors, including temperature, pH, and the concentration of reactants.[8][9]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the formation of N-(1-Deoxy-D-fructos-1-yl)-L-proline.

Fructose_Proline_Synthesis Fructose D-Fructose (Ketose) Intermediate1 Schiff Base (N-substituted glycosylamine) Fructose->Intermediate1 + L-Proline - H2O Proline L-Proline (Secondary Amino Acid) Proline->Intermediate1 Product N-(1-Deoxy-D-fructos-1-yl)-L-proline (Heyns Product) Intermediate1->Product Heyns Rearrangement (Intramolecular)

This compound Synthesis Pathway

Quantitative Analysis of this compound Formation

The formation and degradation of this compound and related Maillard reaction products are highly dependent on reaction conditions. The tables below summarize quantitative data from various studies.

Table 1: Effect of pH and Temperature on Glucose Consumption and Fructosyl-Proline (Fru-Pro) Degradation[10]
ParameterpHReaction Time (h)Value
Glucose Consumption 67~10%
77~40%
Fru-Pro Degradation 61~60% remaining
71<10% remaining
Table 2: Yield of Key Odorants from Glucose/Proline (Glc/Pro) and Fructosyl-Proline (Fru-Pro) Model Systems[11]
OdorantPrecursor SystemMax Yield (at optimal pH)
Acetic Acid Glc/Pro & Fru-Proup to 40 mg/mmol
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Fru-Proup to 0.25 mg/mmol
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) Glc/Proup to 50 µ g/mmol
2-acetyl-1-pyrroline (AP) Glc/Proup to 5 µ g/mmol
Table 3: Effect of Temperature and Reactant Concentration on the Fructose-Histidine Maillard Reaction[8]
ParameterConditionFructose Reduction (mg)Histidine Reduction (mg)
Temperature 50 °C4.043 ± 0.6795.200 ± 1.414
90 °C99.381 ± 6.24378.067 ± 4.027
Reactant Concentration (Equimolar) 0.02 M4.594 ± 0.4655.434 ± 0.989
0.10 M30.299 ± 1.61835.000 ± 1.697

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various research articles.

Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-proline

A common method for the synthesis of this compound involves heating an aqueous solution of D-fructose and L-proline.[3]

  • Materials: D-fructose, L-proline, deionized water, phosphate (B84403) buffer.

  • Procedure:

    • Prepare equimolar solutions of D-fructose and L-proline in a phosphate buffer (e.g., 0.2 M).[10]

    • Adjust the pH of the solution to a desired value (e.g., pH 7.0) using NaOH or HCl.[10][11]

    • Transfer the solution to a reaction vessel and heat at a controlled temperature (e.g., 100-145°C) for a specific duration (e.g., 1-4 hours).[10][11]

    • Cool the reaction mixture to stop the reaction.

    • The resulting solution contains N-(1-Deoxy-D-fructos-1-yl)-L-proline, which can be purified using techniques like column chromatography.

Quantification of this compound using High-Performance Anion-Exchange Chromatography (HPAEC)[10]
  • Instrumentation: High-Performance Anion-Exchange Chromatograph with a pulsed amperometric detector (PAD).

  • Columns: A suitable anion-exchange column (e.g., CarboPac PA1) with a corresponding guard column.

  • Eluents: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water. A typical gradient for this compound analysis is as follows:

    • 0.0 min: 87.5% H₂O, 10% 500 mM NaOH, 2.5% 1 M NaOAc

    • 12.0 min: 52% H₂O, 40% 500 mM NaOH, 8% 1 M NaOAc

    • 14.0 min: 30% H₂O, 50% 500 mM NaOH, 20% 1 M NaOAc

    • 23.0 min: 30% H₂O, 50% 500 mM NaOH, 20% 1 M NaOAc

    • 25.0 min: Re-equilibration to initial conditions.[10]

  • Sample Preparation: Dilute the reaction mixture in deionized water and filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard curve of purified N-(1-Deoxy-D-fructos-1-yl)-L-proline to quantify the concentration in the samples.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of Maillard reaction products.[12][13]

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Use a suitable reversed-phase or HILIC column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and an isotope-labeled internal standard.

Relevance in Drug Development and Biological Systems

Maillard reaction products, including this compound, are being investigated for their potential biological activities.[3][14] Understanding their formation is crucial, as these reactions also occur in vivo and are implicated in the pathophysiology of diseases like diabetes.[12][15] The synthesis and screening of specific Maillard reaction products like this compound could lead to the discovery of novel therapeutic agents.

Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the synthesis and subsequent screening of this compound for potential biological activities relevant to drug development.

Drug_Development_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization Synthesis This compound Synthesis (Maillard Reaction) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Antioxidant Activity) Characterization->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) InVitro->CellBased HitToLead Hit-to-Lead Optimization CellBased->HitToLead Preclinical Preclinical Studies (Animal Models) HitToLead->Preclinical

Workflow for this compound in Drug Discovery

Conclusion

The synthesis of this compound via the Maillard reaction is a complex process influenced by multiple factors. A thorough understanding of its mechanism and the conditions that govern its formation is essential for researchers in food science and is of growing importance to those in the pharmaceutical and biomedical fields. The methodologies and data presented in this guide provide a solid foundation for further research into the synthesis, characterization, and potential applications of this and other Maillard reaction products.

References

An In-depth Technical Guide to Fructose-Proline: An Early-Stage Maillard Reaction Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline (F-P) is an early-stage Maillard reaction product (MRP), specifically an Amadori product, formed from the non-enzymatic reaction between the reducing sugar fructose (B13574) and the amino acid proline. While extensively studied in the context of food science for its role in flavor and color development, emerging research is beginning to shed light on the potential biological activities of F-P and other MRPs. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its formation, experimental protocols for its study, and its potential modulatory effects on key signaling pathways implicated in inflammation and oxidative stress. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other related Maillard reaction products.

Introduction

The Maillard reaction, a complex cascade of chemical reactions between reducing sugars and amino acids, is a cornerstone of food chemistry, responsible for the desirable aromas, flavors, and colors of cooked foods. The initial phase of this reaction leads to the formation of Schiff bases, which then rearrange to form more stable Amadori or Heyns products.[1][2] this compound is the Amadori rearrangement product formed from the condensation of fructose and proline.[2]

While the later stages of the Maillard reaction can lead to the formation of advanced glycation end-products (AGEs), which are often associated with chronic diseases, the biological activities of early-stage MRPs like this compound are less understood and may present a different biological profile.[3] Fructose itself has been shown to promote inflammatory responses through pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4][5] Conversely, proline has been reported to possess antioxidant and potential anti-inflammatory properties. This juxtaposition of precursor properties makes the resulting this compound conjugate a molecule of significant scientific interest.

This guide will delve into the synthesis, characterization, and known biological implications of this compound, providing detailed experimental methodologies and summarizing available quantitative data to facilitate further research into its potential as a bioactive compound.

Formation and Synthesis of this compound

The formation of this compound is the initial, reversible step in the Maillard reaction between fructose and proline. The reaction begins with the nucleophilic attack of the amino group of proline on the carbonyl group of the open-chain form of fructose, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-deoxy-D-fructos-1-yl)-L-proline, or this compound.[2]

Experimental Protocol: Synthesis of this compound (Amadori Product)

This protocol is a generalized method based on the refluxing method for synthesizing Amadori products.[2]

Materials:

  • D-Fructose

  • L-Proline

  • Anhydrous Methanol (B129727)

  • Dowex 50WX4 ion-exchange resin (H+ form)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (0.45 µm filter)

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of D-fructose and L-proline in anhydrous methanol under a nitrogen atmosphere to prevent oxidation.

  • Reflux: Heat the mixture to reflux temperature (approximately 65°C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate containing unreacted starting materials may form. Remove the precipitate by filtration through a 0.45 µm filter.

  • Purification by Ion-Exchange Chromatography:

    • Concentrate the filtrate using a rotary evaporator to reduce the volume.

    • Prepare a column with Dowex 50WX4 ion-exchange resin (H+ form).

    • Dissolve the concentrated filtrate in a minimal amount of water and load it onto the column.

    • Wash the column with deionized water to remove unreacted sugars and other non-ionic compounds.

    • Elute the this compound adduct using an aqueous ammonia (B1221849) solution (e.g., 0.5 M).

  • Isolation: Collect the fractions containing the product and remove the ammonia and water by rotary evaporation to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for this compound

Accurate quantification and characterization of this compound are crucial for both synthetic and biological studies. HPLC is a commonly employed technique for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of Amadori products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Refractive Index Detector (RID).

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) or a dedicated amino or carbohydrate column.[6]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, or an aqueous buffer such as formic acid in water. For example, an isocratic elution with 0.1% (w/w) aqueous formic acid can be used.[7]

  • Flow Rate: Typically 0.25-1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

  • Injection Volume: 1-20 µL.[7]

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 280 nm for later-stage MRPs, though early Amadori products may have weak absorbance) or RID for universal detection of sugars and their derivatives. Mass spectrometry (MS) coupling provides the most sensitive and specific detection.

Sample Preparation:

  • For synthetic mixtures, dilute the sample in the mobile phase.

  • For biological or food matrices, an extraction step is necessary. This may involve homogenization in a suitable solvent (e.g., water or methanol/water mixture), followed by centrifugation and filtration (0.22 or 0.45 µm) to remove particulates. Solid-phase extraction (SPE) may be required for complex samples to remove interfering substances.

Quantification:

  • Prepare a calibration curve using a purified and quantified this compound standard.

  • Inject the samples and standards onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activities of this compound

The biological effects of this compound are not yet extensively characterized. However, based on the known activities of its precursors and related Maillard reaction products, it is hypothesized to possess both antioxidant and pro-inflammatory potential.

Antioxidant Activity

Maillard reaction products, in general, have been shown to possess antioxidant properties.[8] This activity is often attributed to the formation of reductone-like structures during the reaction, which can act as free radical scavengers.

Quantitative Data on Antioxidant Activity of Fructose-Amino Acid MRPs:

Model SystemAssayAntioxidant ActivityConditionsCitation
Cysteine-FructoseABTS7.05 µmol Trolox equivalents/mL130°C, 60 min[9]
Lysine-FructoseFe2+ Chelation96.31%100°C, 30 min[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to assess the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • This compound solution at various concentrations.

  • Methanol (as a blank).

  • Ascorbic acid or Trolox (as a positive control).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add a defined volume of this compound solution at different concentrations to the wells.

  • Add an equal volume of DPPH solution to each well.

  • Include a control well with methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The effect of this compound on inflammation is an area of active investigation. While high fructose intake is associated with pro-inflammatory responses, some MRPs have demonstrated anti-inflammatory effects.[4][10] It is plausible that this compound could modulate inflammatory signaling pathways.

Quantitative Data on Inflammatory Response to Fructose and MRPs:

Compound/MixtureCell/Animal ModelEffectCytokine/Marker MeasuredCitation
FructoseHuman MonocytesIncreased pro-inflammatory cytokine productionTNF-α, IL-6, IL-1β[11]
Glucose-Lysine MRPsDSS-induced colitis in ratsAmeliorated colitisDecreased nitric oxide, suppressed inflammatory cytokine mRNA[12]
Sugar-Amino Acid MRPsLPS-stimulated RAW264.7 macrophagesDecreased nitric oxide expressionNitric Oxide (NO)[10]
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This assay is used to assess the pro- or anti-inflammatory effects of a compound on activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound solution (sterile-filtered).

  • Griess Reagent System.

  • 96-well cell culture plate.

  • Cell culture incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + F-P only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add the Griess reagents to the supernatant according to the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite production in the presence of this compound compared to the LPS-only control would suggest an anti-inflammatory effect.

Signaling Pathways

Fructose and proline metabolism are known to intersect with key cellular signaling pathways. While direct evidence for this compound is limited, it is reasonable to hypothesize its involvement in the NF-κB and MAPK pathways based on existing literature.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] Fructose has been shown to activate NF-κB, leading to the production of pro-inflammatory cytokines.[4]

NF_kB_Pathway Fructose_Proline This compound Receptor Cell Surface Receptor (Hypothetical) Fructose_Proline->Receptor ? IKK_Complex IKK Complex Receptor->IKK_Complex ? IkB IκB IKK_Complex->IkB Phosphorylation (Inhibition) NF_kB NF-κB (p50/p65) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB->Gene_Expression Activation

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[14] Studies have shown that MAPK signaling is involved in fruit ripening processes where proline production is also a factor.[15]

MAPK_Pathway Fructose_Proline This compound Upstream_Kinase Upstream Kinase Fructose_Proline->Upstream_Kinase ? MAPKKK MAPKKK Upstream_Kinase->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulation

Caption: Potential interaction of this compound with the MAPK signaling cascade.

Experimental Protocol: Western Blot for Phosphorylated MAPK

This technique is used to detect the activation of MAPK pathways by measuring the phosphorylation of key proteins.

Materials:

  • Cell lysates from cells treated with this compound.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus (transfer system).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-p38). In a separate blot, use an antibody for the total form of the protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on MAPK activation.

Conclusion and Future Directions

This compound, as an early-stage Maillard reaction product, represents an intriguing molecule at the intersection of food science and pharmacology. While current research provides a foundational understanding of its formation and offers clues to its potential biological activities, there is a clear need for more focused investigation. The detailed experimental protocols provided in this guide are intended to facilitate such research.

Future studies should aim to:

  • Develop and validate robust and standardized methods for the synthesis and purification of this compound.

  • Conduct comprehensive in vitro and in vivo studies to definitively characterize its antioxidant and anti-inflammatory properties, including the determination of dose-response relationships and efficacy.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK cascades.

  • Explore the potential therapeutic applications of this compound in inflammatory and oxidative stress-related diseases.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and other early-stage Maillard reaction products as novel bioactive compounds for the benefit of human health.

References

The Role of Fructose-Proline as an Amadori Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline, an Amadori compound formed through the Maillard reaction between fructose (B13574) and proline, is a significant molecule in food chemistry and is of growing interest in the biomedical field. This technical guide provides an in-depth overview of the core aspects of this compound, including its formation, chemical properties, and biological significance. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside methods for evaluating its biological activities. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways potentially modulated by this compound and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical procedures.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science, responsible for the color, flavor, and aroma of cooked foods. The initial step of this complex cascade of reactions is the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori compound.[1] this compound is the Amadori compound derived from the reaction of fructose with the secondary amino acid, proline.

While extensively studied in the context of food chemistry for its contribution to sensory attributes, the biological activities of this compound and other Amadori compounds are gaining increasing attention. These activities include antioxidant and potential anti-inflammatory effects, which position them as interesting candidates for further investigation in drug development and nutritional science. This guide aims to provide a comprehensive technical resource on this compound for researchers and professionals in these fields.

Formation and Chemical Properties of this compound

The formation of this compound is a multi-step process initiated by the condensation of the carbonyl group of fructose with the amino group of proline. This is followed by an Amadori rearrangement, a key isomerization reaction that stabilizes the compound.[1]

Mechanism of Formation

The generally accepted mechanism for the formation of this compound is as follows:

  • Schiff Base Formation: The nucleophilic amino group of proline attacks the carbonyl carbon of the open-chain form of fructose, leading to the formation of a carbinolamine.

  • Dehydration: The carbinolamine undergoes dehydration to form a protonated imine, known as a Schiff base.

  • Amadori Rearrangement: The Schiff base undergoes an acid-catalyzed tautomerization and rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-proline, or this compound.[1]

Fructose Fructose (Open-chain form) Carbinolamine Carbinolamine Intermediate Fructose->Carbinolamine + Proline Proline Proline Proline->Carbinolamine SchiffBase Schiff Base (Protonated Imine) Carbinolamine->SchiffBase - H2O FructoseProline This compound (Amadori Compound) SchiffBase->FructoseProline Amadori Rearrangement

Caption: Formation of this compound.
Physicochemical Properties

This compound is a relatively stable compound compared to the initial Schiff base. Its structure and properties can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3]

Biological Significance and Activities

Emerging research suggests that this compound possesses biological activities that may have implications for human health. These activities are primarily attributed to its antioxidant and potential anti-inflammatory properties.

Antioxidant Activity

Amadori compounds, including this compound, have been shown to exhibit antioxidant activity by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in a variety of chronic diseases.

Table 1: Quantitative Data on Antioxidant Activity of Maillard Reaction Products

AssayCompound/SystemAntioxidant CapacityReference
DPPH Radical ScavengingFructose-glycine MRPsStimulated NO synthesis[4]
ABTS Radical ScavengingFructose/L-Asn MelanoidinsHigher than Glucose/L-Asn[5]

Note: Data for this compound specifically is limited; this table presents data for related Maillard Reaction Products (MRPs) to provide context.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some studies suggest that proline and its derivatives may exert anti-inflammatory effects. While direct evidence for this compound is still emerging, the potential for Amadori compounds to modulate inflammatory pathways is an active area of research. For instance, proline has been shown to prevent the effects of LPS-induced inflammation in rats.[6] Fructose, on the other hand, has been shown to induce inflammatory activation in macrophages and microglia through various signaling pathways.[4][7] The net effect of the this compound conjugate remains to be fully elucidated.

Table 2: Effects of Fructose and Proline on Inflammatory Markers

CompoundModel SystemEffect on Inflammatory MarkersReference
FructoseMacrophages and MicrogliaIncreased IL-1β, IL-6, TNFα[4][7]
ProlineRat Brain Cortex and CerebellumPrevented LPS-induced inflammation[6][8]
FructoseLPS-stimulated monocytesEnhanced IL-1β, IL-6, IL-8, TNF secretion[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for the assessment of its biological activities.

Synthesis and Purification of this compound

Objective: To synthesize this compound via the Maillard reaction and purify it for subsequent analysis.

Materials:

  • D-Fructose (analytical grade)

  • L-Proline (analytical grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Reaction vessel with reflux condenser

  • Rotary evaporator

  • Lyophilizer

  • Ion-exchange chromatography column (e.g., Dowex 50W-X8)

  • HPLC system with a refractive index detector (RID)

Protocol:

  • Reaction Mixture Preparation: Dissolve equimolar amounts of D-fructose and L-proline in a minimal amount of deionized water or a methanol-water mixture.

  • Reaction: Heat the mixture under reflux for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C). The progress of the reaction can be monitored by the development of a brown color.

  • Solvent Removal: After the reaction, cool the mixture to room temperature and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the dried residue in deionized water.

    • Load the solution onto a pre-equilibrated cation-exchange column (H+ form).

    • Wash the column with deionized water to remove unreacted fructose and other non-ionic compounds.

    • Elute the bound this compound with a gradient of ammonium (B1175870) hydroxide (B78521) or a suitable buffer.

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using HPLC-RID.[10][11]

  • Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy (¹H and ¹³C NMR).[2][12][13]

cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Dissolve Fructose & Proline Reaction Reflux Reaction Reactants->Reaction Evaporation Rotary Evaporation Reaction->Evaporation IonExchange Ion-Exchange Chromatography Evaporation->IonExchange HPLC HPLC-RID Analysis IonExchange->HPLC Lyophilization Lyophilization HPLC->Lyophilization NMR NMR Characterization Lyophilization->NMR

Caption: this compound Synthesis and Purification Workflow.
DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][15][16]

Materials:

  • This compound sample

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.

  • Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells.

  • DPPH Addition: Add an equal volume of DPPH solution (e.g., 100 µL) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Measurement of Inflammatory Cytokines using ELISA

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in a cell-based assay.[17][18][19][20]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound sample

  • ELISA kits for the specific cytokines to be measured

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no treatment, LPS only, and this compound only.

    • Incubate for a suitable period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

Signaling Pathways

Amadori compounds, as precursors to Advanced Glycation End-products (AGEs), have the potential to interact with cellular signaling pathways, particularly those related to inflammation and oxidative stress. While direct studies on this compound are limited, the known effects of AGEs and the individual components (fructose and proline) provide insights into potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21][22] AGEs are known to activate NF-κB through the Receptor for Advanced Glycation End-products (RAGE).[23] Fructose has also been shown to induce pro-inflammatory responses via NF-κB signaling.[4][7][24] It is plausible that this compound, as an Amadori compound, could modulate this pathway.

FructoseProline This compound (as an AGE precursor) RAGE RAGE Receptor FructoseProline->RAGE Binds IKK IKK Complex RAGE->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammation Induces

Caption: Potential Modulation of the NF-κB Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and stress responses.[5][25] Fructose has been demonstrated to activate the p38 MAPK pathway in immune cells.[4][7] The involvement of this compound in this pathway warrants further investigation.

ExternalStimuli External Stimuli (e.g., this compound) MAPKKK MAPKKK ExternalStimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (e.g., Inflammation) TranscriptionFactors->CellularResponse Induces

Caption: Potential Involvement in the MAPK Signaling Pathway.

Conclusion and Future Directions

This compound, as an Amadori compound, represents a fascinating intersection of food chemistry and biomedical science. Its role in the sensory properties of food is well-established, but its biological activities are only beginning to be understood. The protocols and data presented in this guide provide a foundation for further research into its antioxidant, anti-inflammatory, and other potential therapeutic properties.

Future research should focus on:

  • Elucidating the specific molecular mechanisms by which this compound modulates signaling pathways such as NF-κB and MAPK.

  • Conducting comprehensive in vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound.

  • Investigating the potential synergistic or antagonistic effects of this compound in complex biological systems.

A deeper understanding of the role of this compound and other Amadori compounds will be crucial for developing novel strategies for disease prevention and treatment, as well as for optimizing the nutritional and functional properties of foods.

References

Thermal Stability of Fructose-Proline in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the Amadori compound, Fructose-proline (Fru-Pro), in aqueous solutions. The Maillard reaction, a non-enzymatic browning process, leads to the formation of Fru-Pro from the condensation of fructose (B13574) and proline. The subsequent degradation of this compound is of significant interest in the fields of food chemistry, pharmacology, and clinical research due to the formation of bioactive and potentially deleterious compounds, including Advanced Glycation End Products (AGEs). This document details the kinetics of Fru-Pro degradation, the influence of temperature and pH, and the associated reaction pathways. Furthermore, it outlines experimental protocols for the analysis of Fru-Pro and discusses the cellular signaling pathways impacted by its degradation products.

Introduction

The Maillard reaction, initiated by the condensation of a reducing sugar with an amino compound, is a cornerstone of food science, contributing to the color, flavor, and aroma of thermally processed foods. The initial, stable intermediate formed from the reaction of an aldose or ketose with an amino acid is known as an Amadori or Heyns compound, respectively. This compound (Fru-Pro), an Amadori compound derived from fructose and the secondary amino acid proline, is of particular interest due to the unique chemical properties conferred by the pyrrolidine (B122466) ring of proline.

The thermal stability of Fru-Pro in aqueous environments is a critical parameter influencing its fate and the subsequent formation of a complex array of degradation products. These products can range from flavor compounds to advanced glycation end products (AGEs), which have been implicated in the pathophysiology of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the kinetics and mechanisms of Fru-Pro degradation is therefore essential for controlling the Maillard reaction in food processing and for elucidating the role of Fru-Pro and its derivatives in biological systems.

This guide summarizes the current knowledge on the thermal stability of Fru-Pro, presenting quantitative data on its degradation, detailed experimental methodologies for its study, and visualizations of the key chemical and biological pathways involved.

Thermal Degradation of this compound

The thermal degradation of Fru-Pro in aqueous solutions is a complex process governed by factors such as temperature, pH, and the presence of other reactive species. The primary degradation pathways involve enolization reactions, which lead to the formation of reactive dicarbonyl intermediates and ultimately to a diverse range of secondary products.

Degradation Pathways

The degradation of Amadori compounds like Fru-Pro proceeds mainly through two enolization pathways[1]:

  • 1,2-Enolization: This pathway is favored under acidic to neutral conditions (pH < 7) and leads to the formation of 3-deoxyglucosone (B13542) (3-DG), a highly reactive α-dicarbonyl compound. 3-DG is a key precursor for the formation of 5-hydroxymethylfurfural (B1680220) (HMF) and other degradation products.

  • 2,3-Enolization: This pathway is more prominent under neutral to alkaline conditions (pH ≥ 7) and results in the formation of 1-deoxyglucosone (B1246632) (1-DG) and 4-deoxyglucosone. These intermediates can further react to form a variety of compounds, including pyrazines and other heterocyclic flavor molecules.

The pyrrolidine ring of proline influences the reaction pathways, favoring the formation of specific volatile compounds that contribute to characteristic roasty and bready aromas.

dot

graph DegradationPathways {
  layout=dot;
  rankdir=LR;
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9];

FruPro [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolization [label="Enolization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Enol12 [label="1,2-Enolization\n(Acidic to Neutral pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enol23 [label="2,3-Enolization\n(Neutral to Alkaline pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DG3 [label="3-Deoxyglucosone (3-DG)", fillcolor="#FBBC05", fontcolor="#202124"]; DG1 [label="1-Deoxyglucosone (1-DG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HMF [label="5-Hydroxymethylfurfural (HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Volatiles [label="Volatile Compounds\n(e.g., Pyrrolizines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanoidins [label="Melanoidins", fillcolor="#5F6368", fontcolor="#FFFFFF"];

FruPro -> Enolization [arrowhead=none]; Enolization -> Enol12; Enolization -> Enol23; Enol12 -> DG3; Enol23 -> DG1; DG3 -> HMF; DG1 -> Volatiles; DG3 -> Melanoidins; DG1 -> Melanoidins; }

Caption: The RAGE signaling pathway activated by AGEs.

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, including:

  • Activation of NADPH Oxidase: This leads to an increase in intracellular Reactive Oxygen Species (ROS), inducing a state of oxidative stress.

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): This includes the activation of ERK, JNK, and p38 MAPK pathways.

  • Activation of the Transcription Factor NF-κB: This is a key event that leads to the upregulation of pro-inflammatory genes, such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).

The culmination of these signaling events contributes to cellular dysfunction, inflammation, and apoptosis, which are underlying mechanisms in the pathogenesis of AGE-related diseases.

Proline Metabolism and Oxidative Stress

Proline itself plays a dual role in cellular stress responses. While it can act as an osmoprotectant and a chemical chaperone, its metabolism is also linked to the production and scavenging of ROS. The degradation of this compound releases free proline, which can then enter cellular metabolic pathways. The catabolism of proline in the mitochondria can generate ROS, which at low levels can act as signaling molecules. However, an over-accumulation of proline and its subsequent catabolism can contribute to oxidative stress. Conversely, proline biosynthesis consumes NADPH, which can help to regenerate the cellular antioxidant, glutathione. This intricate balance highlights the complex role of proline in maintaining cellular redox homeostasis.

Conclusion

The thermal stability of this compound in aqueous solutions is a multifaceted topic with significant implications for both food science and medicine. The degradation of this Amadori compound is highly dependent on temperature and pH, leading to a diverse array of products, including flavor compounds and bioactive AGEs. While quantitative kinetic data for this compound itself remains an area for further research, studies on analogous compounds provide a foundational understanding of its degradation pathways and rates. The biological consequences of Fru-Pro degradation are primarily mediated by the interaction of its AGE products with the RAGE receptor, leading to pro-inflammatory and pro-oxidative cellular responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals working to understand and control the Maillard reaction and its downstream effects. Further investigation into the specific kinetics of this compound degradation and its unique biological activities will be crucial for advancing our knowledge in this important area of research.

References

An In-depth Technical Guide to the Formation of Fructose-Proline from Glucose and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between glucose and the amino acid proline is a cornerstone of the Maillard reaction, a series of non-enzymatic browning reactions critical in food chemistry and with significant implications for human health. This reaction proceeds through an Amadori rearrangement to form the stable ketoamine, 1-deoxy-1-L-proline-D-fructose, commonly referred to as fructose-proline. This technical guide provides a comprehensive overview of the formation of this compound, including detailed experimental protocols for its synthesis and purification, quantitative data on reaction yields under various conditions, and an exploration of its relevance in biological systems, particularly in the context of advanced glycation end-products (AGEs) and their associated signaling pathways. This document is intended to serve as a valuable resource for researchers in food science, medicinal chemistry, and drug development.

Introduction

The Maillard reaction, first described by Louis-Camille Maillard in 1912, encompasses the complex cascade of chemical reactions between reducing sugars and amino acids or proteins.[1] A key intermediate in this pathway is the Amadori product, formed from the rearrangement of the initial Schiff base.[2] The reaction between D-glucose and L-proline yields the Amadori product 1-deoxy-1-L-proline-D-fructose (this compound), a compound with the chemical formula C₁₁H₁₉NO₇ and a molecular weight of approximately 277.27 g/mol .[3][4]

In food science, the formation of this compound and its subsequent degradation products contributes significantly to the development of desirable flavors, aromas, and colors in thermally processed foods.[5] In the context of human health and drug development, Amadori products are precursors to the formation of advanced glycation end-products (AGEs).[6][7] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, atherosclerosis, and neurodegenerative disorders, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[1][8] Understanding the formation and biological activity of this compound is therefore crucial for both optimizing food quality and developing therapeutic strategies to mitigate the detrimental effects of glycation.

Chemical Pathway: From Glucose and Proline to this compound

The formation of this compound from glucose and proline is a multi-step process initiated by the condensation of the carbonyl group of glucose with the amino group of proline to form an unstable Schiff base (N-substituted glycosylamine). This is followed by an acid- or base-catalyzed isomerization known as the Amadori rearrangement, which results in the more stable 1-amino-1-deoxy-ketose, this compound.[2]

Fructose_Proline_Formation Glucose D-Glucose Schiff_Base Schiff Base (N-substituted glycosylamine) Glucose->Schiff_Base Condensation (-H₂O) Proline L-Proline Proline->Schiff_Base Fructose_Proline This compound (1-deoxy-1-L-proline-D-fructose) (Amadori Product) Schiff_Base->Fructose_Proline Amadori Rearrangement

Figure 1: Formation of this compound via the Maillard Reaction.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: the fusion method and the syrup method.

Synthesis of this compound

3.1.1. Fusion Method [9]

  • Reactant Preparation: Mix equimolar amounts of D-glucose and L-proline in a dry state.

  • Reaction: Heat the mixture at 70–80°C for 2 hours in a dry oven or oil bath. The mixture will turn brown.

  • Crystallization: Dissolve the resulting brown product in hot ethanol.

  • Purification: Allow the solution to cool to induce crystallization. The final yield is typically between 10% and 30%.

3.1.2. Syrup Method [9]

  • Reactant Preparation: Prepare a mixture of D-glucose, L-proline, and an acid catalyst (e.g., acetic acid) in water. The molar ratio should be approximately 1:1.1-1.4:0.002-0.02 (glucose:proline:catalyst), with about 2.5-3 parts water.

  • Reaction: Heat the mixture to 100°C for 10 to 30 minutes. The solution will darken.

  • Initial Purification: Pass the dark solution through an ion-exchange resin to remove unreacted components and the catalyst.

  • Crystallization: Crystallize the product from hot ethanol.

Purification and Yield Enhancement

A significant improvement in the yield of this compound has been reported using vacuum dehydration followed by spray drying. This method was shown to increase the conversion yield from 3.63% to as high as 69.15%.[3]

  • Aqueous Reaction: Prepare an aqueous solution of glucose and proline.

  • Vacuum Dehydration: Subject the solution to vacuum dehydration to remove water and shift the reaction equilibrium towards the formation of the Amadori product.

  • Spray Drying: Subsequently, use spray drying to rapidly remove the remaining water and isolate the solid product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD):

    • Column: Phenomenex Luna 5u NH₂ 100A (250 mm × 4.60 mm, 5 micron).[10]

    • Mobile Phase: Isocratic elution with acetonitrile:water (82.5:17.5, v/v).[10]

    • ELSD Drift Tube Temperature: 82°C.[10]

    • Nitrogen Flow Rate: 2.0 L/min.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra should be acquired in D₂O. The chemical shifts will confirm the structure of 1-deoxy-1-L-proline-D-fructose.[11]

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C₁₁H₁₉NO₇, exact mass: 277.1161).[12]

Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors, including pH, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Reaction Conditions Glucose Consumed (%) This compound Yield (%) Reference
pH 6, 7 hours10Not specified[13]
pH 7, 7 hours40Not specified[13]
Aqueous medium (initial)Not specified3.63[3]
Vacuum dehydration + Spray dryingNot specified69.15[3]
Fusion MethodNot specified10-30[9]

Table 1: Influence of Reaction Conditions on Glucose Consumption and this compound Yield.

pH Reaction Time (h) This compound Remaining (%) Reference
61~40[13]
71<10[13]

Table 2: Degradation of this compound under Different pH Conditions.

Biological Significance and Signaling Pathways

The primary biological relevance of this compound in the context of drug development lies in its role as a precursor to Advanced Glycation End-products (AGEs). AGEs are a heterogeneous group of molecules that accumulate in tissues and are implicated in the pathophysiology of numerous chronic diseases.[14]

The AGE-RAGE Signaling Axis

AGEs exert their pathogenic effects in large part through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[2][15] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to increased oxidative stress, inflammation, and cellular dysfunction.

AGE_RAGE_Pathway cluster_formation AGE Formation cluster_signaling Cellular Signaling Glucose_Proline Glucose + Proline Fructose_Proline This compound (Amadori Product) Glucose_Proline->Fructose_Proline Maillard Reaction AGEs Advanced Glycation End-products (AGEs) Fructose_Proline->AGEs Oxidation, Dehydration, Condensation RAGE RAGE Receptor AGEs->RAGE binds to NF_kB NF-κB Activation RAGE->NF_kB ROS Increased ROS (Oxidative Stress) RAGE->ROS Inflammation Pro-inflammatory Cytokines NF_kB->Inflammation Cellular_Dysfunction Cellular Dysfunction (e.g., Apoptosis) ROS->Cellular_Dysfunction Inflammation->Cellular_Dysfunction

Figure 2: The AGE-RAGE Signaling Pathway.
This compound in Drug Development

The detrimental effects of the AGE-RAGE axis have made it a significant target for drug development. Therapeutic strategies aim to either inhibit the formation of AGEs or block the RAGE receptor.

Drug_Development_Logic Fructose_Proline This compound AGEs AGEs Fructose_Proline->AGEs RAGE RAGE Signaling AGEs->RAGE Pathology Disease Pathology RAGE->Pathology Inhibitors AGE Inhibitors (e.g., Aminoguanidine) Inhibitors->AGEs inhibit formation Blockers RAGE Blockers (e.g., sRAGE) Blockers->RAGE block interaction

Figure 3: Drug Development Strategies Targeting the AGE-RAGE Axis.

Conclusion

The formation of this compound from glucose and proline is a fundamental process in the Maillard reaction with dual significance. In food science, it is a key step in the development of sensory characteristics. In medicine and drug development, it represents a critical precursor to the formation of pathogenic AGEs. This guide has provided detailed methodologies for the synthesis and analysis of this compound, compiled quantitative data on its formation, and illustrated its role in the biologically important AGE-RAGE signaling pathway. A thorough understanding of these aspects is essential for researchers aiming to modulate the Maillard reaction for improved food quality or for the development of novel therapeutics to combat AGE-related diseases.

References

The Biological Significance of Fructose-Proline in Food Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline (Fru-Pro), a naturally occurring Amadori product formed from the Maillard reaction between fructose (B13574) or glucose and proline, is prevalent in a variety of processed foods. While historically studied in the context of food chemistry for its role in flavor and color development, emerging research indicates that this compound possesses distinct biological activities that warrant further investigation for its potential applications in nutrition and therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological significance of this compound, detailing its formation, analytical determination, and known physiological effects. Particular emphasis is placed on its immunomodulatory properties and its interaction with the gut microbiota. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the underexplored bioactivities of this Maillard reaction product.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science, responsible for the desirable flavors, aromas, and colors of cooked foods.[1] This complex cascade of reactions also leads to the formation of a diverse array of compounds, including Amadori products, which are early-stage Maillard reaction products (MRPs). This compound, chemically known as N-(1-deoxy-D-fructos-1-yl)-L-proline, is an Amadori product formed from the condensation of a reducing sugar (like glucose or fructose) with the amino acid proline.[2][3]

While the organoleptic properties of MRPs are well-documented, their biological significance is an area of growing interest. Many MRPs are not digested or absorbed in the upper gastrointestinal tract and thus become available for metabolism by the gut microbiota.[1][4][5] This interaction can modulate the composition and metabolic activity of the gut microbiome, with potential downstream effects on host health.[2][6]

This guide focuses specifically on the biological significance of this compound, a unique Amadori product due to the secondary amine structure of proline. We will delve into its formation in food systems, methods for its analysis, and the current, albeit limited, knowledge of its biological effects, including its potential as an immunomodulatory agent.

Formation and Occurrence of this compound in Food Systems

This compound is formed during the thermal processing or storage of foods that contain both reducing sugars and proline. The reaction is initiated by the condensation of the carbonyl group of a reducing sugar with the amino group of proline, forming a Schiff base, which then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, this compound.[7] The rate of this compound formation and its subsequent degradation is influenced by factors such as pH, temperature, and water activity. For instance, the formation and decomposition of this compound have been observed to be faster at a neutral pH (pH 7) compared to a slightly acidic pH (pH 6).[1]

Proline is a significant free amino acid in many fruits, and its concentration can be an indicator of juice authenticity.[8][9][10] Consequently, this compound can be found in various processed foods, including:

  • Fruit Juices: Particularly those that have been heat-treated for pasteurization.

  • Baked Goods: The high temperatures used in baking promote the Maillard reaction.

  • Processed Tomato Products: Fructosyl-amino acids are known to be present in these products.

  • Brewer's Spent Grain: This brewing by-product has been shown to contain this compound.[2][6]

The presence and concentration of this compound can serve as an indicator of the extent of the Maillard reaction and the thermal history of a food product.

Analytical Methodologies for this compound

The accurate quantification of this compound in complex food matrices is essential for understanding its dietary intake and biological effects. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of Amadori products due to its high sensitivity and specificity.

Table 1: LC-MS/MS Parameters for the Analysis of Fructosyl-Amino Acids

ParameterRecommended SettingReference
Chromatography
ColumnHydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 with ion-pairing agents[11][12]
Mobile PhaseAcetonitrile/water gradient with additives like ammonium (B1175870) formate (B1220265) or formic acid[13][14]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2][5][6]
MS/MS TransitionsPrecursor ion (m/z of this compound) to product ions (e.g., immonium ion of proline at m/z 70.0651)[2][6]
Internal StandardStable isotope-labeled this compound (e.g., D5-Fructose-proline)Not explicitly found, but a standard practice for accuracy.

Note: The specific MS/MS transitions for this compound would need to be optimized in the laboratory. The provided proline immonium ion is a likely product ion based on the fragmentation patterns of similar compounds.

Experimental Protocols

Synthesis and Purification of N-(1-deoxy-D-fructos-1-yl)-L-proline

Diagram 1: Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants D-Glucose + L-Proline Solvent Methanol (B129727)/Glycerol Reactants->Solvent Reflux Reflux with Acetic Acid Solvent->Reflux IonExchange1 Cation Exchange Chromatography (e.g., Amberlite IRN-77) Reflux->IonExchange1 Elution1 Elute with Water then Ammonium Hydroxide IonExchange1->Elution1 Charcoal Decolorize with Charcoal Elution1->Charcoal IonExchange2 Second Cation Exchange (Pyridinium form) Charcoal->IonExchange2 Elution2 Elute with Water IonExchange2->Elution2 Evaporation Evaporate to Syrup Elution2->Evaporation Crystallization Crystallize from Methanol/Water Evaporation->Crystallization Characterization Characterize by LC-MS/MS and NMR Crystallization->Characterization

Caption: A proposed workflow for the synthesis and purification of this compound.

Detailed Steps (Adapted from Fructosyl-glycine synthesis[15]):

  • Reaction: A suspension of D-glucose and L-proline in a suitable solvent system (e.g., methanol and glycerol) is refluxed in the presence of a catalyst like acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Initial Purification: The reaction mixture is diluted with water and loaded onto a cation exchange resin (e.g., Amberlite IRN-77, H+ form). The column is washed with water to remove unreacted sugars and pigments, followed by elution with a weak base (e.g., 0.2 N ammonium hydroxide) to elute the Amadori compound and unreacted amino acid.

  • Decolorization: The fractions containing this compound are combined, concentrated, and treated with activated charcoal to remove colored impurities.

  • Secondary Purification: The decolorized solution is subjected to a second cation exchange chromatography step (e.g., Amberlite IRN-77, pyridinium (B92312) form) and eluted with water to separate this compound from the unreacted proline.

  • Crystallization: The purified fractions are evaporated to a syrup, which is then crystallized from a solvent system like methanol-water.

  • Characterization: The final product is dried and its identity and purity are confirmed by techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[16][17][18]

Diagram 2: Experimental Workflow for DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in Methanol FruPro_sol Prepare this compound solutions (various concentrations) Mix Mix DPPH solution with This compound solution Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: In a microplate or cuvette, mix the DPPH solution with different concentrations of the this compound solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Biological Significance of this compound

The biological effects of this compound are not extensively studied; however, preliminary evidence and data from related Amadori products suggest several potential areas of significance.

Immunomodulatory Effects

A key finding is the demonstrated immunostimulating property of synthesized this compound in mice.[4] In this study, the effects of this compound on the in vivo and in vitro immune response were evaluated, revealing its potential as an immune response modulator.[4] While the detailed mechanisms were not fully elucidated in the available abstract, this finding points towards a direct interaction of this compound with immune cells, potentially influencing antibody production and other immune functions.[4]

Antioxidant Activity

Amadori products, in general, have been reported to possess antioxidant properties.[4] This activity is thought to be related to their ability to chelate transition metal ions, thereby inhibiting metal-catalyzed oxidation reactions.[19] One study reported that this compound was the most active antioxidant among 12 tested Amadori compounds in a Ferric Reducing Antioxidant Power (FRAP) assay.[4] This suggests that this compound may contribute to the overall antioxidant capacity of foods in which it is present.

Interaction with Gut Microbiota

Maillard reaction products that are not absorbed in the small intestine can be metabolized by the colonic microbiota.[1][4][5] Studies on other Amadori products, such as fructosyl-lysine, have shown that certain probiotic bacteria can degrade these compounds, utilizing the sugar moiety as a carbon source.[11] It is plausible that this compound is similarly metabolized by specific gut bacteria. This interaction could lead to:

  • Alterations in Gut Microbiota Composition: The availability of this compound as a substrate could favor the growth of specific bacterial species. High-fructose diets have been shown to alter gut microbial populations, and it is possible that this compound contributes to this effect.[20][21][22]

  • Production of Bioactive Metabolites: The microbial fermentation of this compound could lead to the production of short-chain fatty acids (SCFAs) and other metabolites with known effects on host health.

Diagram 3: Potential Signaling Pathways Influenced by this compound and its Metabolites

G cluster_pathways Potential Cellular Effects FruPro This compound GutMicrobiota Gut Microbiota FruPro->GutMicrobiota Metabolism ImmuneCells Immune Cells FruPro->ImmuneCells Direct Interaction Antioxidant Antioxidant Response FruPro->Antioxidant Direct Scavenging/ Chelation GutMicrobiota->ImmuneCells Metabolite Signaling NFkB NF-κB Pathway ImmuneCells->NFkB MAPK MAPK Pathway ImmuneCells->MAPK Cytokine Cytokine Production NFkB->Cytokine MAPK->Cytokine

Caption: Potential signaling pathways influenced by this compound.

Fructose itself has been shown to reprogram cellular metabolism in immune cells to favor inflammatory responses, in part through the mTORC1 and NF-κB signaling pathways.[23][24] While it is yet to be determined if this compound directly modulates these pathways, its components (fructose and proline) have known effects on inflammatory signaling. Proline has demonstrated some anti-inflammatory properties in certain contexts.[25] Therefore, it is conceivable that this compound could have a modulatory effect on inflammatory pathways such as NF-κB and MAPK, although this requires direct experimental verification.[8][26][27][28]

Future Directions and Conclusion

The study of the biological significance of this compound is still in its nascent stages. While there is intriguing preliminary evidence for its immunomodulatory and antioxidant activities, a significant amount of research is required to fully elucidate its role in human health. Key areas for future investigation include:

  • Quantitative Analysis: Development and validation of robust analytical methods to accurately quantify this compound in a wide range of food products to estimate dietary intake.

  • Bioavailability and Metabolism: In vivo studies to determine the absorption, distribution, metabolism, and excretion of this compound. This includes identifying the specific gut microbial species involved in its metabolism and the resulting metabolic products.

  • Mechanism of Action: Detailed mechanistic studies to understand how this compound exerts its immunomodulatory effects. This should involve investigating its impact on specific immune cell populations, cytokine production, and key signaling pathways such as NF-κB and MAPK.

  • Clinical Relevance: Preclinical and eventually clinical studies to assess the potential health benefits or risks associated with dietary this compound intake, particularly in the context of immune function and gut health.

References

Physicochemical Properties of Crystalline Fructose-Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline Fructose-proline, an Amadori rearrangement product formed from the Maillard reaction between fructose (B13574) and proline. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for various applications, including its potential use as a pharmaceutical excipient, a functional food ingredient, or a reference standard in food chemistry and biomedical research.

Introduction

This compound, chemically known as N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-proline, is a notable Amadori compound. These compounds are key intermediates in the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. The formation of this compound is significant in food science, contributing to the color, flavor, and aroma of processed foods. In the pharmaceutical and biomedical fields, the study of Amadori products is crucial for understanding protein glycation and its implications in various physiological and pathological processes. The crystalline form of this compound provides a stable and pure material for detailed physicochemical characterization and application development.

Synthesis and Crystallization

The synthesis of crystalline this compound is typically achieved through the Maillard reaction between D-fructose and L-proline. A common laboratory-scale synthesis involves refluxing equimolar amounts of D-fructose and L-proline in an organic solvent, such as methanol. The resulting Amadori product can then be purified and crystallized.

Below is a generalized workflow for the synthesis and crystallization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants D-Fructose + L-Proline Reaction Reflux Reactants->Reaction Dissolve in Solvent Methanol Solvent->Reaction Crude_Product Crude this compound Solution Reaction->Crude_Product Purification Cation Exchange Chromatography Crude_Product->Purification Crystallization Slow Evaporation / Anti-solvent Addition Purification->Crystallization Crystals Crystalline this compound Crystallization->Crystals

Caption: Generalized workflow for the synthesis of crystalline this compound.

Physicochemical Properties

The physicochemical properties of crystalline this compound are summarized in the tables below. Where specific data for the compound is not available, relevant information for its constituent parts (fructose and proline) or general data for Amadori compounds is provided for context.

General Properties
PropertyValueReference
Chemical Name N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-prolineN/A
Synonyms This compound; Fru-Pro[1]
Molecular Formula C₁₁H₁₉NO₇[2]
Molecular Weight 277.27 g/mol [2]
Appearance White crystalline solidGeneral observation
Thermal Properties
PropertyValueReference
Melting Point 145 °C[3]
Thermal Decomposition Amadori compounds generally exhibit complex thermal degradation patterns.[4]
Solubility
CompoundWaterEthanolEtherReference
D-Fructose Very soluble (3.5 g/mL at 20°C)SolubleInsolubleGeneral knowledge
L-Proline Highly soluble (162.2 g/100 g at 25°C)SolubleInsolubleGeneral knowledge
Hygroscopicity

Quantitative hygroscopicity data for crystalline this compound is not widely published. However, both fructose and proline are known to be hygroscopic. Amadori compounds, in general, are also known to be hygroscopic.

Crystal Structure

The crystal structure of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-proline monohydrate has been determined by X-ray crystallography.[5][6] The key features of the crystal structure are summarized below.

Crystal SystemSpace GroupKey ConformationsHydrogen Bonding
OrthorhombicP2₁2₁2₁The fructopyranosyl ring adopts a ²C₅ chair conformation.Extensive intermolecular hydrogen bonding network involving the hydroxyl groups of the fructose moiety, the carboxylate and amino groups of the proline moiety, and the water molecule of hydration.[5][6]

Experimental Protocols

This section outlines generalized experimental protocols for the characterization of crystalline this compound based on standard methods for analyzing Amadori compounds.

Synthesis and Crystallization

A detailed experimental protocol for the synthesis of Amadori compounds can be found in the work by Yaylayan and Huyghues-Despointes (1994).[7] A general procedure is as follows:

  • Dissolve equimolar amounts of D-fructose and L-proline in methanol.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product using cation exchange chromatography.

  • Crystallize the purified this compound from a suitable solvent system (e.g., water-ethanol) by slow evaporation or by the addition of an anti-solvent.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of crystalline this compound.

G cluster_characterization Physicochemical Characterization cluster_structure_methods Methods cluster_thermal_methods Methods cluster_properties_methods Methods Start Crystalline this compound Sample Structure Structural Analysis Start->Structure Thermal Thermal Analysis Start->Thermal Properties Physical Properties Start->Properties X-ray X-ray Crystallography Structure->X-ray NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR DSC Differential Scanning Calorimetry (DSC) Thermal->DSC TGA Thermogravimetric Analysis (TGA) Thermal->TGA Solubility Solubility Studies Properties->Solubility Hygroscopicity Hygroscopicity Analysis Properties->Hygroscopicity

Caption: General workflow for physicochemical characterization.

5.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure of the crystalline this compound.

  • Crystal Growth: Grow single crystals of suitable size and quality from a purified solution of this compound.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[5][6]

5.2.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of the compound.

  • DSC Protocol:

    • Accurately weigh a small amount of the crystalline sample into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

  • TGA Protocol:

    • Place an accurately weighed sample in the TGA furnace.

    • Heat the sample at a controlled rate under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the thermal stability and decomposition profile.

5.2.3. Spectroscopic Analysis

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

  • FTIR Spectroscopy:

    • Prepare a sample by mixing a small amount of crystalline this compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹) to identify the characteristic functional groups.

  • NMR Spectroscopy:

    • Dissolve the crystalline sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

5.2.4. Solubility Studies

The equilibrium solubility method can be used to determine the solubility in various solvents.

  • Add an excess amount of crystalline this compound to a known volume of the solvent at a specific temperature.

  • Stir the mixture until equilibrium is reached.

  • Filter the solution to remove the undissolved solid.

  • Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

5.2.5. Hygroscopicity Measurement

The hygroscopic properties can be assessed by exposing the crystalline material to different relative humidity (RH) conditions.

  • Place a known weight of the dried crystalline sample in a desiccator with a specific saturated salt solution to maintain a constant RH.

  • Monitor the weight change of the sample over time until it reaches a constant weight.

  • Repeat the measurement at different RH levels to construct a moisture sorption isotherm.

Conclusion

This technical guide has summarized the key physicochemical properties of crystalline this compound, providing a valuable resource for researchers and professionals in the fields of food science, nutrition, and pharmaceutical development. While a comprehensive set of quantitative data for some properties remains to be fully elucidated in the public domain, the information presented herein, based on available literature, offers a solid foundation for understanding the behavior of this important Amadori compound. The provided experimental protocols offer a starting point for the detailed characterization of crystalline this compound in various research and development settings. Further investigation into the specific quantitative aspects of its solubility, hygroscopicity, and thermal stability will be beneficial for its broader application.

References

Fructose-Proline: A Key Precursor in the Formation of Potent Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. Among the various combinations of precursors, the reaction between fructose (B13574) and proline holds significant interest due to its role in generating desirable roasty, popcorn-like, and caramel-like aroma compounds. This technical guide provides a comprehensive overview of the formation of N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro), an Amadori rearrangement product, and its subsequent degradation into key flavor molecules. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are investigating the intricacies of the Maillard reaction.

The Maillard Reaction and the Formation of Fructose-Proline

The initial step of the Maillard reaction involves the condensation of a reducing sugar, such as fructose or glucose, with an amino acid.[1][2] In the context of this guide, the focus is on L-proline (B1679175), a secondary amino acid known to produce characteristic roasty notes.[3] The reaction begins with the nucleophilic attack of the amino group of proline on the carbonyl carbon of fructose, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose, specifically N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro).[4][5] This Amadori compound is a crucial non-volatile flavor precursor that serves as a launchpad for the generation of a plethora of volatile aroma compounds.[3][6]

The formation and subsequent degradation of Fru-Pro are significantly influenced by reaction conditions such as pH, temperature, and time. Studies have shown that the formation and decomposition of Fru-Pro are faster at a neutral pH of 7 compared to a more acidic pH of 6.[3][7]

Maillard_Reaction_Fructose_Proline Fructose Fructose Schiff_Base Schiff Base (Unstable) Fructose->Schiff_Base Condensation Proline L-Proline Proline->Schiff_Base Fru_Pro This compound (Fru-Pro) (Amadori Compound) Schiff_Base->Fru_Pro Amadori Rearrangement Flavor_Compounds Volatile Flavor Compounds (e.g., AP, ATHP, HDMF) Fru_Pro->Flavor_Compounds Strecker Degradation & Other Pathways

Caption: Initial stages of the Maillard reaction between fructose and L-proline.

Key Flavor Compounds Derived from this compound

The thermal degradation of Fru-Pro leads to the formation of several potent, sensorially significant aroma compounds. The primary pathways for their formation include the Strecker degradation, where α-dicarbonyl compounds react with amino acids.[4][8] Notable flavor compounds generated from this compound systems include:

  • 2-Acetyl-1-pyrroline (AP): A potent flavor compound with a characteristic popcorn-like aroma.[3]

  • 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP): Another key compound contributing to roasty and cracker-like notes.[3]

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): This compound imparts a sweet, caramel-like aroma.[3][6]

  • Acetic Acid: A major product contributing to the overall flavor profile.[3][7]

The formation of these compounds is highly dependent on the reaction precursors and conditions. For instance, the formation of HDMF is favored in reaction systems starting with Fru-Pro, while AP and ATHP are more abundant when the reaction begins with glucose and proline.[3][7]

Fru_Pro_Degradation Fru_Pro This compound (Fru-Pro) Intermediates α-dicarbonyls & Other Intermediates Fru_Pro->Intermediates Thermal Degradation AP 2-Acetyl-1-pyrroline (AP) (Popcorn-like) Intermediates->AP ATHP 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP) (Roasty) Intermediates->ATHP HDMF 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) (Caramel-like) Intermediates->HDMF Acetic_Acid Acetic Acid Intermediates->Acetic_Acid

Caption: Degradation pathways of this compound to key flavor compounds.

Quantitative Data on Flavor Compound Formation

The yield of flavor compounds from this compound is highly sensitive to the reaction environment, particularly pH. The following tables summarize quantitative data from model reaction systems.

Table 1: Formation of Key Odorants from Glucose/Proline (Glc/Pro) and this compound (Fru-Pro) Systems at Different pH Values. [3][7]

OdorantPrecursor SystempH 6 (µ g/mmol )pH 7 (µ g/mmol )pH 8 (µ g/mmol )
Acetic Acid Glc/Pro170003800040000
Fru-Pro170003500036000
HDMF Glc/Pro50150100
Fru-Pro100250200
ATHP Glc/Pro105030
Fru-Pro52015
AP Glc/Pro155
Fru-Pro< 0.525

Table 2: Molar Yields of Acetic Acid and HDMF from this compound. [3]

OdorantpHReaction Time (h)Molar Yield (%)
Acetic Acid 61~17
64~25
71~30
74~50-60
HDMF 7Not Specified~0.25 mg/mmol

Experimental Protocols

This section details the methodologies for key experiments involving the formation and quantification of flavor compounds from this compound.

The synthesis of the Amadori compound Fru-Pro is a critical first step for studying its role as a flavor precursor.

  • Procedure: A common method involves refluxing equimolar amounts of D-glucose and L-proline in a buffered solution. For example, 0.1 mol of glucose and 0.1 mol of proline can be dissolved in a 0.2 mol/L phosphate (B84403) buffer (50 mL) and adjusted to a specific pH (e.g., 7). The solution is then refluxed for a defined period, typically up to 7 hours.[6]

To study the formation of volatile compounds, model reactions are conducted under controlled conditions.

  • Procedure: Equimolar amounts (e.g., 2 mmol) of either glucose and proline or synthesized Fru-Pro are dissolved in a phosphate buffer (e.g., 20 mL, 0.2 M). The pH is adjusted to the desired level (e.g., 6, 7, or 8). The solutions are then refluxed for specific time intervals (e.g., 1, 2, or 4 hours).[3]

Isotope dilution analysis is a highly accurate method for quantifying the concentration of specific flavor compounds.

  • Procedure:

    • Following the model reaction, the solution is cooled.

    • Defined amounts of labeled internal standards (e.g., [¹³C₂]-HDMF, d₃-AP, d₄-ATHP) are added to the reaction mixture.

    • The mixture is then subjected to extraction and separation. A common method involves separation into acidic and basic fractions using HCl and NaOH. The odorants are then extracted with an organic solvent like diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated.

    • The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of native to labeled compounds, allowing for precise quantification.[3][6]

HPAEC is employed to monitor the formation and decomposition of the non-volatile Fru-Pro.

  • Procedure:

    • Aliquots are taken from the reaction mixture at specific time intervals.

    • The samples are filtered (e.g., 0.45 µm filter) and diluted with water to fall within the linear range of the calibration curves.

    • The diluted samples are then injected into an HPAEC system equipped with an appropriate column and detector for analysis.[3]

Experimental_Workflow Preparation 1. Prepare Model Reaction (e.g., Fru-Pro in buffer) Reaction 2. Reflux at Controlled pH and Temperature Preparation->Reaction Sampling 3. Take Aliquots at Time Intervals Reaction->Sampling Spiking 4. Add Labeled Internal Standards Sampling->Spiking Extraction 5. Solvent Extraction of Volatiles Spiking->Extraction Analysis 6. GC-MS and HPAEC Analysis Extraction->Analysis Quantification 7. Data Processing and Quantification Analysis->Quantification

Caption: A typical experimental workflow for studying flavor formation.

Conclusion

This compound serves as a pivotal intermediate in the Maillard reaction, leading to the formation of a diverse array of potent flavor compounds. Understanding the reaction pathways and the influence of process parameters such as pH is essential for controlling and optimizing flavor development in thermally processed foods and for synthesizing nature-identical flavorings. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the complex chemistry of this compound and its contribution to the sensory qualities of foods and other products. The continued exploration of these reaction systems will undoubtedly uncover new flavor molecules and provide deeper insights into the mechanisms of their formation.

References

Unveiling Fructose-Proline: A Technical Guide to its Discovery and Initial Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline, scientifically known as N-(1-deoxy-D-fructos-1-yl)-L-proline, is a naturally occurring compound formed through the Maillard reaction between fructose (B13574) and the amino acid proline. This technical guide provides an in-depth exploration of the initial discovery and isolation of this compound, presenting a historical context alongside the foundational experimental methodologies. Quantitative data from early studies are summarized, and the logical workflow of its discovery is visually represented. This document serves as a comprehensive resource for researchers in food chemistry, biochemistry, and drug development interested in the origins and fundamental properties of this significant Amadori rearrangement product.

Introduction

The journey to understanding this compound begins with the broader investigation into non-enzymatic browning reactions in food. In 1912, Louis-Camille Maillard first described the reaction between amino acids and reducing sugars, a process now known as the Maillard reaction. A pivotal advancement in understanding this reaction came in 1925 when Mario Amadori discovered the acid- or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose.[1] This reaction, termed the Amadori rearrangement, laid the theoretical groundwork for the existence of a class of compounds known as Amadori rearrangement products (ARPs), of which this compound is a prime example. While the theoretical basis was established early in the 20th century, the first concrete evidence of the existence of fructose-amino acids in a natural product emerged in the late 1950s.

The Maillard Reaction and Amadori Rearrangement

The formation of this compound is a classic example of the Maillard reaction, a complex cascade of chemical reactions that contribute to the color, flavor, and aroma of cooked foods. The initial step involves the condensation of the carbonyl group of a reducing sugar (in this case, fructose or glucose which can isomerize to fructose) with the amino group of proline. This is followed by the Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, N-(1-deoxy-D-fructos-1-yl)-L-proline.

Maillard_Reaction Proline Proline (Amino Acid) Schiff_Base Schiff Base (Unstable) Proline->Schiff_Base Condensation Fructose Fructose (Reducing Sugar) Fructose->Schiff_Base Fructose_Proline This compound (Amadori Product) Schiff_Base->Fructose_Proline Amadori Rearrangement Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Apricots Browned Freeze-Dried Apricots Ethanol_Extract 70% Ethanol Extraction Apricots->Ethanol_Extract Water_Extract Water Extraction Ethanol_Extract->Water_Extract Insoluble Residue Cation_Exchange Cation-Exchange Chromatography (Zeo-Karb 225) Water_Extract->Cation_Exchange Anion_Exchange Anion-Exchange Chromatography (De-Acidite) Cation_Exchange->Anion_Exchange Elution with pH 5 Buffer Paper_Chromatography Paper Chromatography Anion_Exchange->Paper_Chromatography Final Fraction

References

The Influence of pH on Fructose-Proline Dynamics: A Technical Guide to Formation and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role pH plays in the formation and degradation of fructose-proline (F-Pro), an early-stage Maillard reaction product. Understanding these dynamics is crucial for researchers in fields ranging from food science, where Maillard reactions govern flavor and color development, to drug development, where glycation reactions can impact protein stability and function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical pathways.

The Pivotal Role of pH in this compound Formation

The formation of this compound, an Amadori product, is the initial step in a complex cascade of reactions known as the Maillard reaction. This non-enzymatic browning reaction occurs between a reducing sugar, in this case, fructose (B13574), and an amino acid, proline. The pH of the environment is a master regulator of this process, primarily by influencing the nucleophilicity of the amino group on proline.

In acidic conditions, the amino group of proline is protonated (-NH3+), reducing its nucleophilicity and thereby slowing down the initial condensation reaction with the carbonyl group of fructose. As the pH increases towards neutral and alkaline conditions, the amino group becomes deprotonated (-NH2), making it a much stronger nucleophile and accelerating the rate of the Maillard reaction.[1] Generally, the reaction rate increases significantly within a pH range of 3 to 9.[1]

Quantitative Impact of pH on this compound Formation

The formation of this compound is a dynamic process where the rate of formation is in competition with its subsequent degradation. The following table summarizes quantitative data from a model system studying the formation of the analogous Amadori compound from glucose and proline at different pH values. This data provides a valuable proxy for understanding the pH-dependent kinetics of this compound formation.

pHTime (hours)This compound Formation (relative units)Observations
611.8Continuous formation with a rapid initial increase.
622.5Formation rate begins to slow.
642.8Approaches a plateau, suggesting accumulation.
672.9Relatively stable, indicating slower degradation at this pH.
713.2Faster initial formation compared to pH 6.
722.5Concentration starts to decrease after the initial peak.
741.8Significant degradation is observed.
771.5More than half of the maximum amount has degraded.
8-Higher yields of subsequent degradation products observed.Favors the overall progression of the Maillard reaction.

Data adapted from a study on glucose-proline systems, which is indicative of the behavior of this compound.[2][3]

The Degradation of this compound: A pH-Dependent Divergence

The stability of this compound is highly dependent on pH, with distinct degradation pathways favored in acidic versus alkaline environments. These degradation pathways are responsible for the formation of a diverse array of compounds, including those contributing to flavor, color, and potentially bioactive or cytotoxic effects.

Acidic Degradation Pathway

Under acidic conditions (pH < 7), the degradation of Amadori products like this compound predominantly proceeds through 1,2-enolization. This pathway leads to the formation of key intermediates such as 3-deoxyglucosone, which can then cyclize to form 5-hydroxymethylfurfural (B1680220) (HMF).[4] HMF and its derivatives are significant in food systems as they contribute to color and flavor. Further degradation can lead to the formation of levulinic acid and formic acid.[4][5]

Alkaline Degradation Pathway

In neutral to alkaline conditions (pH ≥ 7), the degradation of this compound is more complex and can proceed through both 1,2-enolization and 2,3-enolization. This leads to the formation of a wider variety of reactive dicarbonyl compounds, such as glucosone, 1-deoxyglucosone, and methylglyoxal. These intermediates can then undergo further reactions, including Strecker degradation with other amino acids, to produce a complex mixture of compounds, including organic acids like acetic acid, pyrazines, and other heterocyclic compounds.[6][7][8]

Quantitative Data on this compound Degradation

The following table presents data on the degradation of this compound and the formation of a key degradation product, acetic acid, at different pH values.

pHTime (hours)This compound Remaining (%)Acetic Acid Formed (mg/mmol precursor)
61~40%~15
64~20%~25
71<10%~30
74<5%~40
8--Higher yields observed

Data adapted from a study on glucose-proline and fructosyl-proline systems.[2][3]

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the impact of pH on this compound formation and degradation.

General Experimental Workflow for Studying pH Influence

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of fructose and proline C Mix fructose, proline, and buffer in sealed reaction vessels A->C B Prepare buffer solutions at various pH values (e.g., 4-10) B->C D Incubate at a constant temperature (e.g., 100°C) for specific time intervals C->D E Stop reaction by cooling D->E F Filter and dilute samples E->F G Analyze by HPLC-MS for This compound and degradation products F->G

Figure 1: General experimental workflow.
Quantification of this compound by HPLC-MS

Objective: To quantify the concentration of this compound in reaction mixtures at different time points and pH values.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[9][10]

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Amadori products.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the [M+H]+ ion of this compound.

  • Calibration: A calibration curve should be prepared using a synthesized and purified this compound standard.

Sample Preparation:

  • Stop the Maillard reaction by rapid cooling (e.g., in an ice bath).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample with the initial mobile phase to a concentration within the linear range of the calibration curve.

Identification of Degradation Products by LC-MS/MS

Objective: To identify the major degradation products of this compound under acidic and alkaline conditions.

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Prepare reaction mixtures of fructose and proline at a low pH (e.g., 4) and a high pH (e.g., 9) and heat for an extended period to ensure significant degradation.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for potential degradation products.

  • Utilize data-dependent acquisition to trigger fragmentation (MS/MS) of the most abundant ions.

  • Identify compounds by comparing the accurate mass and fragmentation patterns with known databases (e.g., Metlin, MassBank) and literature data on Maillard reaction products.

Visualizing the Chemical Pathways

The following diagrams illustrate the pH-dependent formation and degradation pathways of this compound.

This compound Formation Pathway

G Fructose Fructose (Open-chain form) Schiff_Base Schiff Base (Iminium ion) Fructose->Schiff_Base + Proline - H2O Proline Proline Proline->Schiff_Base Fructose_Proline This compound (Amadori Product) Schiff_Base->Fructose_Proline Amadori Rearrangement

Figure 2: Formation of this compound.
pH-Dependent Degradation Pathways of this compound

G cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) Fructose_Proline This compound Enolization_1_2 1,2-Enolization Fructose_Proline->Enolization_1_2 Enolization_2_3 2,3-Enolization Fructose_Proline->Enolization_2_3 Deoxyosone_3 3-Deoxyglucosone Enolization_1_2->Deoxyosone_3 HMF 5-Hydroxymethylfurfural (HMF) Deoxyosone_3->HMF Acids_Acidic Levulinic Acid, Formic Acid HMF->Acids_Acidic Glucosone Glucosone Enolization_2_3->Glucosone Dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Glucosone->Dicarbonyls Acids_Alkaline Acetic Acid, Other Organic Acids Dicarbonyls->Acids_Alkaline

Figure 3: Degradation pathways of this compound.

This compound and Cellular Signaling: An Emerging Area of Interest

While direct signaling pathways initiated by the this compound adduct are not yet well-defined, its role as an early-stage Advanced Glycation End-product (AGE) provides a logical framework for understanding its potential biological impact. Fructose is known to be a more potent glycating agent than glucose, leading to a more rapid formation of AGEs.[11][12] These AGEs can interact with cellular receptors, most notably the Receptor for Advanced Glycation End-products (RAGE), to trigger a cascade of downstream signaling events.

The binding of AGEs to RAGE can activate various intracellular signaling pathways, including the NF-κB and MAPK pathways.[13][14] This activation can lead to a pro-inflammatory response, increased oxidative stress, and alterations in gene expression. In the context of drug development, the formation of this compound and subsequent AGEs on therapeutic proteins could potentially alter their efficacy and immunogenicity by initiating these signaling cascades.

Logical Relationship of this compound to AGE-Mediated Signaling

G Fructose Fructose F_Pro This compound (Early AGE) Fructose->F_Pro Proline Proline Proline->F_Pro AGEs Advanced Glycation End-products (AGEs) F_Pro->AGEs Further Reactions RAGE RAGE Receptor AGEs->RAGE Binds to NFkB NF-κB Pathway RAGE->NFkB Activates MAPK MAPK Pathway RAGE->MAPK Activates Oxidative_Stress Increased Oxidative Stress NFkB->Oxidative_Stress Inflammation Pro-inflammatory Response NFkB->Inflammation MAPK->Oxidative_Stress MAPK->Inflammation

Figure 4: AGE-mediated signaling cascade.

Conclusion

The pH of the surrounding environment is a decisive factor in both the formation and the subsequent degradation of this compound. While neutral to alkaline pH accelerates the initial formation of this Amadori product, it also promotes its degradation into a complex array of compounds. Conversely, acidic conditions slow down the formation but favor a more defined degradation pathway towards furanic compounds. For researchers and professionals in drug development, a thorough understanding of these pH-dependent reactions is essential for controlling glycation, ensuring product stability, and mitigating potential biological consequences arising from the formation of advanced glycation end-products. Further research into the specific biological activities and signaling pathways of this compound itself will provide a more complete picture of its role in both food chemistry and human health.

References

The Pivotal Role of Fructose-Proline in Non-Enzymatic Browning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-enzymatic browning, primarily driven by the Maillard reaction, is a cornerstone of flavor and color development in thermally processed foods and has significant implications in pharmaceutical sciences, particularly concerning drug stability and formulation. The reaction between a reducing sugar and an amino acid initiates a complex cascade of reactions, and the specific pairing of reactants profoundly influences the reaction pathways and final products. This technical guide provides an in-depth exploration of the non-enzymatic browning reaction between fructose (B13574) and the secondary amino acid, proline. Proline's unique cyclic structure imparts distinct characteristics to the Maillard reaction, leading to the formation of specific flavor compounds and intermediates. This document details the chemical mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways involved in the fructose-proline Maillard reaction.

Introduction to the this compound Maillard Reaction

The Maillard reaction is a complex network of chemical reactions that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] This reaction is responsible for the desirable aromas, flavors, and colors of many cooked foods.[1] The initial step involves the condensation of the sugar and amino acid to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a more stable ketosamine, in this case, N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro).[2][3]

Fructose, a ketose, is known to participate readily in the Maillard reaction, with some studies suggesting its initial stages proceed more rapidly than with glucose.[4][5] Proline, a secondary amino acid, introduces unique reaction pathways due to its cyclic structure, influencing the formation of specific heterocyclic aroma compounds. The this compound system is of particular interest for its contribution to roasty, popcorn-like, and caramel-like notes in food products.[6]

Chemical Pathways of this compound Non-Enzymatic Browning

The non-enzymatic browning reaction involving fructose and proline can be broadly divided into three stages:

  • Initial Stage: This stage is characterized by the condensation of fructose and proline to form a Schiff base, which then cyclizes to form a fructosylproline. This product subsequently undergoes the Amadori rearrangement to yield the key intermediate, N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro).[3][7] This rearrangement is a critical, irreversible step that commits the reactants to the subsequent stages of the Maillard reaction.[2]

  • Intermediate Stage: The Fru-Pro intermediate can then undergo dehydration and fragmentation through several pathways. These pathways lead to the formation of a variety of reactive carbonyl and dicarbonyl compounds, such as reductones and dehydroreductones.[1]

  • Final Stage: In the final stage, these reactive intermediates undergo further reactions, including Strecker degradation, aldol (B89426) condensation, and polymerization.[8] Strecker degradation of proline, initiated by dicarbonyl compounds, is a key source of important aroma compounds.[8] The final products are complex, high molecular weight brown pigments known as melanoidins, which contribute to the color of the final product.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the key chemical transformations in the this compound Maillard reaction.

Maillard_Reaction_Pathway Fructose Fructose Schiff_Base Schiff Base (Iminium Cation) Fructose->Schiff_Base Condensation Proline Proline Proline->Schiff_Base Fructosylproline N-substituted Fructosylproline Schiff_Base->Fructosylproline Cyclization Fru_Pro N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro - Amadori Product) Fructosylproline->Fru_Pro Amadori Rearrangement Intermediates Reactive Carbonyl Intermediates Fru_Pro->Intermediates Degradation / Dehydration Melanoidins Melanoidins (Brown Polymers) Intermediates->Melanoidins Polymerization / Condensation

Figure 1: Overall Maillard Reaction Pathway for this compound.

Strecker_Degradation_Pathway Proline Proline Schiff_Base Schiff Base Proline->Schiff_Base Dicarbonyl α-Dicarbonyl Compound (from Fru-Pro degradation) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Strecker_Aldehyde Strecker Aldehyde (e.g., 1-Pyrroline) Hydrolysis->Strecker_Aldehyde Aminoketone α-Aminoketone Hydrolysis->Aminoketone Pyrazines Pyrazines Aminoketone->Pyrazines Condensation

Figure 2: Strecker Degradation Pathway of Proline.

Quantitative Analysis of this compound Browning

The yield of various products from the this compound Maillard reaction is highly dependent on reaction conditions such as pH, temperature, and reactant concentrations. The following tables summarize key quantitative data from model system studies.

Table 1: Formation of Key Odorants in Glucose/Proline (Glc/Pro) vs. Fructosyl-Proline (Fru-Pro) Model Systems at pH 7. [9][10]

OdorantPrecursor SystemYield
Acetic Acid Glc/Proup to 40 mg/mmol
Fru-ProHigher than Glc/Pro
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Glc/Pro-
Fru-Proup to 0.25 mg/mmol (up to 250 µ g/mmol )
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) Glc/Proup to 50 µ g/mmol
Fru-ProLower than Glc/Pro
2-acetyl-1-pyrroline (AP) Glc/Proup to 5 µ g/mmol
Fru-ProLower than Glc/Pro

Table 2: Influence of pH on the Formation and Degradation of Fructosyl-Proline (Fru-Pro). [9][11]

ParameterpH 6pH 7
Fru-Pro Formation Rate SlowerFaster
Fru-Pro Decomposition Rate SlowerFaster
Glucose Consumption (in Glc/Pro system after 7h) ~10%~40%
Remaining Fru-Pro (after 1h) ~40%<10%

Table 3: Effect of Temperature and Reactant Concentration on Fructose-Histidine Maillard Reaction (as a proxy for amino acid reactions). [12]

ParameterConditionObservation
Fructose Reduction Temperature: 50°C to 90°CIncreased from ~4 mg to ~99 mg
Reactant Conc.: 0.02 M to 0.10 MIncreased from ~4.6 mg to ~30.3 mg
Histidine Reduction Temperature: 50°C to 90°CIncreased from ~5 mg to ~78 mg
Reactant Conc.: 0.02 M to 0.10 MIncreased from ~5.4 mg to ~35 mg
Browning Intensity (A420) Temperature: 50°C to 90°CDramatic Increase
Fructose Conc.: 0.02 M to 0.16 MIncreased from ~0.19 to ~0.76
DPPH Scavenging Rate Temperature: 50°C to 90°CIncreased from ~9% to ~92%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the this compound Maillard reaction. The following sections provide methodologies for key experiments cited in the literature.

Preparation of this compound Model Systems for Odorant Analysis

This protocol is adapted from studies investigating the formation of volatile compounds.[9][11]

Objective: To generate Maillard reaction products from fructose and proline under controlled conditions for subsequent analysis of volatile odorants.

Materials:

Equipment:

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • pH meter

  • Separatory funnel

  • Rotary evaporator or nitrogen stream concentrator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Solution Preparation:

    • For the this compound system: Dissolve equimolar amounts (e.g., 2 mmol) of D-fructose and L-proline in a phosphate buffer (20 mL, 0.2 M).

    • For the Fru-Pro system: Dissolve the Amadori compound Fru-Pro (e.g., 2 mmol) in a phosphate buffer (20 mL, 0.2 M).

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 6, 7, or 8) using HCl or NaOH.

  • Reaction: Transfer the solution to a round-bottom flask and reflux for a specified time (e.g., 1, 2, or 4 hours).

  • Extraction of Volatiles:

    • Cool the reaction mixture to room temperature.

    • Perform a solvent extraction by adding diethyl ether (e.g., 2 x 5 mL).

    • Separate the organic layer using a separatory funnel.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., ~1 mL) under a gentle stream of nitrogen or using a rotary evaporator.

  • Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the volatile compounds. Isotope dilution assays can be employed for accurate quantification.[11]

Monitoring this compound Reaction Kinetics

This protocol outlines a method to monitor the consumption of reactants and the formation of the Amadori product.[11]

Objective: To determine the rate of fructose and proline consumption and the formation of Fru-Pro over time.

Materials:

  • D-Fructose

  • L-Proline

  • Phosphate buffer (0.2 M)

Equipment:

  • Reflux apparatus

  • Heating mantle

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with electrochemical detection

Procedure:

  • Reaction Setup: Prepare a solution of glucose (as a precursor to fructose in some studies) or fructose and proline in a phosphate buffer (e.g., 5 mmol of each in 50 mL of 0.2 M buffer).

  • Sampling: Reflux the solution and draw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 7 hours).

  • Sample Preparation: Immediately cool the aliquots and dilute them appropriately for analysis.

  • Analysis:

    • Quantify the remaining fructose (or glucose) and the formed Fru-Pro using an HPAEC system.

    • This allows for the determination of the reaction kinetics at different pH values and temperatures.

Experimental Workflow Visualization

Experimental_Workflow Preparation 1. Model System Preparation (Fructose + Proline in Buffer) pH_Adjustment 2. pH Adjustment (e.g., pH 6, 7, 8) Preparation->pH_Adjustment Reaction 3. Thermal Processing (Reflux for set time) pH_Adjustment->Reaction Extraction 4. Extraction of Products (e.g., Solvent Extraction for Volatiles) Reaction->Extraction Analysis 5. Instrumental Analysis (GC-MS, HPAEC) Extraction->Analysis Data 6. Data Interpretation (Quantification, Identification) Analysis->Data

Figure 3: General Experimental Workflow for Studying this compound Browning.

Antioxidant Properties of this compound Maillard Reaction Products

Maillard Reaction Products (MRPs) are known to possess antioxidant properties.[13] This activity is attributed to the formation of reductone-like compounds and melanoidins during the reaction, which can scavenge free radicals.[12] The antioxidant capacity of MRPs is influenced by the reaction conditions, with higher temperatures and neutral to alkaline pH values generally leading to stronger antioxidant activity.[12][14] Studies on various sugar-amino acid systems have demonstrated that MRPs can exhibit significant free-radical scavenging activity, as measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).[12][13] The antioxidant properties of this compound MRPs make them relevant not only for food preservation but also for potential physiological effects.

Conclusion and Future Directions

The non-enzymatic browning of fructose and proline is a multifaceted process that generates a diverse array of compounds contributing to the sensory characteristics of foods and possessing potential bioactivities. The formation of the key Amadori product, Fru-Pro, and its subsequent degradation are central to this transformation. The reaction is significantly influenced by pH and temperature, which control the kinetics and the profile of the final products. While significant progress has been made in identifying key aroma compounds and understanding the general reaction pathways, further research is needed to fully elucidate the complex network of reactions and the structures of the resulting melanoidins. A deeper understanding of the structure-function relationships of this compound MRPs will be invaluable for applications in the food industry to control flavor and color development, as well as in the pharmaceutical field for managing drug-excipient interactions and leveraging potential antioxidant properties.

References

The Bioactive Potential of Fructose-Proline and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-proline (Fru-Pro), an Amadori compound formed from the non-enzymatic Maillard reaction between the reducing sugar fructose (B13574) and the amino acid proline, represents a class of molecules with emerging yet underexplored bioactive potential. This technical guide synthesizes the current understanding of the bioactivity of this compound and its derivatives, with a focus on their antioxidant and anti-inflammatory properties. While direct quantitative data on this compound remains limited, this document extrapolates potential activities from studies on related Maillard reaction products (MRPs) and the individual constituents, fructose and proline. This guide provides an in-depth overview of relevant experimental protocols and key signaling pathways, offering a foundational resource for researchers investigating the therapeutic and functional applications of these compounds.

Introduction to this compound and Maillard Reaction Products

The Maillard reaction, a cornerstone of food chemistry, is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. This reaction is responsible for the characteristic color, aroma, and flavor of many cooked foods. The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then undergoes rearrangement to form a more stable Amadori or Heyns product. This compound is one such Amadori compound, derived from the reaction of fructose and proline.

While extensively studied in the context of food science, the biological activities of Maillard reaction products (MRPs), including Amadori compounds, are a growing area of interest in pharmacology and drug development. Studies on various MRPs have suggested a range of bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and antihypertensive effects. This compound, as a specific entity within this vast class of compounds, holds promise for similar biological functions, although dedicated research is still in its nascent stages.

Potential Bioactivities of this compound

Based on the broader literature on MRPs and the known functions of its precursors, the potential bioactivities of this compound can be categorized as follows:

Antioxidant Activity
Anti-inflammatory Effects

The inflammatory response is a complex biological process, and chronic inflammation is implicated in numerous diseases. The individual components of this compound exhibit contrasting effects on inflammation. Fructose, particularly in high concentrations, is often considered pro-inflammatory, potentially through the activation of pathways like NF-κB. Conversely, proline has been reported to have anti-inflammatory properties in certain contexts. The bioactivity of the conjugated this compound molecule in inflammatory processes is an area ripe for investigation, with the potential for either pro- or anti-inflammatory effects depending on the cellular context and concentration.

Anticancer Potential

Some Amadori compounds have been suggested to possess anticancer properties, including the ability to alter cellular adhesion, inhibit metastasis, and induce apoptosis in cancer cell lines. This is a promising but largely unexplored area for this compound and its derivatives.

Quantitative Data on Bioactivity

A comprehensive review of the current literature reveals a notable lack of specific quantitative data (e.g., IC50 values) for the bioactivity of isolated this compound. The tables below are structured to accommodate such data as it becomes available through future research. For context, qualitative descriptions of expected activities based on related compounds are provided.

Table 1: Antioxidant Activity of this compound and Related Compounds

Compound/ExtractAssayIC50 ValueSource
This compoundDPPH Radical ScavengingData not available-
This compoundFRAP (Ferric Reducing Antioxidant Power)Data not available-
This compoundORAC (Oxygen Radical Absorbance Capacity)Data not available-
General MRPsVariousVariable[Broad literature]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAssayMetric (e.g., IC50)EffectSource
This compoundLPS-stimulated Nitric Oxide (NO) ProductionData not available--
This compoundCOX-1/COX-2 InhibitionData not available--
This compoundCytokine (e.g., TNF-α, IL-6) InhibitionData not available--
Fructose (alone)NF-κB ActivationN/APro-inflammatory[General literature]
Proline (alone)LPS-induced inflammationN/APotentially Anti-inflammatory[General literature]

Table 3: Cytotoxic Activity of this compound Against Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueSource
This compounde.g., MCF-7, HeLa, etc.MTT AssayData not available-
This compounde.g., MCF-7, HeLa, etc.Apoptosis AssayData not available-

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to assessing the bioactivity of this compound and its derivatives. These are generalized protocols that can be adapted for specific research needs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Western Blot for Phosphorylated Signaling Proteins (e.g., p-p65, p-p38)

This technique is used to investigate the effect of a compound on specific signaling pathways by detecting the phosphorylation status of key proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Test compound (this compound)

  • Stimulant (e.g., LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-p65) to normalize for protein loading.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and its derivatives. These are generalized representations and specific interactions with this compound require experimental validation.

Maillard Reaction Pathway

Maillard_Reaction cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Fructose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Compound Amino Compound (e.g., Proline) Amino_Compound->Schiff_Base Amadori_Product Amadori Product (this compound) Schiff_Base->Amadori_Product Amadori Rearrangement Degradation_Products Degradation Products (e.g., dicarbonyls) Amadori_Product->Degradation_Products Enolization, Dehydration Strecker_Aldehydes Strecker Aldehydes Degradation_Products->Strecker_Aldehydes Strecker Degradation Melanoidins Melanoidins (Brown Polymers) Degradation_Products->Melanoidins Polymerization Strecker_Aldehydes->Melanoidins Volatile_Compounds Volatile Compounds (Flavor & Aroma) Strecker_Aldehydes->Volatile_Compounds MAPK_Signaling cluster_stimuli Stress Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation p_p38 p-p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2) p_p38->Transcription_Factors_p38 Activation JNK JNK MKK4_7->JNK Phosphorylation p_JNK p-JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun) p_JNK->Transcription_Factors_JNK Activation Inflammation Inflammation Transcription_Factors_p38->Inflammation Apoptosis Apoptosis Transcription_Factors_JNK->Apoptosis

Fructose-Proline Formation in Plant-Based Food Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the desirable color, aroma, and flavor of many cooked foods. This complex cascade of reactions occurs between reducing sugars and amino acids. In the context of plant-based foods, which are rich in both, the Maillard reaction is of particular interest. Fructose (B13574), a prevalent reducing sugar in many fruits and vegetables, and proline, an amino acid often found in high concentrations in plants, especially under stress conditions, are key reactants in this process. Their initial condensation product, N-(1-deoxy-D-fructos-1-yl)-L-proline, commonly known as fructose-proline (Fru-Pro), is a significant intermediate that influences the final sensory and nutritional properties of processed plant-based products. This technical guide provides an in-depth overview of the formation of this compound in plant-based food models, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing the core pathways.

This compound Formation: The Maillard Reaction Pathway

The formation of this compound is an early step in the Maillard reaction. The process begins with the condensation of the carbonyl group of fructose with the amino group of proline to form a Schiff base. This unstable intermediate then undergoes rearrangement to form the more stable Amadori compound, this compound. The formation and subsequent degradation of this compound are influenced by factors such as pH, temperature, and water activity. For instance, the formation and decomposition of Fru-Pro have been observed to be faster at a neutral pH of 7 compared to a more acidic pH of 6.

Maillard_Reaction_Fructose_Proline Figure 1: Initial Stage of the Maillard Reaction between Fructose and Proline cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Further Reactions Fructose Fructose Schiff_Base Schiff Base Fructose->Schiff_Base Proline Proline Proline->Schiff_Base Fru_Pro This compound (Amadori Compound) Schiff_Base->Fru_Pro Amadori Rearrangement Degradation_Products Degradation Products (e.g., Furfural, HMF) Fru_Pro->Degradation_Products Melanoidins Melanoidins (Brown Polymers) Fru_Pro->Melanoidins Degradation_Products->Melanoidins Aroma_Compounds Aroma Compounds Degradation_Products->Aroma_Compounds Experimental_Workflow Figure 2: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant-Based Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid Phase Extraction (SPE) (Optional Cleanup) Filtration->SPE HPLC HPLC Separation (e.g., Cation Exchange or HILIC) Filtration->HPLC Direct Injection (if clean) SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quantification Quantification (Internal/External Standards) MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Investigating the Antioxidant Potential of Fructose-Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-proline, an Amadori compound formed through the Maillard reaction between fructose (B13574) and proline, is a subject of growing interest within the scientific community for its potential antioxidant properties. The Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars, generates a complex mixture of compounds known as Maillard Reaction Products (MRPs). Early-stage MRPs, such as this compound, and their subsequent degradation products have been implicated in a range of biological activities, including antioxidant and antiradical effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, detailing relevant experimental protocols, summarizing available quantitative data from related compounds, and illustrating key signaling pathways involved in its putative mechanisms of action.

The antioxidant capacity of MRPs is attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of endogenous antioxidant enzymes.[1] While specific quantitative data for this compound remains limited in publicly available literature, studies on MRPs derived from fructose and other amino acids, such as lysine (B10760008) and histidine, provide valuable insights into its potential efficacy.[2][3][4] This guide aims to equip researchers with the necessary information to investigate the antioxidant properties of this compound and similar Amadori compounds.

Data Presentation: Antioxidant Activities of Fructose-Amino Acid Maillard Reaction Products

Quantitative data on the direct antioxidant activity of this compound is not extensively available. However, studies on MRPs from fructose and other amino acids provide a basis for understanding its potential. The following tables summarize findings from closely related compounds.

Table 1: Radical Scavenging Activity of Fructose-Amino Acid MRPs

Amino AcidAssayIC50 / ActivityReference
LysineDPPH Radical ScavengingShowed notable activity[2]
LysineABTS Radical ScavengingShowed notable activity[2]
HistidineDPPH Radical Scavenging92.42 ± 2.13% scavenging at 90°C[5]
CysteineABTS Radical Scavenging7.05 µmol/mL (Trolox equivalents)[6]
Glycine, Isoleucine, LysineDPPH & ABTS Radical ScavengingVaried antioxidant activity[6]

Note: The antioxidant activity of MRPs is highly dependent on reaction conditions such as temperature, time, and pH.[5]

Table 2: Metal Chelating Capacity of Fructose-Amino Acid MRPs

Amino AcidMetal IonChelating ActivityReference
LysineFe2+96.31%[6]
CysteineCu2+59.44%[6]
HistidineFe2+Significant chelating abilities[3]

Table 3: Effects of Proline on Antioxidant Enzymes and Oxidative Stress Markers (for contextual understanding)

ParameterEffect of Proline SupplementationBiological SystemReference
Superoxide (B77818) Dismutase (SOD) ActivityIncreasedPlants under stress
Catalase (CAT) ActivityIncreasedPlants under stress
Malondialdehyde (MDA) LevelsDecreasedPlants under stress[7]

Disclaimer: The data in the tables above are for Maillard reaction products of fructose with amino acids other than proline, or for proline itself. These are provided to illustrate the potential antioxidant activities and should be used as a reference for designing experiments for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. The following are protocols for key experiments cited in the investigation of MRPs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).

  • Prepare various concentrations of the this compound sample in the same solvent.

  • In a microplate well or cuvette, mix the sample solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A blank is prepared with the solvent and the DPPH solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the this compound sample.

  • Add a small volume of the sample solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard curve is typically generated using Trolox (a water-soluble vitamin E analog).

  • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[11]

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the this compound sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Metal Chelating Activity Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color of the complex.[4]

Protocol:

  • Mix the this compound sample with a solution of FeCl₂ (e.g., 2 mM).

  • Incubate the mixture at room temperature for a set time.

  • Add ferrozine (B1204870) (e.g., 5 mM) to initiate the color reaction.

  • After incubation, measure the absorbance at 562 nm.

  • A control is prepared without the sample.

  • The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

  • EDTA can be used as a positive control.

Superoxide Dismutase (SOD) Activity Assay

Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule by superoxide radicals. A common method involves the xanthine (B1682287)/xanthine oxidase system to generate superoxide radicals, which then reduce a tetrazolium salt (e.g., WST-1 or NBT) to a colored formazan (B1609692) product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color formation.[12]

Protocol:

  • Prepare a reaction mixture containing a buffer, xanthine, and the tetrazolium salt.

  • Add the cell or tissue lysate containing SOD to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-1).

  • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.

Catalase (CAT) Activity Assay

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). This can be monitored directly by the decrease in absorbance at 240 nm as H₂O₂ is consumed.[12]

Protocol:

  • Prepare a reaction mixture containing a phosphate (B84403) buffer and a known concentration of H₂O₂.

  • Add the cell or tissue lysate containing catalase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • The catalase activity is calculated from the rate of H₂O₂ decomposition.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

Principle: GPx activity is typically measured through a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (like tert-butyl hydroperoxide) or H₂O₂ by glutathione (GSH), which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm.[12]

Protocol:

  • Prepare a reaction mixture containing a buffer, GSH, glutathione reductase, and NADPH.

  • Add the cell or tissue lysate containing GPx.

  • Initiate the reaction by adding the hydroperoxide substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The GPx activity is proportional to the rate of NADPH consumption.

Malondialdehyde (MDA) Assay (TBARS Assay)

Principle: MDA is a marker of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at around 532 nm.

Protocol:

  • Homogenize the tissue or cell sample in a suitable buffer.

  • Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The concentration of MDA is calculated using a standard curve prepared with an MDA standard.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of Maillard reaction products, including Amadori compounds like this compound, can be mediated through the modulation of key cellular signaling pathways. Two prominent pathways are the Keap1-Nrf2-ARE pathway, which upregulates endogenous antioxidant defenses, and the RAGE pathway, which is often associated with pro-inflammatory and pro-oxidant responses to advanced glycation end products (AGEs).

Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a primary mechanism for cellular protection against oxidative stress. Maillard reaction products have been shown to activate this pathway, leading to the transcription of a suite of antioxidant and detoxification enzymes.[3]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MRP This compound (or other MRPs) ROS ROS MRP->ROS Induces mild ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Degradation Nrf2_free->Proteasome Basal Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription

Keap1-Nrf2-ARE Pathway Activation by MRPs
RAGE Signaling Pathway

While this compound is an early-stage MRP, further reactions can lead to the formation of advanced glycation end products (AGEs). The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) can trigger pro-inflammatory and pro-oxidant cellular responses.[5][13] Understanding this pathway is crucial for evaluating the overall biological impact of the Maillard reaction.

RAGE_Signaling_Pathway cluster_downstream Intracellular Signaling cluster_effects Cellular Effects AGEs Advanced Glycation End Products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binds to Signal_Transduction Signal Transduction (e.g., MAPKs, JAK/STAT) RAGE->Signal_Transduction Activates Cell_Membrane NF_kB NF-κB Activation Signal_Transduction->NF_kB NADPH_Oxidase NADPH Oxidase Activation Signal_Transduction->NADPH_Oxidase Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation Leads to Oxidative_Stress Increased ROS Production NADPH_Oxidase->Oxidative_Stress Leads to

AGE-RAGE Pro-oxidant Signaling Pathway
Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for a comprehensive investigation into the antioxidant potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis & Purification of this compound In_Vitro In Vitro Antioxidant Assays Synthesis->In_Vitro Cell_Based Cell-Based Assays Synthesis->Cell_Based Conclusion Conclusion & Further Research In_Vitro->Conclusion DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay Chelating Metal Chelating Assay Mechanism Mechanistic Studies Cell_Based->Mechanism Cytotoxicity Cytotoxicity Assay ROS_Measurement Intracellular ROS Measurement Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx) MDA_Assay Lipid Peroxidation (MDA) Mechanism->Conclusion Western_Blot Western Blot (Nrf2, Keap1, HO-1) qPCR qPCR (Antioxidant Gene Expression)

Workflow for this compound Antioxidant Investigation

Conclusion

This compound, as an early-stage Maillard reaction product, holds promise as a potential antioxidant. While direct quantitative evidence is still emerging, the broader body of research on MRPs from fructose and various amino acids strongly suggests that this compound is likely to exhibit radical scavenging and metal-chelating properties. Furthermore, its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, warrants further investigation for its role in upregulating endogenous antioxidant defenses.

The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antioxidant potential of this compound. Future studies should focus on generating specific quantitative data for this compound to establish its efficacy and to elucidate its precise mechanisms of action. Such research will be invaluable for its potential applications in the fields of nutrition, food science, and drug development.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Fructose-proline using HPLC-MS/MS

Abstract

This document provides a detailed methodology for the quantification of this compound, an Amadori product formed from the Maillard reaction between fructose (B13574) and proline. This compound is of interest in food science and biomedical research as a potential marker of heat processing and glycation. The protocol outlines sample preparation, chromatographic separation using High-Performance Liquid Chromatography (HPLC), and detection by tandem mass spectrometry (MS/MS). The method is designed to be sensitive, specific, and suitable for the analysis of this compound in complex matrices such as food products and biological samples.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, leads to the formation of a wide range of compounds, including Amadori products. This compound is an Amadori compound formed from the reaction of fructose and the amino acid proline. The quantification of this compound is important for assessing the extent of the Maillard reaction in food products and for understanding the role of glycation in biological systems. This application note describes a robust HPLC-MS/MS method for the reliable quantification of this compound.

Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the polar this compound molecule from less polar matrix components. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Reagents and Materials
  • This compound standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.

  • Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50:50 ACN:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a stock solution of the Internal Standard at a concentration of 1 mg/mL.

  • Spike each calibration standard and quality control (QC) sample with the Internal Standard to a final concentration of 100 ng/mL.

Sample Preparation (Solid Samples, e.g., Food):

  • Homogenize the sample.

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of 50:50 (v/v) ACN/water solution.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Spike the supernatant with the Internal Standard.

  • Proceed to SPE cleanup.

Sample Preparation (Liquid Samples, e.g., Biological Fluids):

  • Thaw samples on ice.

  • To 100 µL of the sample, add 400 µL of cold ACN to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and spike with the Internal Standard.

  • Proceed to SPE cleanup if necessary, or dilute for direct injection.

Solid Phase Extraction (SPE) Cleanup:

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.

  • Elute the analyte with 1 mL of 80% MeOH in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Method

HPLC Conditions:

ParameterValue
Column HILIC Column (e.g., ZIC-cHILIC, 100 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation pattern of similar Amadori compounds.[1] The collision energy should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 278.1260.1150To be optimized (~20-30)
This compound (Quantifier) 278.1116.1150To be optimized (~25-35)
Internal Standard (Specific to IS)(Specific to IS)150To be optimized

Data Presentation

The following tables summarize typical quantitative performance data for a validated method for Amadori products, which can be expected for the this compound assay after validation.[2]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 2-5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaResponse Ratio
11,500100,0000.015
57,800102,0000.076
1015,500101,5000.153
5076,00099,8000.762
100152,000100,5001.512
500755,000101,0007.475
10001,510,000100,20015.070

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample (Solid or Liquid) Extraction Extraction with ACN/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS_Spike Spike with Internal Standard Supernatant->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (HILIC Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a selective and sensitive approach for the quantification of this compound. The use of a HILIC column allows for effective separation of this polar analyte, and tandem mass spectrometry ensures high specificity and low detection limits. This protocol can be adapted for various sample matrices and is suitable for high-throughput analysis in both food science and clinical research settings. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fructose-Proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fructose-proline is an Amadori rearrangement product formed from the Maillard reaction between fructose (B13574) and proline.[1][2][3] The analysis of such compounds is crucial in food chemistry, flavor development, and in understanding the biological roles of advanced glycation end products (AGEs). Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] However, due to the low volatility of Amadori products like this compound, a derivatization step is necessary to convert them into thermally stable and volatile derivatives suitable for GC-MS analysis.[1][5]

This document provides a detailed protocol for the analysis of this compound using GC-MS, with a focus on a two-step derivatization method involving oximation followed by silylation.

Experimental Protocols:

1. Sample Preparation and Derivatization:

This protocol is a two-step derivatization process involving methoximation followed by silylation. This approach is effective for compounds containing both ketone and active hydrogen groups (hydroxyl and carboxyl), such as this compound.[6][7]

  • Reagents and Materials:

    • This compound standard or sample extract

    • Pyridine

    • Methoxylamine hydrochloride (MEOX)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal Standard (e.g., Ribitol or a stable isotope-labeled this compound)

    • Glass reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen or argon gas for drying

  • Protocol:

    • Drying: Place 50 µL of the sample extract or standard solution into a 2 mL glass reaction vial. If the sample is aqueous, evaporate to complete dryness under a gentle stream of nitrogen or argon gas. It is critical to remove all water as it can interfere with the silylation reagent.

    • Methoximation:

      • Add 40 µL of methoxylamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.[7]

      • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

      • Incubate the mixture at 37°C for 2 hours with shaking (e.g., in a thermomixer).[7] This step converts the ketone group of the fructose moiety to a methoxime, preventing the formation of multiple isomers in the subsequent silylation step.

    • Silylation:

      • After cooling the vial to room temperature, add 70 µL of BSTFA with 1% TMCS.[7]

      • Vortex briefly and then incubate at 70°C for 30 minutes.[7][8] This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.

    • Final Preparation:

      • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

      • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

    • Injector: Splitless mode at 230°C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.[7]

      • Ramp 1: Increase at 15°C/min to 330°C.[7]

      • Final hold: Hold at 330°C for 5 minutes.[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Ion Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 50-650.

    • Data Acquisition: Full scan mode for qualitative analysis and identification of characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.

Data Presentation:

Quantitative analysis of this compound should be performed by generating a calibration curve with a series of known concentrations of a derivatized this compound standard. An internal standard should be used to correct for variations in sample preparation and injection volume.

Table 1: Example Quantitative Data for GC-MS Analysis of Derivatized this compound

AnalyteRetention Time (min)Monitored Ions (m/z)Concentration (µg/mL)Peak Area
Ribitol (Internal Std)12.5217, 307, 319501,500,000
This compound-MEOX-TMS18.2174, 204, 347, M+10350,000
This compound-MEOX-TMS18.2174, 204, 347, M+25875,000
This compound-MEOX-TMS18.2174, 204, 347, M+501,780,000
This compound-MEOX-TMS18.2174, 204, 347, M+1003,600,000

Note: The retention times and monitored ions are illustrative and should be determined experimentally.

Visualizations:

experimental_workflow sample_prep Sample Preparation (Extraction/Standard Dilution) drying Evaporation to Dryness (Nitrogen Stream) sample_prep->drying methoximation Step 1: Methoximation (MEOX in Pyridine, 37°C) drying->methoximation silylation Step 2: Silylation (BSTFA, 70°C) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing (Integration & Quantification) gcms_analysis->data_processing final_report Final Report data_processing->final_report derivatization_pathway cluster_start This compound cluster_step1 Step 1: Oximation cluster_step2 Step 2: Silylation start_mol This compound (with Ketone, -OH, -COOH groups) reagent1 + Methoxylamine HCl start_mol->reagent1 oxime_mol Methoxime Derivative (Ketone -> =N-OCH3) reagent2 + BSTFA oxime_mol->reagent2 final_mol Volatile TMS Derivative (-OH -> -O-TMS, -COOH -> -COO-TMS) reagent1->oxime_mol reagent2->final_mol

References

Application Notes and Protocols for the Synthesis and Purification of Fructose-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-proline (Fru-Pro), an Amadori rearrangement product, is a significant compound formed during the Maillard reaction between fructose (B13574) and the amino acid proline.[1][2] This reaction, a form of non-enzymatic browning, is fundamental in food chemistry, contributing to the flavor, aroma, and color of thermally processed foods.[3][4] In research and pharmaceutical development, this compound serves as a key intermediate and precursor in studies related to advanced glycation end-products (AGEs), flavor chemistry, and the biological activities of Maillard reaction products.[5][6] The availability of pure this compound is crucial for accurate in-vitro and in-vivo studies, necessitating standardized protocols for its synthesis and purification.

These application notes provide detailed methodologies for the synthesis of this compound via the Maillard reaction and subsequent purification using chromatographic and crystallization techniques. The protocols are designed to be reproducible and scalable for research purposes.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Characterization start Reactants (Fructose & Proline) reaction Maillard Reaction (Controlled Heating & pH) start->reaction mixture Crude Reaction Mixture reaction->mixture chromatography Anion Exchange Chromatography mixture->chromatography fractions This compound Containing Fractions chromatography->fractions concentration Solvent Evaporation fractions->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Drying crystallization->filtration pure_product Pure this compound filtration->pure_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Maillard Reaction

This protocol describes the synthesis of this compound from D-fructose and L-proline (B1679175).

1. Materials and Reagents:

  • D-Fructose (ACS grade or higher)

  • L-Proline (ACS grade or higher)

  • Phosphate (B84403) buffer (0.2 M)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter

  • Rotary evaporator

3. Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 2 mmol) of D-fructose and L-proline in a 0.2 M phosphate buffer (e.g., 20 mL).[3]

  • pH Adjustment: Adjust the pH of the solution to 7.0 using HCl or NaOH. The formation and decomposition of this compound are significantly influenced by pH, with faster formation observed at neutral to slightly alkaline conditions.[3][4][7]

  • Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the solution to reflux with continuous stirring for 1 to 4 hours. The reaction progress can be monitored over time.[3]

  • Cooling: After the desired reaction time, cool the mixture to room temperature.

  • Storage: The resulting crude this compound solution can be stored at -20°C prior to purification.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process involving anion exchange chromatography followed by crystallization.

Part A: Anion Exchange Chromatography

  • Materials and Reagents:

    • Crude this compound solution

    • Strong anion exchange resin (e.g., Dowex 1x8)

    • Sodium hydroxide (NaOH) solutions for elution (e.g., 0-0.5 M gradient)

    • Deionized water

  • Equipment:

    • Chromatography column

    • Fraction collector

    • HPLC system for fraction analysis

  • Procedure:

    • Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate with deionized water.

    • Sample Loading: Load the crude this compound solution onto the column.

    • Elution: Elute the column with a gradient of NaOH. Unreacted fructose and other non-ionic compounds will elute first, followed by this compound. A gradient of water, NaOH (e.g., 500 mM), and sodium acetate (B1210297) (e.g., 1 M) can be employed for effective separation.[3]

    • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as High-Performance Anion-Exchange Chromatography (HPAEC).[3]

    • Pooling: Pool the fractions containing pure this compound.

Part B: Crystallization

  • Materials and Reagents:

  • Equipment:

    • Rotary evaporator

    • Crystallization dish

    • Vacuum filtration apparatus

    • Vacuum oven

  • Procedure:

    • Concentration: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain a viscous syrup.

    • Primary Crystallization: Transfer the concentrated solution to a crystallization dish. The addition of a co-solvent like ethanol can facilitate crystallization.[8]

    • Cooling Crystallization: Slowly cool the solution to induce crystallization. The process can be initiated by seeding with a small crystal of pure this compound if available.

    • Filtration: Collect the crystals by vacuum filtration and wash with cold ethanol to remove any remaining impurities.

    • Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-50°C).

Data Presentation

Table 1: Influence of pH on this compound Formation and Glucose Consumption in a Maillard Reaction Model System (Glucose/Proline)

pHReaction Time (h)This compound FormationGlucose Consumed (%)
67Slower formation rate10
71Maximum formation reached-
74-25
7750% of maximum decomposed40

Data compiled from information presented in a study on the formation of odorants in Maillard model systems.[3]

Signaling Pathways and Logical Relationships

Maillard Reaction Pathway to this compound

G Fructose Fructose (Ketose) SchiffBase Schiff Base Fructose->SchiffBase Condensation Proline Proline (Amino Acid) Proline->SchiffBase Amadori This compound (Amadori Product) SchiffBase->Amadori Amadori Rearrangement

Caption: Initial stage of the Maillard reaction leading to this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An effective method for assessing the purity of the final product and for monitoring the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound.[9]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[10]

By following these detailed protocols, researchers can reliably synthesize and purify this compound for various research applications, ensuring the quality and consistency of their starting materials.

References

Application Notes & Protocols: Fructose-Proline as a Standard in Maillard Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing fructose-proline (Fru-Pro), an Amadori rearrangement product, as a standard in Maillard reaction studies. Understanding the formation and degradation of Fru-Pro is crucial for elucidating reaction mechanisms, identifying key intermediates, and quantifying the generation of flavor, aroma, and color compounds, as well as potentially harmful products like acrylamide. Fructose (B13574) is known to be more reactive than glucose in the initial stages of the Maillard reaction, making the study of its specific Amadori products particularly relevant.[1][2][3]

Introduction to this compound in Maillard Reactions

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental in food science and has implications for in-vivo glycation processes.[2][4] Fructose, a ketose, reacts with the amino acid proline to form the Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-proline, commonly referred to as this compound (Fru-Pro).[5] This initial product can then undergo further degradation to produce a variety of compounds, including flavor and aroma molecules.[5][6][7]

Using pre-synthesized Fru-Pro as a starting material in model systems allows researchers to bypass the initial condensation and rearrangement steps of the Maillard reaction. This approach enables a more focused investigation of the degradation pathways of the Amadori compound itself and the subsequent formation of specific products.

Experimental Protocols

Synthesis of this compound (Fru-Pro)

A common method for the synthesis of Fru-Pro for use as a standard involves the reaction of glucose and proline, followed by purification.

Protocol: Synthesis of this compound

  • Reaction Mixture Preparation: Dissolve equimolar amounts of glucose and L-proline (B1679175) in a phosphate (B84403) buffer (e.g., 0.2 M). For example, dissolve 0.9 g of glucose (5 mmol) and 0.575 g of L-proline (5 mmol) in 50 mL of 0.2 mol/L phosphate buffer.[5]

  • Refluxing: Heat the solution under reflux for a specified time, for instance, 7 hours, to allow for the formation of the Amadori compound.[5]

  • Purification (Conceptual): Following the reaction, the mixture will contain unreacted glucose and proline, Fru-Pro, and other Maillard reaction products. Purification of Fru-Pro can be achieved using chromatographic techniques such as ion-exchange chromatography. Note: The cited literature focuses on monitoring Fru-Pro formation rather than detailing a full purification protocol for creating a solid standard.

  • Quantification: The concentration of the synthesized Fru-Pro can be determined using High-Performance Anion Exchange Chromatography (HPAEC) with electrochemical detection.[5]

Maillard Reaction Model System using this compound

This protocol describes the use of synthesized Fru-Pro as the primary reactant to study its degradation and the formation of subsequent Maillard reaction products.

Protocol: this compound Degradation Study

  • Reaction Setup: Dissolve a known concentration of Fru-Pro (e.g., 2 mmol) in a phosphate buffer (e.g., 20 mL, 0.2 M).[5]

  • pH Adjustment: Adjust the pH of the solution to the desired experimental values (e.g., 6, 7, or 8) using appropriate acids or bases.[5]

  • Heating: Heat the solution under reflux for various time intervals (e.g., 1, 2, or 4 hours).[5]

  • Sampling: At each time point, cool the reaction mixture and collect aliquots for analysis.

  • Analysis of Products: Analyze the formation of specific Maillard reaction products, such as odorants, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) following extraction. Isotope Dilution Assays (IDA) can be employed for accurate quantification.[5][6]

Data Presentation

The following tables summarize quantitative data from studies using this compound in Maillard reaction models, specifically focusing on the effect of pH on its degradation and the formation of key odorants.

Table 1: Degradation of this compound at Different pH Levels

Reaction Time (hours)Remaining this compound at pH 6 (%)Remaining this compound at pH 7 (%)
1~40<10

Data extracted from Blank et al. (2003).[5]

Table 2: Formation of Key Odorants from Glucose/Proline vs. This compound Systems

OdorantPreferred Formation SystemGeneral Yields
Acetic AcidThis compoundUp to 40 mg/mmol precursor
4-hydroxy-2,5-dimethyl-3-(2H)-furanone (HDMF)This compoundUp to 0.25 mg/mmol
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP)Glucose/ProlineUp to 50 µ g/mmol
2-acetyl-1-pyrroline (AP)Glucose/Proline (except at pH 8)Up to 5 µ g/mmol

Data compiled from Blank et al. (2003).[5][6][7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in Maillard reaction studies involving this compound.

experimental_workflow cluster_synthesis This compound Synthesis cluster_maillard_study Maillard Reaction Model Study glucose Glucose reflux Reflux (e.g., 7h) glucose->reflux proline L-Proline proline->reflux buffer Phosphate Buffer buffer->reflux fru_pro_crude Crude this compound Mixture reflux->fru_pro_crude purification Purification (e.g., Chromatography) fru_pro_crude->purification fru_pro_standard This compound Standard purification->fru_pro_standard fru_pro_standard_input This compound Standard reaction_setup Dissolve in Buffer & Adjust pH fru_pro_standard_input->reaction_setup heating Reflux (e.g., 1, 2, 4h) reaction_setup->heating sampling Aliquots at Timepoints heating->sampling analysis GC-MS, HPAEC, etc. sampling->analysis results Quantitative Data on Product Formation analysis->results

Caption: Experimental workflow for synthesis and application of this compound.

maillard_pathway_logic cluster_pathways Comparative Maillard Reaction Pathways cluster_experimental_approach Experimental Approaches glucose_proline Glucose + Proline fructose_proline This compound (Amadori Product) glucose_proline->fructose_proline Amadori Rearrangement strecker_products Strecker Aldehydes & Other Products (e.g., ATHP, AP) glucose_proline->strecker_products Direct Pathways degradation_products Degradation Products (e.g., HDMF, Acetic Acid) fructose_proline->degradation_products Degradation fructose_proline->strecker_products Degradation Pathways start_glucose Start with Glucose + Proline start_glucose->glucose_proline start_frupro Start with this compound start_frupro->fructose_proline

References

Application of Fructose-Proline in Food Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-proline, an Amadori rearrangement product formed in the early stages of the Maillard reaction between fructose (B13574) and proline, serves as a significant indicator of heat processing in food products. The Maillard reaction is a non-enzymatic browning reaction that is crucial for the development of color, flavor, and aroma in thermally processed foods.[1][2] The concentration and degradation of this compound can be correlated with various food quality attributes, both desirable and undesirable. Monitoring this compound levels can therefore be a valuable tool in food quality control, ensuring product consistency and safety.

This document provides detailed application notes and experimental protocols for the use of this compound as a marker in food quality control.

Application Notes

The application of this compound in food quality control is primarily centered on its role as an early-stage indicator of the Maillard reaction. Its presence and concentration can provide valuable insights into:

  • Heat Treatment Intensity: The extent of this compound formation is directly related to the intensity and duration of heat treatment.[3] This makes it a useful marker for monitoring processes like pasteurization, baking, and roasting to ensure consistent product quality.

  • Flavor and Aroma Development: this compound is a precursor to numerous flavor and aroma compounds.[2][4] By controlling its formation and subsequent degradation, food manufacturers can influence the final sensory profile of their products. For instance, Maillard reaction systems involving proline are known to generate desirable roasty notes.[2]

  • Color Formation: As an intermediate in the Maillard reaction, the degradation of this compound contributes to the formation of melanoidins, the brown pigments responsible for the characteristic color of many cooked foods.[1]

  • Nutritional Quality: The Maillard reaction can lead to the loss of essential amino acids, such as lysine.[2] Monitoring this compound can indirectly indicate the extent of these nutritional changes.

  • Formation of Undesirable Compounds: Excessive heat treatment can lead to the formation of potentially harmful compounds, such as 4(5)-methylimidazole (4(5)-MEI), from Maillard reaction intermediates. The reaction of fructose and proline has been shown to produce 4(5)-MEI.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on this compound and related Maillard reaction products.

Table 1: Formation of Odorants from this compound (Fru-Pro) at Different pH Levels

OdorantConcentration (µ g/mmol precursor) at pH 6Concentration (µ g/mmol precursor) at pH 7Concentration (µ g/mmol precursor) at pH 8
Acetic Acid64832743810
4-hydroxy-2,5-dimethyl-3-(2H)-furanone (HDMF)42023
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP)0.20.51.3
2-acetyl-1-pyrroline (AP)0.030.040.22

Data sourced from a study on Maillard model reactions.[4]

Table 2: Formation of 4(5)-Methylimidazole (4(5)-MEI) in Sugar-Amino Acid Model Systems

SugarAmino Acid4(5)-MEI Concentration (µg/mL)
FructoseProline3.5
FructoseTyrosine3.0
GlucoseTyrosine0.2

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Anion Exchange Chromatography (HPAEC)

This protocol is adapted from a method used to monitor the formation and decomposition of this compound (Fru-Pro) in Maillard model systems.[2]

1. Sample Preparation:

  • For liquid samples (e.g., fruit juice, beverages):

    • Take a 0.6 mL aliquot of the sample.

    • Pass the sample through a 0.45 µm filter.

    • Dilute the sample with deionized water to fall within the linear range of the calibration curve.

  • For solid samples (e.g., baked goods, cereals):

    • Homogenize a known weight of the sample.

    • Extract the this compound with a suitable solvent (e.g., a phosphate (B84403) buffer solution).

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.

    • Dilute the extract with deionized water as needed.

2. HPAEC System and Conditions:

  • Column: A suitable anion exchange column for carbohydrate analysis.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions. A typical gradient could be:

    • 0-12 min: 52% Water, 40% 500 mM NaOH, 8% 1 M NaOAc

    • 12-14 min: 30% Water, 50% 500 mM NaOH, 20% 1 M NaOAc

    • 14-23 min: Hold at 30% Water, 50% 500 mM NaOH, 20% 1 M NaOAc

    • 23-25 min: Re-equilibrate to initial conditions.[1]

  • Flow Rate: 1 mL/min.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard into the HPAEC system and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample into the HPAEC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: General Method for Synthesis of this compound Standard

This protocol provides a general outline for the synthesis of a this compound standard for use in analytical methods.

1. Materials:

2. Procedure:

  • Dissolve equimolar amounts of D-fructose and L-proline in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

3. Characterization:

  • The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product pathway_node pathway_node Fructose Fructose Schiff_Base Schiff Base Fructose->Schiff_Base Condensation Proline Proline Proline->Schiff_Base Fructose_proline This compound (Amadori Product) Schiff_Base->Fructose_proline Amadori Rearrangement Degradation_Products Degradation Products (e.g., dicarbonyls) Fructose_proline->Degradation_Products Degradation (Enolization, Dehydration) Flavor_Aroma Flavor & Aroma Compounds Degradation_Products->Flavor_Aroma Strecker Degradation, Aldol Condensation Melanoidins Melanoidins (Color) Degradation_Products->Melanoidins Undesirable_Compounds Undesirable Compounds (e.g., 4(5)-MEI) Degradation_Products->Undesirable_Compounds

Caption: Maillard reaction pathway involving this compound.

Experimental_Workflow step step input_output input_output start Food Sample sample_prep Sample Preparation (Extraction, Filtration, Dilution) start->sample_prep hpaec_analysis HPAEC Analysis sample_prep->hpaec_analysis data_acquisition Data Acquisition (Peak Area) hpaec_analysis->data_acquisition quantification Quantification data_acquisition->quantification calibration Calibration Curve (this compound Standard) calibration->quantification result This compound Concentration quantification->result quality_assessment Food Quality Assessment result->quality_assessment

Caption: Workflow for this compound analysis in food.

References

Application Notes & Protocols: In Vitro Studies of Fructose-Proline and Advanced Glycation End Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro study of the Maillard reaction between fructose (B13574) and proline (and other amino residues) to form Advanced Glycation End Products (AGEs). The content covers the generation of fructose-derived AGEs, their quantification, their effects on cellular models, and the investigation of associated signaling pathways.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, peptides, or amino acids, is a fundamental process in both food chemistry and pathophysiology.[1][2] Fructose, a common dietary monosaccharide, is significantly more reactive in the Maillard reaction than glucose, primarily due to the higher proportion of its open-chain form.[3][4][5][6] This heightened reactivity accelerates the formation of Schiff bases and their subsequent rearrangement into Amadori or Heyns products.[1][4]

The reaction between fructose and the amino acid L-proline (B1679175) results in the formation of N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro), an Amadori compound that serves as a key intermediate.[7][8] These early-stage products undergo a series of complex reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End Products (AGEs).[1][5][9]

Endogenously and exogenously formed AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes complications, neurodegenerative diseases, and skin aging, largely by inducing oxidative stress and inflammation.[1][3][9][10] A primary mechanism for AGE-induced cellular damage is their interaction with the Receptor for Advanced Glycation End Products (RAGE), which triggers a cascade of inflammatory signaling.[10][11][12]

Understanding the in vitro dynamics of fructose-proline reactions and the subsequent biological effects of the resulting AGEs is critical for developing therapeutic strategies to mitigate their pathological impact.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies, comparing the effects of fructose and glucose on AGE formation and cellular responses.

Table 1: Comparative Rate of AGE Formation

Sugar Protein Substrate Incubation Time Method Key Finding Reference
Fructose vs. Glucose Bovine Serum Albumin (BSA) 4 Weeks Fluorescence Spectroscopy Fructose exhibited a faster rate of glycation (AGE formation) than glucose. [3]
Fructose Human Dermal Fibroblasts 3-14 Days ELISA Significant increase in AGEs in culture supernatants starting at day 3, plateauing between days 7 and 14. [9]

| Fructose vs. Glucose | Meal-resembling systems (in vitro digestion) | 1 hour (intestinal conditions) | N/A | Fructose (43mM) with lysine (B10760008) formed Nε-(carboxymethyl)lysine (CML), a major AGE, within 1 hour. |[13] |

Table 2: Cellular Effects of Fructose-Induced AGEs

Cell Line Treatment Concentration Duration Endpoint Result Reference
Microglia Fructose 50mM, 100mM Not Specified Cell Survival Significantly decreased cell survival. [3]
Microglia Glucose 100mM Not Specified Cell Survival Significantly decreased cell survival. [3]
Human Dermal Fibroblasts Fructose High 14 Days Inflammatory Cytokines (IL-6, IL-8, TNF-α, etc.) Significant increase in the secretion of multiple pro-inflammatory cytokines. [9]
Human Dermal Fibroblasts Fructose High 7-14 Days Senescence Markers (p16, p21, p53) Significant increase in senescence markers. [9]

| L6 Rat Skeletal Muscle Cells | Fructose | Chronic Exposure | Not Specified | AGEs/RAGE Levels | Induced AGEs accumulation and increased cellular levels of RAGE. |[11] |

Signaling Pathways and Mechanisms

The Maillard Reaction Pathway

The formation of AGEs from fructose and a protein (containing amino groups like those in proline or lysine) is a multi-step process. It begins with the formation of a Schiff base, which rearranges to a more stable Heyns product (an Amadori-like compound for ketoses). This intermediate then degrades into highly reactive dicarbonyl compounds, which are potent precursors to a wide variety of AGEs.

Maillard_Reaction cluster_start Fructose Fructose (Reducing Sugar) Schiff Schiff Base (Unstable) Fructose->Schiff Condensation Protein Protein / Amino Acid (e.g., Proline, Lysine) Protein->Schiff Condensation Heyns Heyns Product (e.g., Fructosyl-proline) Schiff->Heyns Heyns Rearrangement Schiff->Heyns Dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO, 3-DG) Heyns->Dicarbonyls Degradation & Oxidation AGEs Advanced Glycation End Products (AGEs) Dicarbonyls->AGEs Cross-linking & Cyclization

Caption: The Maillard reaction pathway from fructose and protein to AGEs.

AGE-RAGE Signaling Pathway

The binding of AGEs to their cell surface receptor, RAGE, initiates a signaling cascade that leads to cellular dysfunction. This pathway is a central mechanism by which AGEs contribute to inflammation and oxidative stress. Activation of transcription factors like NF-κB leads to the upregulation of pro-inflammatory genes.

AGE_RAGE_Signaling cluster_nucleus AGEs Fructose-derived AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS_gen ROS Generation (NADPH Oxidase) RAGE->ROS_gen NFkB NF-κB Activation RAGE->NFkB Other Pathways ROS_gen->NFkB Activation response Cellular Responses: • Inflammation • Oxidative Stress • Apoptosis ROS_gen->response nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression (IL-6, TNF-α) nucleus->genes genes->response

Caption: Simplified AGE-RAGE signaling cascade leading to inflammation.

Detailed Experimental Protocols

Protocol: In Vitro Generation of Fructose-AGEs (BSA Model)

This protocol describes the generation of AGEs using Bovine Serum Albumin (BSA) as a model protein, which can then be used for cell culture experiments.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Fructose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • 0.22 µm sterile filters

  • Dialysis tubing/cassettes (10 kDa MWCO)

  • Sterile incubation tubes

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a 50 mg/mL BSA solution in sterile PBS (pH 7.4).

    • Prepare a 1 M D-Fructose stock solution in sterile PBS.

    • In a sterile tube, mix the BSA solution with the fructose solution to achieve a final concentration of 10 mg/mL BSA and 0.5 M Fructose.

    • Prepare a control solution containing only 10 mg/mL BSA in PBS.

  • Incubation:

    • Filter-sterilize both the reaction mixture and the control solution through a 0.22 µm filter into sterile tubes.

    • Incubate the tubes at 37°C for 4-6 weeks in the dark.[14] The extended incubation allows for the slow formation and maturation of AGEs.

  • Termination and Dialysis:

    • After incubation, transfer the solutions to dialysis cassettes (10 kDa MWCO).

    • Dialyze extensively against sterile PBS (pH 7.4) at 4°C for 48-72 hours.[14] Change the PBS buffer every 24 hours to ensure the complete removal of unreacted fructose and other small molecules.[14]

  • Quantification and Storage:

    • Determine the protein concentration of the dialyzed AGE-BSA and control BSA using a standard protein assay (e.g., BCA assay).

    • Assess AGE formation using fluorescence spectroscopy (Protocol 4.2).

    • Store the prepared AGE-BSA and control BSA in sterile aliquots at -80°C for future use in cell culture experiments.

Protocol: Quantification of AGEs by Fluorescence Spectroscopy

This method provides a rapid assessment of the formation of fluorescent AGEs.

Materials:

  • AGE-BSA and control BSA solutions (from Protocol 4.1)

  • PBS (pH 7.4)

  • Spectrofluorometer

  • 96-well black microplate or quartz cuvette

Procedure:

  • Sample Preparation: Dilute the AGE-BSA and control BSA samples to a final concentration of 1 mg/mL in PBS.

  • Measurement:

    • Set the spectrofluorometer to an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. These are common wavelengths for general fluorescent AGEs, but should be optimized based on the specific AGEs of interest.

    • Measure the fluorescence intensity of the AGE-BSA samples.

    • Measure the fluorescence intensity of the control BSA solution to determine the background fluorescence.

  • Analysis: Subtract the background fluorescence of the control BSA from the AGE-BSA readings. Express the results as relative fluorescence units (RFU) per mg of protein. A significant increase in fluorescence in the fructose-incubated sample compared to the control indicates successful AGE formation.[3]

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of fructose-derived AGEs on a cultured cell line (e.g., human dermal fibroblasts, microglia, or SH-SY5Y neuroblastoma cells).[1]

Materials:

  • Cultured cells of choice

  • Complete cell culture medium

  • AGE-BSA and control BSA (from Protocol 4.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of AGE-BSA (e.g., 50, 100, 200 µg/mL).

    • Include wells treated with equivalent concentrations of control BSA as a negative control.

    • Include wells with untreated cells (medium only) as a baseline for 100% viability.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control:

    • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

Experimental and Logical Workflows

This diagram illustrates a typical workflow for investigating the in vitro effects of fructose-derived AGEs.

Experimental_Workflow cluster_analysis 5. Endpoint Analysis start Start: Hypothesis Formulation prep_ages 1. In Vitro AGE Generation (Fructose + BSA Incubation) start->prep_ages quant_ages 2. AGE Characterization (Fluorescence, ELISA) prep_ages->quant_ages treatment 4. Cellular Treatment (Dose-response & Time-course) quant_ages->treatment cell_culture 3. Cell Line Culture (e.g., Fibroblasts, Microglia) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability inflammation Inflammatory Markers (Cytokine ELISA) treatment->inflammation ros Oxidative Stress (ROS Assay) treatment->ros western Protein Expression (Western Blot for RAGE, NF-κB) treatment->western data_analysis 6. Data Analysis & Interpretation viability->data_analysis inflammation->data_analysis ros->data_analysis western->data_analysis conclusion Conclusion & Publication data_analysis->conclusion

References

Application Notes and Protocols for the Derivatization of Fructose-Proline for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is of significant interest in food chemistry, nutrition, and biomedical research. The initial, stable product of this reaction is an Amadori compound. Fructose-proline is an Amadori compound formed from the reaction of fructose (B13574) and proline. Due to its polar and non-volatile nature, direct analysis of this compound by gas chromatography (GC) is not feasible.[1] Derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.[1]

These application notes provide a detailed protocol for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The recommended method is a two-step process involving oximation followed by silylation. This approach is widely used for the analysis of reducing sugars and other carbonyl-containing compounds as it stabilizes the open-chain form of the sugar, reducing the number of isomers and leading to simpler chromatograms.[2]

Principle of the Method

The derivatization process for this compound involves two key reactions:

  • Oximation: The ketone group of the fructose moiety in the Amadori product reacts with an oximation reagent, such as methoxyamine hydrochloride, to form a methyloxime derivative. This step is crucial as it "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric isomers in the GC, which would complicate the analysis.[3]

  • Silylation: The active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups of the this compound molecule are replaced with trimethylsilyl (B98337) (TMS) groups. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), are commonly used. This reaction significantly increases the volatility and thermal stability of the analyte.[4]

The resulting derivatized this compound is a volatile and thermally stable compound that can be readily analyzed by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis required if not commercially available)

  • Pyridine (anhydrous, silylation grade)

  • Methoxyamine hydrochloride (≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381) (anhydrous, GC grade)

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled this compound)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Synthesis and Purification of this compound (Amadori Product)

Protocol for Synthesis:

  • Dissolve equimolar amounts of D-fructose and L-proline in methanol.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

  • The resulting residue can be purified using techniques such as column chromatography on silica (B1680970) gel or ion-exchange chromatography to isolate the this compound Amadori product.

  • The purity of the synthesized this compound should be confirmed by techniques like NMR and mass spectrometry.

Derivatization Protocol: Oximation followed by Silylation

This protocol is adapted from established methods for the derivatization of sugars and amino acids.[2][3] Note: This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware and reagents must be anhydrous to ensure high derivatization efficiency.[4]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample or an aliquot of a sample extract into a reaction vial.

    • If using an internal standard, add it to the vial at this stage.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Oximation Step:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 90 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 100 µL of BSTFA with 1% TMCS to the reaction vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • Sample Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane prior to analysis.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-700

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a pure standard. The following tables provide representative quantitative data for derivatized sugars and amino acids, which can be used as a reference for expected performance.

Table 1: Representative GC-MS Performance Data for Derivatized Analytes

Analyte ClassDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
MonosaccharidesTrimethylsilyl-dithioacetal0.6–2.7 µg/mL3.1–13.3 µg/mL> 0.99[5]
Amino AcidsTrimethylsilyl0.04–0.1 µmol/L0.1–0.5 µmol/L> 0.99[6]
D-Amino AcidsMethyl chloroformate3.2–446 nM0.031–1.95 µMNot specified[7]

Note: The LOD and LOQ for derivatized this compound will need to be experimentally determined.

Mandatory Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample dry Dry Sample sample->dry Nitrogen Stream oximation Oximation (Methoxyamine HCl in Pyridine, 60°C) dry->oximation silylation Silylation (BSTFA + 1% TMCS, 70°C) oximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

Chemical Derivatization of this compound

ChemicalDerivatization FruPro This compound Oximated Oximated this compound FruPro->Oximated + Methoxyamine HCl Silylated Fully Derivatized this compound Oximated->Silylated + BSTFA/TMCS

Caption: Two-step derivatization of this compound.

Note on Chemical Structure Diagram: The DOT language does not directly support complex chemical structure rendering. The diagram above provides a simplified representation of the reaction steps. For a detailed chemical structure, a dedicated chemical drawing software should be used.

Discussion and Troubleshooting

  • Derivatization Efficiency: The yield of the derivatization reaction is critical for accurate quantification. The use of anhydrous reagents and solvents is paramount to prevent the hydrolysis of the silylating reagent and the derivatized product.[4] Derivatization yields for silylation can be close to 100% under optimal conditions.[5]

  • Derivative Stability: While trimethylsilyl derivatives are generally stable for GC analysis, they are sensitive to moisture. It is recommended to analyze the derivatized samples as soon as possible, ideally within 24 hours, and to store them under anhydrous conditions if immediate analysis is not possible.

  • Chromatography: The oximation step should ideally result in two chromatographic peaks for the syn- and anti-isomers of the oxime. For quantitative analysis, the areas of both peaks should be summed. Poor peak shape or tailing may indicate incomplete derivatization or issues with the GC column.

  • Mass Spectrometry: The mass spectrum of the derivatized this compound will exhibit characteristic fragments from both the fructose and proline moieties. The fragmentation of the TMS-oxime sugar part will likely show characteristic ions.[8] The proline part will also produce specific fragments. The exact fragmentation pattern should be determined by analyzing a pure standard of derivatized this compound.

Conclusion

The described two-step derivatization protocol of oximation followed by silylation provides a robust and reliable method for the analysis of this compound by GC-MS. This approach enhances the volatility and thermal stability of the Amadori product, allowing for its separation and quantification. Careful optimization of the derivatization and GC-MS parameters is essential for achieving high sensitivity, accuracy, and reproducibility in the analysis of this important Maillard reaction product.

References

Ion-exchange chromatography for Fructose-proline purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Fructose-proline using Ion-Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an Amadori rearrangement product formed during the initial stages of the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.[1][2] This reaction is of significant interest in the food industry due to its impact on flavor, aroma, and color, as well as in biomedical research due to its association with aging and various diseases.[2] The purification of this compound is crucial for its structural characterization, functional studies, and for use as an analytical standard. Ion-exchange chromatography (IEX) is a powerful technique for the separation of charged molecules and is well-suited for the purification of this compound from complex reaction mixtures.[3][4]

This application note provides a detailed protocol for the purification of this compound using cation-exchange chromatography. The method leverages the positive charge of the proline moiety at acidic pH to achieve separation from unreacted starting materials and other byproducts.

Principle of Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net surface charge.[4][5] In cation-exchange chromatography, a negatively charged stationary phase (resin) is used to bind positively charged molecules (cations).[5] The sample is loaded onto the column at a low ionic strength, allowing the positively charged this compound to bind to the resin. Unbound and negatively charged molecules pass through the column. The bound molecules are then eluted by increasing the ionic strength or the pH of the mobile phase.[3][6] A salt gradient is commonly used to elute bound molecules, where ions in the mobile phase compete with the bound molecules for the charged sites on the resin.[7]

Experimental Workflow

Fructose_Proline_Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Cation-Exchange Chromatography cluster_analysis Analysis Sample Maillard Reaction Mixture (Fructose + Proline) Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Start Buffer Filtration->Dilution Equilibration Column Equilibration (Start Buffer) Dilution->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Wash Wash with Start Buffer SampleLoading->Wash Elution Gradient Elution (Increasing Salt Concentration) Wash->Elution Regeneration Column Regeneration (High Salt Buffer) Elution->Regeneration FractionCollection Fraction Collection Elution->FractionCollection Analysis Purity Analysis (e.g., HPLC, MS) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling

Caption: Workflow for this compound purification.

Materials and Methods

Materials
  • Cation-Exchange Resin: Strong cation-exchange resin (e.g., Dowex 50WX4) or a pre-packed column.

  • Buffers:

    • Start Buffer (Buffer A): 20 mM Sodium Phosphate (B84403), pH 3.0

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0

  • Sample: Maillard reaction mixture containing this compound.

  • Reagents for Analysis: As required for HPLC or other analytical techniques.

Equipment
  • Chromatography system (e.g., FPLC or HPLC)

  • pH meter

  • Analytical balance

  • Filtration apparatus (0.45 µm filter)

  • Fraction collector

  • UV detector (monitoring at 215 nm)

Experimental Protocol

Buffer Preparation
  • Prepare a 20 mM sodium phosphate solution and adjust the pH to 3.0 with phosphoric acid. This will serve as the Start Buffer (Buffer A).

  • Prepare a second solution of 20 mM sodium phosphate with 1 M NaCl and adjust the pH to 3.0. This will be the Elution Buffer (Buffer B).

  • Degas both buffers before use.

Sample Preparation
  • Centrifuge the Maillard reaction mixture to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered sample at least 1:1 with the Start Buffer to ensure the ionic strength is low enough for efficient binding to the column.[8]

Column Equilibration
  • Wash the cation-exchange column with 5-10 column volumes (CV) of deionized water.

  • Equilibrate the column with 5-10 CV of Start Buffer (Buffer A) or until the pH and conductivity of the eluate are stable and match that of the buffer.[9]

Sample Loading
  • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding. The sample load should not exceed 30% of the column's binding capacity for optimal resolution.[7]

Wash
  • Wash the column with 5-10 CV of Start Buffer (Buffer A) to remove any unbound or weakly bound components, such as unreacted fructose. Continue washing until the UV absorbance at 215 nm returns to baseline.[9]

Elution
  • Elute the bound this compound using a linear gradient of increasing salt concentration. A common starting gradient is from 0% to 50% Buffer B over 10-20 CV.[7][9]

  • Monitor the eluate using a UV detector at 215 nm, which is suitable for detecting the peptide bond-like structure of the Amadori compound.

  • Collect fractions throughout the elution process.

Column Regeneration
  • Wash the column with 5 CV of 100% Buffer B (1 M NaCl) to remove any strongly bound components.[9]

  • Re-equilibrate the column with 5-10 CV of Start Buffer (Buffer A) for subsequent runs or wash with deionized water for storage.

Data Presentation

Quantitative data from the purification process should be summarized for clarity and comparison.

Table 1: Chromatographic Parameters

ParameterValue
ColumnStrong Cation-Exchange, 10 µm, 4.6 x 150 mm
Mobile Phase A20 mM Sodium Phosphate, pH 3.0
Mobile Phase B20 mM Sodium Phosphate, 1 M NaCl, pH 3.0
Flow Rate1.0 mL/min
Gradient0-50% B in 20 min
DetectionUV at 215 nm
Injection Volume100 µL

Table 2: Hypothetical Purification Summary

StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Sample5005010100
Filtered Sample4804910.298
IEX Pool40389576

Troubleshooting

  • Poor Binding: Ensure the pH of the sample is at least 1 pH unit below the pI of proline (~6.3) and that the ionic strength is low.[6]

  • Poor Resolution: Optimize the gradient slope; a shallower gradient generally improves resolution.[7] Reducing the sample load can also enhance separation.[7]

  • Precipitation: If the sample precipitates upon dilution with the start buffer, consider adding a small amount of a stabilizing agent like glycerol.[8]

Conclusion

Cation-exchange chromatography is an effective method for the purification of this compound from Maillard reaction mixtures. By carefully controlling the pH and ionic strength of the buffers, high purity and yield can be achieved. The protocol described provides a robust starting point for researchers working on the isolation and characterization of Amadori compounds. Further optimization of parameters such as gradient shape and flow rate may be necessary depending on the specific sample composition and desired purity.

References

Application Notes and Protocols: Fructose-Proline in Flavor and Aroma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fructose-proline, an Amadori rearrangement product, in the study of the Maillard reaction, a key process in the formation of flavor and aroma in thermally processed foods. The Maillard reaction between reducing sugars and amino acids is responsible for the desirable roasted, baked, and savory notes in a wide variety of cuisines. This compound serves as a crucial intermediate in this complex cascade of reactions, leading to the generation of a diverse array of volatile and non-volatile compounds that contribute to the overall sensory profile of food.

Understanding the reaction pathways and the specific compounds generated from this compound is of significant interest to the food industry for flavor creation and optimization. Furthermore, the study of the biological perception of these flavor and aroma molecules, including their interaction with olfactory and gustatory receptors, is a growing area of research with implications for drug development and sensory science.

Data Presentation: Key Aroma Compounds from this compound Maillard Reaction

The following tables summarize the quantitative data on the formation of key aroma compounds from the Maillard reaction of this compound (Fru-Pro) or its precursors, glucose and proline (Glc/Pro), under various pH conditions.

Table 1: Formation of Key Odorants in Maillard Model Systems [1][2][3]

OdorantPrecursor SystempH 6 (µ g/mmol )pH 7 (µ g/mmol )pH 8 (µ g/mmol )Sensory Description
Acetic AcidFru-Pro~17,000-25,000up to 40,000-Sour, vinegary
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Fru-Pro-up to 250-Caramel-like
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP)Glc/Pro-up to 50-Roasty, popcorn-like
2-acetyl-1-pyrroline (AP)Glc/Pro-up to 5-Roasty, cracker-like

Table 2: Influence of Precursor System on Odorant Formation at pH 7 [1][2][3]

OdorantPreferred Precursor SystemRationale
Acetic AcidFru-ProThe Amadori compound is a more direct precursor.
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Fru-ProFavored formation from the Amadori compound.
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP)Glc/ProHigher amounts are generated from the initial glucose and proline reaction.
2-acetyl-1-pyrroline (AP)Glc/ProMore abundant in the glucose-proline system.

Experimental Protocols

Protocol 1: Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-proline (this compound Amadori Product)

This protocol describes the synthesis of the this compound Amadori product, a key intermediate in the Maillard reaction.

Materials:

  • D-Glucose

  • L-Proline (B1679175)

  • Methanol (B129727)

  • Pyridine

  • Acetic acid

  • Zinc powder

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Rotary evaporator

  • Reaction flask with reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of D-glucose and L-proline in a minimal amount of methanol and water (e.g., 4:1 v/v).

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) with constant stirring. The reaction time can vary from 2 to 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator under reduced pressure.

  • Purification (optional, for high purity): The crude this compound can be purified by preparative HPLC.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is commonly used.

    • Column: A C18 reversed-phase column is suitable for this separation.

    • Detection: Monitor the elution at a low UV wavelength (e.g., 210 nm).

  • Lyophilization: Collect the fractions containing the purified this compound and lyophilize to obtain a white or pale yellow powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_synthesis This compound Synthesis Workflow Reactants D-Glucose + L-Proline in Methanol/Water Reaction Reflux (65-70°C, 2-7h) Reactants->Reaction Heat & Stir Solvent_Removal Rotary Evaporation Reaction->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Preparative HPLC Crude_Product->Purification Optional Pure_Product Lyophilization to Powder Crude_Product->Pure_Product Direct Use Purification->Pure_Product Characterization MS and NMR Analysis Pure_Product->Characterization

This compound Synthesis Workflow
Protocol 2: Maillard Reaction of this compound and Analysis of Volatile Compounds

This protocol details the generation of flavor and aroma compounds from this compound via the Maillard reaction and their subsequent analysis.

Materials:

  • Synthesized N-(1-deoxy-D-fructos-1-yl)-L-proline (Fru-Pro) or D-Glucose and L-proline

  • Phosphate (B84403) buffer (0.2 M, pH 6, 7, and 8)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Internal standards (for quantification, e.g., isotopically labeled aroma compounds)

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve a known amount of Fru-Pro (or equimolar amounts of glucose and proline) in a specific volume of phosphate buffer at the desired pH (6, 7, or 8) in a reaction vial.[2]

  • Maillard Reaction:

    • Seal the vials tightly.

    • Heat the reaction mixture at a controlled temperature (e.g., 100-140°C) for a specific duration (e.g., 1-4 hours).[2]

  • Volatile Compound Extraction (SPME):

    • After the reaction, cool the vials to room temperature.

    • If quantifying, add a known amount of the internal standard solution.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Immediately desorb the SPME fiber in the hot inlet of the GC-MS.

    • GC Conditions (example): [2]

      • Column: DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 35°C (hold for 2 min), ramp to 50°C at 40°C/min, then to 180°C at 8°C/min, and finally to 240°C at 10°C/min (hold for 10 min).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions (example): [2]

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards.

    • Quantify the key aroma compounds using the internal standard method (Stable Isotope Dilution Assay).

G cluster_workflow Maillard Reaction & Analysis Workflow Preparation Prepare this compound in Phosphate Buffer (pH 6, 7, or 8) Reaction Heat Reaction Mixture (e.g., 120°C, 2h) Preparation->Reaction Extraction Headspace SPME of Volatiles Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Compound Identification (Mass Spectra & Retention Index) Analysis->Identification Quantification Quantification using Stable Isotope Dilution Assay Analysis->Quantification

Maillard Reaction & Analysis Workflow
Protocol 3: Sensory Evaluation of Maillard Reaction Products

This protocol outlines a method for the sensory evaluation of the aroma generated from the this compound Maillard reaction.

Materials:

  • Maillard reaction mixtures (prepared as in Protocol 2)

  • Odor-free sample containers (e.g., glass vials with PTFE septa)

  • Sensory panel of trained assessors (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

  • Aroma standards for reference (e.g., solutions of known aroma compounds)

  • Evaluation forms or sensory analysis software

Procedure:

  • Panelist Training:

    • Familiarize the panelists with the expected aroma attributes (e.g., roasty, caramel, nutty, popcorn-like) using reference standards.

    • Train panelists to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "not perceivable" to "very strong").

  • Sample Preparation and Presentation:

    • Pipette equal volumes of the Maillard reaction mixtures into coded, odor-free vials.

    • Present the samples to the panelists in a randomized and balanced order to minimize carry-over effects.

  • Sensory Assessment:

    • Instruct panelists to open one vial at a time, sniff the headspace, and record their perception of the aroma attributes on the evaluation form.

    • Panelists should cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the aroma profiles of the different Maillard reaction mixtures.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Signaling Pathways and Molecular Interactions

The perception of flavor and aroma compounds generated from the this compound Maillard reaction is initiated by their interaction with specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. For instance, pyrazines, a class of potent aroma compounds with nutty and roasty notes, are known to activate specific olfactory receptors.

Recent research has identified the human olfactory receptor OR5K1 as a key receptor for several pyrazine (B50134) derivatives.[1][4][5][6] The binding of a pyrazine molecule to OR5K1 triggers a conformational change in the receptor, leading to the activation of a downstream signaling cascade. This cascade typically involves the activation of a G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, where it is interpreted as a specific smell.

G cluster_pathway Olfactory Signaling Pathway for Pyrazines Pyrazine Pyrazine (Aroma Compound) OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_protein G-protein (Gα-olf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ion_influx Cation Influx (Na+, Ca2+) CNG_channel->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signaling Pathway for Pyrazines

References

Fructose-proline as a potential biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-proline, an Amadori rearrangement product formed from the non-enzymatic reaction of fructose (B13574) and proline, is emerging as a potential biomarker for metabolic dysregulation. This compound is an early-stage product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The accumulation of Maillard reaction products, including advanced glycation end products (AGEs), is implicated in the pathophysiology of various metabolic diseases such as diabetes mellitus, metabolic syndrome, and their complications.[1][2] Fructose, in particular, is a potent glycating agent, demonstrating a reactivity approximately ten times higher than that of glucose.[3] Given the increasing consumption of fructose in modern diets and the established roles of both fructose and proline in metabolic pathways, this compound represents a promising, yet under-explored, biomarker for assessing metabolic stress and dietary intake.[4][5]

These application notes provide a comprehensive overview of the role of this compound in metabolic studies, detailed protocols for its quantification in biological samples, and insights into its potential involvement in cellular signaling pathways.

Data Presentation: Fructose and Proline in Metabolic Disease

While direct quantitative data for this compound in metabolic disease states are still emerging, the levels of its precursors, fructose and proline, are known to be altered. The following tables summarize representative data for these analytes in human plasma/serum and urine, providing a basis for hypothesizing changes in this compound concentrations.

Table 1: Representative Concentrations of Fructose in Human Plasma/Serum and Urine

AnalyteConditionMatrixConcentration (Mean ± SD)Reference
FructoseHealthy SubjectsSerum8.1 ± 1.0 µmol/L[6][7]
Diabetic PatientsSerum12.0 ± 3.8 µmol/L[6][7]
Healthy (Low Fructose Intake)24-h Urine36.1 µmol/24h (median)[8][9]
Healthy (Normal Fructose Intake)24-h Urine142.3 µmol/24h (median)[8][9]
Healthy (High Fructose Intake)24-h Urine238.9 µmol/24h (median)[8][9]
Nondiabetic Patients24-h Urine37.7 ± 23.0 µmol/day[6][7]
Diabetic Patients24-h Urine127.8 ± 106.7 µmol/day[6][7]

Table 2: Representative Concentrations of Proline in Human Plasma/Serum

AnalyteConditionMatrixConcentration (Mean ± SD)Reference
ProlineHealthy VolunteersSerum31.09 ± 11.00 µg/mL[10]
Esophageal Cancer PatientsSerum24.93 ± 7.19 µg/mL[10]
Healthy ControlsPlasma~150 µmol/L[11][12]
Type 2 Diabetes PatientsPlasma~160 µmol/L[11][12]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by UPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is adapted from established principles for the analysis of Amadori products and their parent molecules.[8][9][13][14]

1. Materials and Reagents

  • This compound standard (synthesis may be required, or custom synthesis from a commercial vendor)

  • Stable isotope-labeled this compound (e.g., ¹³C₆-fructose-proline) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate (B1220265), LC-MS grade

  • Ultrapure water

  • Human plasma/serum samples (store at -80°C)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • Centrifuge tubes and filters (0.22 µm)

2. Sample Preparation

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add 400 µL of ice-cold protein precipitation solvent containing the internal standard at a known concentration.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for separating this compound from other plasma components. The use of phosphate-buffered eluents at a neutral pH has been shown to improve the separation of glycated peptide isomers and may be beneficial for this compound analysis.[1][5]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical - requires empirical determination):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C₆-Fructose-proline (IS): Precursor ion (m/z) -> Product ion (m/z)

    • Note: The exact m/z values for precursor and product ions need to be determined by infusing the this compound standard into the mass spectrometer.

  • Data Analysis: Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Visualizations

Signaling Pathways and Workflows

Fructose_Proline_Formation_and_Metabolic_Impact cluster_0 Dietary Intake / Endogenous Formation cluster_1 Non-enzymatic Reaction (Maillard) cluster_2 Potential Metabolic Consequences Fructose Fructose Fructose_Proline This compound (Amadori Product) Fructose->Fructose_Proline Proline Proline Proline->Fructose_Proline AGEs Advanced Glycation End Products (AGEs) Fructose_Proline->AGEs Metabolic_Stress Metabolic Stress (Oxidative Stress, Inflammation) AGEs->Metabolic_Stress Cellular_Dysfunction Cellular Dysfunction Metabolic_Stress->Cellular_Dysfunction

Experimental_Workflow_Fructose_Proline_Quantification Start Biological Sample (Plasma/Serum/Urine) Step1 Protein Precipitation & Internal Standard Spiking Start->Step1 Step2 Centrifugation & Supernatant Collection Step1->Step2 Step3 Filtration Step2->Step3 Step4 UPLC-MS/MS Analysis Step3->Step4 Step5 Data Processing & Quantification Step4->Step5 End This compound Concentration Step5->End

Fructose_Proline_Signaling_Hypothesis Fructose_Proline This compound AGEs AGEs Formation Fructose_Proline->AGEs RAGE RAGE Receptor AGEs->RAGE NFkB NF-κB Activation RAGE->NFkB Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress NFkB->Oxidative_Stress Metabolic_Dysfunction Metabolic Dysfunction Inflammation->Metabolic_Dysfunction Oxidative_Stress->Metabolic_Dysfunction

Discussion and Future Perspectives

The investigation of this compound as a biomarker in metabolic studies is a promising area of research. Its formation is directly linked to the availability of fructose and proline, both of which have established roles in metabolic health and disease. Elevated levels of fructose from dietary sources or endogenous production via the polyol pathway can contribute to the formation of this compound.[3] Similarly, alterations in proline metabolism are associated with metabolic stress.

The primary challenge in establishing this compound as a routine biomarker is the lack of standardized and validated analytical methods for its specific quantification in biological matrices. The protocol outlined in this document provides a robust starting point, but further validation, including the determination of specific MRM transitions and the synthesis of a certified reference standard, is crucial.

Future research should focus on:

  • Method Validation: Rigorous validation of UPLC-MS/MS methods for this compound quantification in various biological samples.

  • Clinical Studies: Large-scale clinical studies to establish reference ranges for this compound in healthy populations and to determine its correlation with the severity and progression of metabolic diseases.

  • Mechanistic Studies: In vitro and in vivo studies to elucidate the direct and indirect effects of this compound on cellular signaling pathways and its contribution to the pathophysiology of metabolic disorders.

By addressing these research gaps, the scientific community can fully evaluate the potential of this compound as a valuable biomarker for diagnosing and monitoring metabolic diseases, as well as for assessing the impact of dietary interventions.

References

Application Notes and Protocols for Cell Culture Studies Investigating Fructose-Proline Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, results in a complex mixture of compounds known as Maillard Reaction Products (MRPs). The initial product formed from the reaction of fructose (B13574) and the amino acid proline is the Amadori product, N-(1-Deoxy-D-fructos-1-yl)-L-proline, hereafter referred to as Fructose-proline (Fru-Pro). While extensive research exists on the broader implications of MRPs in food science and pathology, specific cell culture studies on the isolated this compound conjugate are limited.

These application notes provide a framework for investigating the potential biological effects of this compound, drawing upon methodologies used for studying similar MRPs. The protocols outlined below detail the preparation of this compound containing MRPs and subsequent cell-based assays to evaluate their effects on cell viability, inflammation, and oxidative stress. The potential signaling pathways implicated in the cellular response to MRPs are also discussed and visualized.

Data Presentation

Due to the limited availability of quantitative data for isolated this compound, the following table summarizes potential effects based on studies of MRPs derived from fructose and various amino acids. Researchers are encouraged to generate specific data for this compound using the protocols provided.

Table 1: Summary of Potential Quantitative Effects of Fructose-Derived MRPs on Cell Cultures

Cell LineParameter MeasuredObserved Effect of Fructose-Derived MRPsPotential this compound EffectReference Insight
Caco-2 (Human colorectal adenocarcinoma)Nitric Oxide (NO) ProductionInhibition of INF-γ + PMA induced NO production.[1]Potential anti-inflammatory effects.MRPs from different sugar-amino acid combinations showed varying abilities to mitigate injury in stressed Caco-2 cells.[1]
HCT 116 (Human colon cancer)NF-κB ActivationNo significant activation by N-ε-fructosyllysine (a related Amadori product).[2]May not directly activate the pro-inflammatory NF-κB pathway.Specific MRPs have distinct effects on cellular signaling pathways.[2]
HCT 116 (Human colon cancer)Nrf2 ActivationCasein-bound pyrraline (B118067) (an advanced glycation end-product) activated Nrf2.[2]Potential to induce antioxidant response pathways.Advanced glycation end-products can activate cellular defense mechanisms.[2]
Saccharomyces cerevisiae (Yeast)Cell Viability1-deoxy-1-L-proline-d-fructose showed cytotoxicity and decreased cell viability after cryopreservation.[3]Potential for cytotoxicity, particularly under stress conditions.The early Maillard reaction product of proline and glucose was identified as having a negative effect on cell viability.[3]
HMC3 (Human microglia)Reactive Oxygen Species (ROS)Fructose in combination with other stimulants increased ROS concentration.[4]Could contribute to oxidative stress, especially in inflammatory contexts.Fructose can influence microglial inflammatory responses and oxidative stress.[4]
HMC3 (Human microglia)ATP ProductionCombination of fructose with other stimulants reduced ATP production.[4]Potential to impair cellular energy metabolism.Fructose can impact microglial function in models of neuroinflammation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Maillard Reaction Products (MRPs)

This protocol describes the generation of a mixture of MRPs enriched in the early-stage product, this compound.

Materials:

Procedure:

  • Prepare an equimolar solution of D-Fructose and L-Proline in 0.2 M phosphate buffer (pH 7.0). A typical starting concentration is 0.5 M for each reactant.

  • Transfer the solution to a round-bottom flask and connect it to a reflux condenser.

  • Heat the solution at 100°C under reflux for a defined period. To obtain a higher proportion of early-stage MRPs like this compound, a shorter reaction time (e.g., 1-4 hours) is recommended.[5][6]

  • After the desired reaction time, cool the solution to room temperature.

  • Sterilize the MRP solution by passing it through a 0.22 µm filter.

  • The concentration of the formed this compound can be monitored using High-Performance Anion Exchange Chromatography (HPAEC) if available.[5]

  • Store the sterile MRP solution at -20°C for use in cell culture experiments.

Protocol 2: Cell Viability and Proliferation Assay

This protocol utilizes the MTT assay to assess the effect of this compound MRPs on cell viability.

Materials:

  • Cells of interest (e.g., Caco-2, HCT 116, HMC3)

  • Complete cell culture medium

  • This compound MRP solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound MRP solution in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the MRPs. Include a vehicle control (medium with phosphate buffer) and an untreated control.

  • Incubate the cells for 24, 48, or 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Anti-inflammatory Assay)

This protocol uses the Griess assay to measure NO production in macrophage or other relevant cell lines as an indicator of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or other cells capable of producing NO (e.g., differentiated Caco-2).[1]

  • Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., IFN-γ + PMA).[1]

  • This compound MRP solution.

  • Griess Reagent System.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound MRP solution for 1-2 hours.

  • Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells. Include a negative control (no stimulus) and a positive control (stimulus only).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite (B80452) concentration, which is a stable product of NO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • A decrease in nitrite concentration in MRP-treated, stimulated cells compared to the stimulated control indicates an anti-inflammatory effect.

Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the cellular response to this compound MRPs.

experimental_workflow cluster_prep Protocol 1: MRP Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation prep1 Mix Fructose & Proline in Buffer prep2 Reflux at 100°C prep1->prep2 prep3 Sterile Filter prep2->prep3 assay1 Protocol 2: Cell Viability (MTT) prep3->assay1 Apply MRPs to Cells assay2 Protocol 3: Anti-inflammatory (NO) prep3->assay2 Apply MRPs to Cells assay3 Other Assays (e.g., ROS, Western Blot) prep3->assay3 Apply MRPs to Cells analysis1 Quantitative Data Tables assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Signaling Pathway Mapping analysis1->analysis2 signaling_pathways cluster_stimulus Stimulus cluster_pathways Potential Intracellular Signaling MRP This compound MRPs RAGE RAGE Receptor MRP->RAGE Binding? ROS Reactive Oxygen Species (ROS) MRP->ROS Induction? NFkB NF-κB Pathway RAGE->NFkB Activation ROS->NFkB Activation Nrf2 Nrf2 Pathway ROS->Nrf2 Activation Cell_Viability Cell Viability/Toxicity ROS->Cell_Viability Impacts Inflammation Inflammatory Response (e.g., NO production) NFkB->Inflammation NFkB->Cell_Viability Impacts Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fructose-Proline Yield in Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of fructose-proline conjugates in model systems.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the yield of the this compound reaction?

A1: The Maillard reaction between fructose (B13574) and proline is primarily influenced by temperature, pH, the molar ratio of reactants, and reaction time.[1][2][3][4] Water content also plays a crucial role, as it can inhibit the reaction.[5][6]

Q2: What is the optimal temperature range for the this compound reaction?

A2: Generally, temperatures between 80°C and 100°C are recommended for a good balance between reaction rate and yield.[1] Temperatures above this range can accelerate the reaction but may also lead to the formation of undesirable brown pigments (melanoidins) and other degradation products, which can reduce the purity and yield of the desired this compound product.[1][4]

Q3: How does pH impact the yield of this compound products?

A3: The pH of the reaction medium significantly affects the reaction rate. An alkaline pH, typically in the range of 7.0 to 9.0, is often optimal for the initial condensation step between fructose and proline.[1][7][8] At lower pH values, the amino group of proline is protonated, which reduces its nucleophilicity and consequently slows down the reaction rate.[1][8]

Q4: What is the ideal molar ratio of fructose to proline?

A4: A common starting point is an equimolar ratio (1:1) of fructose to proline.[1] However, to drive the reaction towards completion and ensure the full conversion of proline, a slight excess of fructose (e.g., 1.2:1) may be beneficial.[1] It is important to avoid a large excess of fructose, as this can promote caramelization and other side reactions.[1]

Q5: Why is a phosphate (B84403) buffer often used in this compound model systems?

A5: Phosphate buffers can act as catalysts in the Maillard reaction, enhancing the rate of formation of the Amadori product (the initial this compound conjugate).[1] Phosphate ions are believed to facilitate a key step in the Amadori rearrangement, which is the enolization of the sugar.[1]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of this compound Conjugate - Suboptimal temperature (too low or too high)- Incorrect pH of the reaction mixture- Inappropriate reactant molar ratio- Insufficient reaction time- Optimize the temperature within the 80-100°C range.[1]- Adjust the pH to the optimal range of 7.0-9.0 using a suitable buffer.[1][7]- Experiment with the fructose-to-proline molar ratio, starting with 1:1 and considering a slight excess of fructose.[1]- Monitor the reaction over time to determine the optimal duration.
Excessive Browning (Melanoidin Formation) - Reaction temperature is too high- Prolonged reaction time- High pH- Lower the reaction temperature, staying within the recommended 80-100°C range.[4]- Reduce the overall reaction time.- Consider a pH at the lower end of the optimal range (around 7.0).
Inconsistent Results Between Batches - Inaccurate measurement of reactants- Fluctuations in temperature or pH- Variations in starting material purity- Ensure precise weighing and molar calculations of fructose and proline.- Use a calibrated pH meter and a temperature-controlled reaction vessel.- Use high-purity reagents and document the source and lot number for each experiment.
Difficulty in Product Purification - Presence of unreacted starting materials- Formation of multiple side products- Optimize the reaction conditions to maximize the conversion of the limiting reactant.- Employ appropriate chromatographic techniques (e.g., HPLC) for purification.- Adjusting the temperature and pH can help minimize the formation of side products.

Experimental Protocols

Protocol 1: Synthesis of this compound in an Aqueous Model System

1. Reactant Preparation:

  • Dissolve L-proline (1 mmol) and D-fructose (1.2 mmol) in 20 mL of a 0.2 M phosphate buffer (pH 8.0).

2. Reaction:

  • Heat the solution at 90°C with constant stirring in a sealed reaction vessel to prevent evaporation.

3. Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours).

  • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of proline and the formation of the this compound conjugate.

4. Quenching and Storage:

  • Once the desired yield is achieved, cool the reaction mixture rapidly in an ice bath to stop the reaction.

  • Store the final product at -20°C for further analysis.

Protocol 2: Quantification of Proline

This protocol is adapted for the quantification of free proline using a ninhydrin-based assay.

1. Reagent Preparation:

  • Ninhydrin (B49086) Reagent: Dissolve 2.5 g of ninhydrin in 60 mL of glacial acetic acid and 40 mL of 6 M phosphoric acid.

  • Proline Standard Solutions: Prepare a series of standard solutions of L-proline in the reaction buffer with concentrations ranging from 0.1 to 1.0 mM.

2. Assay Procedure:

  • To 100 µL of the sample (or standard), add 100 µL of the ninhydrin reagent and 100 µL of glacial acetic acid in a microcentrifuge tube.

  • Heat the mixture at 100°C for 60 minutes.

  • Cool the tubes to room temperature.

  • Add 200 µL of toluene (B28343) and vortex vigorously to extract the chromophore.

  • Centrifuge to separate the phases.

  • Measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.

3. Calculation:

  • Construct a standard curve by plotting the absorbance of the proline standards against their concentrations.

  • Determine the concentration of proline in the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reactants Prepare Fructose and Proline Solutions mix Mix Reactants and Buffer prep_reactants->mix prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_buffer->mix heat Heat at 90°C with Stirring mix->heat monitor Monitor with HPLC heat->monitor quench Quench Reaction monitor->quench Optimal yield reached purify Purify Product (e.g., Chromatography) quench->purify analyze Characterize Product purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

maillard_pathway cluster_reactants Reactants cluster_products Products fructose Fructose (Reducing Sugar) schiff_base Schiff Base (Intermediate) fructose->schiff_base proline Proline (Amino Acid) proline->schiff_base amadori Amadori Product (this compound Conjugate) schiff_base->amadori Amadori Rearrangement melanoidins Melanoidins (Advanced Glycation End Products) amadori->melanoidins Further Reactions

Caption: Simplified pathway of the Maillard reaction for this compound synthesis.

References

Overcoming matrix effects in Fructose-proline LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Fructose-proline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound analysis.

Q1: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound analyte?

A1: Poor peak shape can arise from several factors related to the sample, chromatography, or hardware.

  • Possible Cause: Injection of sample in a solvent stronger than the mobile phase. This is a common cause of peak splitting and fronting.

  • Troubleshooting:

    • Reconstitute your final sample extract in a solvent that is weaker than or matches the initial mobile phase composition.

    • If using a high percentage of organic solvent for extraction, ensure it is completely evaporated and the residue is redissolved in the initial mobile phase.

    • Reduce the injection volume.

  • Possible Cause: Column contamination or degradation. Over time, matrix components can irreversibly adsorb to the column, affecting its performance.

  • Troubleshooting:

    • Implement a robust column washing procedure after each analytical batch.

    • If performance does not improve, consider replacing the column.

    • Use a guard column to protect the analytical column from strongly retained matrix components.

  • Possible Cause: Extra-column band broadening. This can be caused by excessive tubing length or dead volumes in the system.

  • Troubleshooting:

    • Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.

    • Ensure all fittings are properly connected to avoid dead volumes.

Q2: I am experiencing significant ion suppression or enhancement for this compound. How can I identify and mitigate this?

A2: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS.

  • Identification of Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where matrix components cause ion suppression or enhancement. A constant flow of a this compound standard is infused into the mobile phase after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal of the this compound standard indicate the retention times at which matrix effects occur.

    • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction procedure. The ratio of these peak areas indicates the extent of the matrix effect.

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances, especially phospholipids.

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but requires careful optimization of solvents.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.

    • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Consider using a different column chemistry, such as switching from a reversed-phase (e.g., C18) to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can be more suitable for polar analytes like this compound.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

Q3: My recovery of this compound is low and inconsistent. What are the likely causes and solutions?

A3: Low and variable recovery is often related to the sample preparation process.

  • Possible Cause: Inefficient extraction. The chosen extraction solvent or procedure may not be optimal for this compound.

  • Troubleshooting:

    • Experiment with different extraction solvents and pH conditions.

    • Optimize the extraction time and mixing intensity (e.g., vortexing, sonication).

    • For solid samples, ensure thorough homogenization.

  • Possible Cause: Analyte loss during solvent evaporation and reconstitution. this compound may adhere to the walls of the tube, or the reconstitution solvent may not fully redissolve the analyte.

  • Troubleshooting:

    • Use silanized glassware or low-binding microcentrifuge tubes.

    • Optimize the reconstitution solvent and vortexing/sonication time to ensure complete dissolution.

  • Possible Cause: Degradation of this compound. Amadori products can be unstable under certain conditions (e.g., high temperature, extreme pH).

  • Troubleshooting:

    • Keep samples and extracts at low temperatures.

    • Avoid prolonged exposure to harsh pH conditions during sample preparation.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize the effectiveness of different sample preparation techniques for reducing matrix effects and improving recovery for polar analytes similar to this compound. Note: Specific quantitative data for this compound is limited; this data is representative of what can be expected for similar polar compounds in complex matrices.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte Recovery (%)Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 10540 - 70 (Suppression)Fast, simple, and inexpensive.Provides the least clean extracts, often resulting in significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 9520 - 50 (Suppression)Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 85 - 110< 20 (Suppression/Enhancement)Provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and costly than PPT and LLE.
Dilution (10-fold) 100 (by definition)Varies (can reduce suppression to < 20%)Simple and effective for reducing matrix effects.Reduces analyte concentration, potentially impacting sensitivity.

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Chromatographic TechniquePrinciple of SeparationSuitability for this compoundPotential for Matrix Effect Reduction
Reversed-Phase (RP) LC Separation based on hydrophobicity.Moderate; this compound is polar and may have limited retention.Can separate this compound from non-polar matrix interferences.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on polarity.High; ideal for retaining and separating polar analytes like this compound.Can effectively separate this compound from less polar matrix components that elute early.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific matrix.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, urine): Centrifuge to remove particulates.

    • For solid samples (e.g., food): Homogenize the sample and perform an initial extraction with a suitable solvent (e.g., acetonitrile/water mixture).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent compatible with the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis using HILIC

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: HILIC column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: To be optimized for this compound and its stable isotope-labeled internal standard.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Inaccurate this compound Results check_peak Check Peak Shape start->check_peak poor_peak Poor Peak Shape (Fronting, Tailing, Splitting) check_peak->poor_peak Yes good_peak Good Peak Shape check_peak->good_peak No solution1 Adjust Injection Solvent Reduce Injection Volume Check for Column Contamination poor_peak->solution1 check_recovery Evaluate Recovery good_peak->check_recovery low_recovery Low or Variable Recovery check_recovery->low_recovery Yes good_recovery Acceptable Recovery check_recovery->good_recovery No solution2 Optimize Extraction Procedure (Solvent, pH, Time) Check for Analyte Degradation low_recovery->solution2 check_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) good_recovery->check_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No solution3 Improve Sample Cleanup (SPE) Optimize Chromatography (HILIC) Use Stable Isotope-Labeled IS Dilute Sample matrix_effect_present->solution3 investigate_calibration Investigate Calibration Curve and Internal Standard no_matrix_effect->investigate_calibration end End: Reliable this compound Quantification investigate_calibration->end solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.

MitigationStrategies matrix_effect Matrix Effect Detected strategy Mitigation Strategies matrix_effect->strategy sample_prep Optimize Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction strategy->sample_prep chromatography Optimize Chromatography - HILIC vs. Reversed-Phase - Gradient Optimization strategy->chromatography calibration Improve Calibration Strategy - Stable Isotope-Labeled IS - Matrix-Matched Calibrants - Standard Addition strategy->calibration dilution Sample Dilution strategy->dilution outcome Reduced Matrix Effect & Accurate Quantification sample_prep->outcome chromatography->outcome calibration->outcome dilution->outcome

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

Technical Support Center: Ensuring the Stability of Fructose-Proline During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of Fructose-proline (Fru-Pro) during sample preparation. Unstable samples can lead to inaccurate quantification and misinterpretation of results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (Fru-Pro) is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose (B13574) and the amino acid proline, a key step in the Maillard reaction.[1][2] Its stability is a significant concern because it can easily degrade during sample extraction, storage, and analysis, leading to underestimation of its concentration. Factors such as pH, temperature, and the sample matrix can all influence its stability.

Q2: What are the main factors that affect this compound stability?

A2: The primary factors affecting Fru-Pro stability are pH and temperature . Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate its degradation.[3][4][5][6] The presence of other reactive compounds in the sample matrix can also contribute to its instability.

Q3: How can I minimize this compound degradation during sample storage?

A3: For short-term storage, it is recommended to keep samples at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to slow down degradation reactions. It is crucial to minimize freeze-thaw cycles, as these can also impact sample integrity.[7][8]

Q4: Are there any chemical methods to stabilize this compound in my samples?

A4: Yes, a common method to stabilize Amadori products like this compound is through reduction with sodium borohydride (B1222165) (NaBH₄). This converts the keto group of Fru-Pro to a more stable hydroxyl group, preventing further reactions and degradation.[2] However, it is important to optimize the reaction conditions as NaBH₄ can also reduce other compounds in the sample.

Q5: What is the optimal pH range for maintaining this compound stability?

A5: this compound is generally most stable in slightly acidic to neutral conditions (around pH 4-7).[4] Strongly acidic or alkaline conditions promote its degradation into various other compounds. Therefore, buffering your sample extracts to this pH range is a critical step.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound samples.

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample extraction due to high temperatures.Perform extraction at low temperatures (e.g., on ice) and use pre-chilled solvents.
Degradation due to inappropriate pH of the extraction solvent or sample matrix.Measure the pH of your sample homogenate and adjust it to a range of 4-7 using a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer).
Instability during storage.Analyze samples immediately after preparation. If storage is necessary, freeze at -80°C and avoid repeated freeze-thaw cycles.[7][8]
High variability between replicate samples Inconsistent sample handling procedures leading to variable degradation.Standardize all sample preparation steps, including extraction time, temperature, and pH adjustment.
Matrix effects in LC-MS analysis.Prepare a matrix-matched calibration curve to compensate for signal suppression or enhancement. Consider solid-phase extraction (SPE) for sample clean-up.
Peak tailing or splitting in chromatogram On-column degradation or isomerization of this compound.Optimize LC conditions, such as mobile phase composition and temperature. A lower column temperature may improve peak shape.
Interaction with the analytical column.Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Presence of unexpected peaks in the chromatogram Degradation of this compound into other compounds.Confirm the identity of the unexpected peaks using tandem mass spectrometry (MS/MS). Review and optimize sample preparation and storage conditions to minimize degradation.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware before use.

Experimental Protocols

Protocol 1: Extraction of this compound from a Solid Food Matrix

This protocol provides a general procedure for extracting this compound from solid food samples, with an emphasis on maintaining its stability.

Materials:

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Extraction solvent: 20% Ethanol (v/v) in water, pre-chilled to 4°C[9]

  • Phosphate buffer (0.1 M, pH 6.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample clean-up (optional)

Procedure:

  • Sample Homogenization: Weigh approximately 1 gram of the finely ground solid sample into a centrifuge tube.

  • Extraction: Add 10 mL of pre-chilled 20% ethanol. Homogenize the sample for 2 minutes on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • pH Adjustment: Measure the pH of the supernatant and adjust to pH 6.0 using 0.1 M phosphate buffer.

  • Filtration: Filter the pH-adjusted supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Analyze the sample immediately by LC-MS/MS or store at -80°C.

Protocol 2: Stabilization of this compound using Sodium Borohydride Reduction

This protocol describes the chemical stabilization of this compound for applications where long-term stability is critical.

Materials:

  • This compound extract (from Protocol 1)

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 0.1 M NaOH, freshly prepared)[2]

  • Hydrochloric acid (HCl), 1 M

  • Vortex mixer

Procedure:

  • Initial Reduction: To 1 mL of the this compound extract, add 100 µL of the freshly prepared NaBH₄ solution.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.

  • Acidification: Stop the reaction by adding 1 M HCl dropwise until the pH is approximately 3. This will also neutralize the excess NaBH₄.

  • Final pH Adjustment: Adjust the pH of the final solution to the desired range for your analytical method (typically pH 4-7).

  • Analysis: The stabilized sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_stabilization Stabilization cluster_analysis Analysis A 1. Homogenize Sample (on ice) B 2. Add Cold Extraction Solvent (20% Ethanol) A->B C 3. Centrifuge (4°C) B->C D 4. Collect Supernatant C->D E 5. Adjust pH (4.0-7.0) D->E F Optional: NaBH4 Reduction E->F G 6. Filter Sample (0.22 µm) E->G F->G H 7. LC-MS/MS Analysis G->H I Store at -80°C (if necessary) G->I

Caption: Workflow for this compound sample preparation emphasizing stability.

Degradation_Pathway FruPro This compound (Amadori Product) HighTemp High Temperature ExtremePH Extreme pH (Acidic or Alkaline) DegradationProducts Degradation Products (e.g., furfurals, smaller carbonyls) FruPro->DegradationProducts Degradation

Caption: Factors leading to the degradation of this compound.

References

Resolving co-eluting peaks in Fructose-proline chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the chromatographic analysis of fructose-proline Maillard reaction products.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-eluting or poorly resolved peaks in my this compound chromatogram?

A1: Co-elution in this compound chromatography is a common challenge due to the complexity of the Maillard reaction. This reaction produces a multitude of structurally similar isomers and compounds[1][2][3]. Fructose (B13574) itself exists in multiple forms (pyranose and furanose rings, as well as an open-chain form), and its reaction with proline leads to various Amadori rearrangement products and other derivatives that possess very similar chemical properties, making them difficult to separate using standard chromatographic methods[4][5].

Key reasons for co-elution include:

  • Formation of Isomers: The reaction generates numerous structural isomers and stereoisomers with nearly identical physicochemical properties.

  • Similar Polarity: Many of the Maillard reaction products (MRPs) have very similar polarities, leading to comparable retention times in reversed-phase chromatography.

  • Suboptimal Method Parameters: An unoptimized mobile phase, temperature, or column chemistry may not provide sufficient selectivity to resolve these closely related compounds[2][6].

Q2: What are the first steps to take when troubleshooting peak co-elution?

A2: When you first observe co-elution, indicated by peak shouldering or broad, asymmetrical peaks, a systematic approach is recommended[6][7].

  • Confirm Peak Purity: If available, use a diode array detector (DAD) or a mass spectrometer (MS) to assess peak purity. A DAD can scan across a peak to see if the UV spectrum is consistent, while an MS can detect different mass-to-charge ratios under a single chromatographic peak[6][7].

  • Check Capacity Factor (k'): Ensure your analytes are retained sufficiently on the column. Peaks eluting too close to the void volume (low k') are often poorly resolved. The ideal capacity factor is generally between 1 and 5. If your k' is too low, weaken the mobile phase (e.g., decrease the percentage of organic solvent in a reversed-phase system) to increase retention[6][7].

  • Review Method Parameters: Begin by adjusting the most flexible parameters, such as the mobile phase composition and gradient, before considering more significant changes like the column chemistry[8][9].

Q3: How can I adjust my mobile phase to improve the separation of this compound products?

A3: Optimizing the mobile phase is one of the most powerful ways to influence selectivity and resolve co-eluting peaks[2][9][10].

  • Change Solvent Strength: In reversed-phase HPLC, systematically decrease the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention times of your analytes. This can often improve the separation between closely eluting peaks[2][8].

  • Modify the Gradient: Switch from an isocratic to a gradient elution or make your existing gradient shallower. A slower increase in solvent strength can significantly enhance the resolution of complex mixtures[9][11].

  • Switch Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can change the elution order and improve separation[2].

  • Adjust pH: The pH of the mobile phase can dramatically affect the retention of ionizable compounds[11]. For the amine group in proline and its derivatives, adjusting the pH can change their ionization state and chromatographic behavior. Experiment with small changes in pH, ensuring you use an appropriate buffer and operate within the stable pH range of your column[2].

Q4: When is it necessary to change the HPLC column?

A4: If extensive mobile phase optimization does not resolve your co-eluting peaks, the issue may be a lack of selectivity from your current stationary phase. In this case, changing the column is the next logical step[6][8].

Consider a column with:

  • Different Chemistry: If you are using a standard C18 column, switching to a different stationary phase like Phenyl-Hexyl, Cyano (CN), or a polar-embedded phase can offer different retention mechanisms and improved selectivity for your specific analytes[11].

  • Smaller Particle Size: Columns with smaller particles (e.g., transitioning from 5 µm to sub-2 µm) provide higher efficiency, leading to sharper peaks and better resolution[8][12].

  • Longer Column Length: Increasing the column length can also increase efficiency and improve resolution, though it will lead to longer run times and higher backpressure[12].

Q5: Can adjusting the column temperature help resolve co-eluting peaks?

A5: Yes, temperature is a valuable tool for optimizing separations. Changing the column temperature can alter selectivity, retention time, and peak shape[13][14][15].

  • Improving Resolution: For some compounds, particularly isomers, lowering the column temperature can increase retention and improve resolution[1][13]. One study on atropisomers demonstrated that decreasing the temperature from 30°C to 6°C enabled the separation of all four isomers[16].

  • Increasing Efficiency: Conversely, increasing the temperature generally decreases solvent viscosity, which can lead to sharper peaks and better efficiency, especially at higher flow rates[14][15]. It also typically reduces retention times[13].

  • Systematic Approach: It is best to evaluate temperature in a systematic way, for example, by testing your separation at 30°C, 40°C, 50°C, and 60°C to find the optimal condition for your specific analytes.

Troubleshooting Guides

Systematic Workflow for Resolving Co-eluting Peaks

This workflow provides a step-by-step process for diagnosing and resolving co-elution issues in your this compound chromatography experiments.

G Troubleshooting Workflow for Co-elution start Co-elution Observed (Peak Shouldering/Broadening) check_purity Step 1: Confirm Peak Purity (Use DAD or MS) start->check_purity is_pure Is Peak Impure? check_purity->is_pure optimize_mobile_phase Step 2: Optimize Mobile Phase is_pure->optimize_mobile_phase  Yes pure_peak Peak is Pure. Issue is peak shape (e.g., tailing). Address other causes. is_pure->pure_peak No   adjust_strength Adjust Solvent Strength (e.g., lower % organic) optimize_mobile_phase->adjust_strength adjust_gradient Modify Gradient Profile (make shallower) adjust_strength->adjust_gradient adjust_ph Adjust pH (if analytes are ionizable) adjust_gradient->adjust_ph is_resolved1 Resolution Achieved? adjust_ph->is_resolved1 optimize_temp Step 3: Optimize Temperature is_resolved1->optimize_temp No end_success Problem Solved: Method Optimized is_resolved1->end_success Yes is_resolved2 Resolution Achieved? optimize_temp->is_resolved2 change_column Step 4: Change Stationary Phase is_resolved2->change_column No is_resolved2->end_success Yes is_resolved3 Resolution Achieved? change_column->is_resolved3 is_resolved3->end_success Yes end_fail Consult Advanced Methods (e.g., 2D-LC, SFC) is_resolved3->end_fail No

A step-by-step decision tree for troubleshooting co-elution.
Impact of Chromatographic Parameters on Resolution

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention (k'). Understanding how to manipulate these factors is crucial for method development.

Parameter to AdjustPrimary Factor AffectedTypical Action to Improve ResolutionPotential Trade-Offs
Mobile Phase Strength Retention (k') & Selectivity (α)Decrease organic solvent % in RP-HPLC to increase retention and potentially alter selectivity.[6][7]Longer analysis time.
Mobile Phase pH Selectivity (α) & Retention (k')Adjust pH to alter the ionization state of analytes, changing their interaction with the stationary phase.[11]Column stability may be compromised if outside the recommended pH range.
Column Temperature Selectivity (α) & Efficiency (N)Lower temperature to increase retention and improve isomer separation; increase temperature to improve efficiency.[1][13][15]Higher temperatures can risk analyte degradation; lower temperatures increase viscosity and backpressure.
Stationary Phase Selectivity (α)Change column chemistry (e.g., C18 to Phenyl-Hexyl) to introduce different separation mechanisms.[2][11]Requires purchasing new columns and more significant method redevelopment.
Flow Rate Efficiency (N)Lower the flow rate to operate closer to the optimal van Deemter curve velocity, increasing efficiency.[12]Significantly longer run times.
Column Length Efficiency (N)Use a longer column to increase the number of theoretical plates.[12]Increased backpressure and longer run times.

Experimental Protocols

Example HPLC Method for this compound MRPs Analysis

This protocol is a representative starting point for the analysis of this compound Maillard reaction products, based on common practices for analyzing MRPs and glycated peptides[17][18][19][20]. Optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. An aqueous-stable phase (like Zorbax SB-Aq) can be beneficial[18].

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Column Temperature: 30°C (with the option to adjust between 20°C and 60°C for optimization)[20].

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: DAD at 220 nm and 280 nm. If using MS, scan in both positive and negative ion modes.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      45.0 60
      50.0 95
      55.0 95
      55.1 5

      | 60.0 | 5 |

  • Sample Preparation:

    • Prepare a model reaction by heating an equimolar solution of fructose and proline (e.g., 0.2 M each) in a phosphate (B84403) buffer (pH 7)[17][21].

    • At specific time points, take an aliquot of the reaction mixture and immediately cool it on ice to stop the reaction[18].

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • Dilute the sample with Mobile Phase A as needed to ensure the analyte concentration is within the linear range of the detector.

Relationship Between Method Variables

The interplay between different chromatographic parameters is key to successful method development.

G cluster_params Adjustable Parameters cluster_factors Fundamental Factors MobilePhase Mobile Phase (Strength, pH, Solvent) Retention Retention (k') MobilePhase->Retention Strongly affects Selectivity Selectivity (α) MobilePhase->Selectivity Strongly affects Temperature Column Temperature Temperature->Retention Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency StationaryPhase Stationary Phase (Chemistry, Dimensions) StationaryPhase->Retention StationaryPhase->Selectivity Strongly affects StationaryPhase->Efficiency Resolution Peak Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Relationship between parameters, factors, and resolution.

References

Fructose-Proline Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Fructose-proline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this Amadori rearrangement product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound (Fru-Pro) is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose (B13574) and the amino acid proline, known as the Maillard reaction.[1][2][3] The primary challenge in its synthesis lies in controlling the complex series of reactions to maximize the yield of the desired Amadori product while minimizing the formation of undesirable byproducts, such as brown pigments called melanoidins and other degradation products.[4][5]

Q2: What are the key stages of the Maillard reaction leading to this compound?

The Maillard reaction proceeds in three main stages:

  • Initial Stage: This involves the condensation of the carbonyl group of fructose with the amino group of proline to form a Schiff base. This unstable intermediate then undergoes a rearrangement to form the more stable ketoamine, which is this compound (an Amadori product).[2][6][7]

  • Intermediate Stage: This stage involves the degradation of the Amadori product through various pathways, leading to the formation of numerous intermediate compounds, including dicarbonyls and 5-hydroxymethylfurfural (B1680220) (5-HMF).[4][7]

  • Final Stage: In this last stage, the highly reactive intermediates polymerize to form high molecular weight, colored compounds known as melanoidins.[4][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis
Problem Possible Causes Solutions
Low Yield of this compound Suboptimal reaction temperature (too low or too high).The optimal temperature is a balance between reaction rate and byproduct formation. Generally, temperatures between 70°C and 100°C are recommended.[2][5]
Incorrect pH of the reaction mixture.An alkaline pH (around 7-9) generally favors the initial condensation step.[5][8] At a lower pH, the amino group of proline is protonated, reducing its nucleophilicity and slowing the reaction.[5]
Inappropriate molar ratio of reactants.An equimolar ratio (1:1) of fructose to proline is a good starting point. A slight excess of fructose may be used to ensure the complete conversion of proline.[5]
Insufficient reaction time.Monitor the reaction progress using techniques like HPLC to determine the optimal reaction duration.[5]
Formation of Dark Brown Color (Melanoidins) Excessively high reaction temperature.Lower the reaction temperature and potentially extend the reaction time to compensate.[5]
Prolonged reaction time.Quench the reaction once the optimal yield of this compound is achieved to prevent further degradation into colored byproducts.[5]
High pH.Conduct the reaction at the lower end of the optimal pH range (around 7-8).[5]
Presence of Significant Side Products (e.g., 5-HMF) High reaction temperature.Maintain the reaction temperature below 100°C.[9][10]
Acidic pH conditions.Ensure the reaction medium is neutral to slightly alkaline.[5]
Purification
Problem Possible Causes Solutions
Difficulty in Separating this compound from Unreacted Starting Materials Ineffective purification method.Ion-exchange chromatography is often effective for separating the charged this compound from neutral unreacted fructose.[2]
Co-elution of impurities during column chromatography.Optimize the chromatography conditions, such as the mobile phase composition, gradient, and flow rate. Consider using a different type of stationary phase.[11]
Product is not pure after a single purification step. The complexity of the reaction mixture.A multi-step purification approach may be necessary. For example, an initial separation by ion-exchange chromatography could be followed by a final polishing step using size-exclusion chromatography.[12]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup.

  • Reactant Preparation: Dissolve L-proline (1 mmol) and D-fructose (1.2 mmol) in a suitable buffer (e.g., 20 mL of 0.2 M phosphate (B84403) buffer, pH 8.0).[5]

  • Reaction: Heat the solution at 90°C with stirring in a sealed reaction vessel.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.[5]

  • Reaction Quenching: Once the desired conversion is achieved (typically after several hours), cool the reaction mixture in an ice bath to stop the reaction.[5]

Purification of this compound using Ion-Exchange Chromatography
  • Resin Preparation: Prepare a cation-exchange resin column according to the manufacturer's instructions.

  • Sample Loading: Load the cooled reaction mixture onto the prepared column.

  • Elution of Unreacted Fructose: Wash the column with deionized water to elute the unreacted fructose.

  • Elution of this compound: Elute the bound this compound using a suitable buffer, such as a gradient of ammonium (B1175870) hydroxide (B78521) or a salt solution.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.[13][14]

  • Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt if necessary, and lyophilize to obtain the final product as a solid.

Visualizations

Maillard_Reaction_Pathway Fructose Fructose (Reducing Sugar) Condensation Condensation Fructose->Condensation Proline Proline (Amino Acid) Proline->Condensation Schiff_Base Schiff Base (Unstable) Condensation->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Fructose_Proline This compound (Amadori Product) Amadori_Rearrangement->Fructose_Proline Degradation Degradation (Intermediate Stage) Fructose_Proline->Degradation Polymerization Polymerization (Final Stage) Degradation->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: Maillard reaction pathway for this compound synthesis.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Mix Fructose and Proline in Buffer Heating 2. Heat at Controlled Temperature and pH Reactants->Heating Monitoring 3. Monitor Reaction by HPLC Heating->Monitoring Quenching 4. Quench Reaction (Cooling) Monitoring->Quenching Column_Loading 5. Load Reaction Mixture onto Ion-Exchange Column Quenching->Column_Loading Wash 6. Wash with Water (Remove Fructose) Column_Loading->Wash Elution 7. Elute this compound with Buffer Wash->Elution Analysis 8. Analyze Fractions by HPLC Elution->Analysis Lyophilization 9. Pool Pure Fractions and Lyophilize Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for this compound synthesis and purification.

References

Technical Support Center: Minimizing Ion Suppression for Fructose-Proline in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the mass spectrometry analysis of Fructose-proline.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] this compound, a polar Maillard reaction product, is particularly susceptible to ion suppression because it is often analyzed in complex matrices like food or biological samples, which contain numerous other polar components that can interfere with its ionization.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression in this compound analysis are co-eluting matrix components that compete for ionization in the mass spectrometer's source.[1][2] For this compound, these often include:

  • High concentrations of salts: Inorganic salts from buffers or the sample itself can significantly suppress the signal.

  • Sugars and other polar compounds: The presence of other sugars, amino acids, and polar metabolites in the sample can interfere with the ionization of this compound.

  • Proteins and lipids: In biological samples, residual proteins and lipids that are not removed during sample preparation can cause ion suppression.[4]

Q3: How can I detect and quantify ion suppression in my this compound analysis?

A3: There are two common methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer's source after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of the this compound standard indicates the retention time at which ion suppression is occurring.

  • Post-Extraction Spike: This is a quantitative method. The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix sample that has undergone the entire sample preparation procedure. The ratio of the peak areas provides a quantitative measure of the signal suppression or enhancement.[5]

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the choice of ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is commonly used for polar molecules like this compound but can be more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI) in some cases.[4] Experimenting with different ionization sources, if available, may help reduce ion suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.

Problem 1: Low or no signal for this compound standard in a complex matrix.
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove interfering matrix components. Simple protein precipitation may not be sufficient.[4] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds. However, be mindful of the potential to dilute your analyte below the limit of detection. 3. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression identified through a post-column infusion experiment.
Inadequate Ionization 1. Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound. 2. Check Mobile Phase Compatibility: Ensure the mobile phase additives are compatible with mass spectrometry and are not causing suppression. For example, non-volatile buffers like phosphate (B84403) should be avoided.
Problem 2: Poor reproducibility of this compound quantification in replicate injections.
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for variable matrix effects, as it will be affected by ion suppression in a similar manner to the analyte. 2. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to account for consistent matrix effects.
Carryover 1. Optimize Wash Steps: Ensure the autosampler wash procedure is effective at removing any residual this compound or matrix components between injections. 2. Increase Run Time: A longer chromatographic run can help elute any late-eluting compounds that may be causing interference in subsequent runs.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and may need to be optimized for your specific food matrix.

  • Homogenization: Homogenize the solid food sample.

  • Extraction: Perform a solid-liquid extraction with a suitable solvent (e.g., water or a methanol (B129727)/water mixture).

  • Centrifugation: Centrifuge the extract to pellet solid particles.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other highly polar interferences.

    • Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic technique.

Parameter Recommendation
LC Column HILIC column (e.g., Amide, Cyano)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar this compound.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of a Polar Maillard Reaction Product
Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Notes
Protein Precipitation (PPT) 85-9540-60 (Suppression)Simple and fast, but often insufficient for removing phospholipids (B1166683) and other interfering compounds.[4]
Liquid-Liquid Extraction (LLE) 70-8570-90 (Less Suppression)Can be effective but may require optimization of solvent systems.
Solid-Phase Extraction (SPE) 90-10595-105 (Minimal Effect)Generally provides the cleanest extracts and is highly effective at minimizing ion suppression.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Sample (e.g., Food, Biological Fluid) extraction Extraction sample->extraction Homogenize cleanup Cleanup (e.g., SPE) extraction->cleanup Remove Interferences reconstitution Evaporation & Reconstitution cleanup->reconstitution lc HILIC Separation reconstitution->lc Injection ms Mass Spectrometry (ESI-MS/MS) lc->ms Elution data_analysis Data Analysis & Quantification ms->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Poor Signal or Reproducibility for This compound check_suppression Perform Post-Column Infusion or Post-Extraction Spike start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes no_suppression No Significant Ion Suppression check_suppression->no_suppression No optimize_sample_prep Improve Sample Cleanup (e.g., use SPE) suppression_present->optimize_sample_prep check_instrument Investigate Instrument Performance (e.g., source cleaning, calibration) no_suppression->check_instrument optimize_chromatography Optimize LC Method (e.g., gradient, column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is

Caption: Troubleshooting flowchart for ion suppression issues.

References

Method refinement for reproducible Fructose-proline quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with refined methods and troubleshooting advice for the reproducible quantification of fructose-proline, a key early-stage Maillard reaction product (MRP).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) in my HPLC analysis of this compound?

A1: Poor peak shape is a common issue in HPLC and can stem from several sources. The most likely causes include column contamination or degradation, improper mobile phase composition, or sample-related issues. Contaminants from your sample can build up on the column, leading to peak distortion.[1] It is also possible that the column is collapsing due to a mobile phase pH outside the recommended range for the column chemistry.[1] To resolve this, consider implementing a robust sample preparation technique like solid-phase extraction (SPE) to clean up the sample before injection.[1] Additionally, using a guard column can help protect your analytical column from contaminants. Ensure your mobile phase is correctly prepared, filtered, and degassed.

Q2: My retention times are shifting between analytical runs. What is causing this inconsistency?

A2: Retention time variability is often linked to environmental and system factors. A primary cause is fluctuation in column temperature; even minor changes in ambient temperature can affect retention.[1][2] Inconsistent mobile phase composition, which can occur from improper mixing or solvent evaporation over time, is another frequent cause.[1] To ensure reproducibility, using a column thermostat is highly recommended. Always prepare fresh mobile phase for each batch of analysis and ensure your pumping system is delivering a consistent, accurate flow rate.

Q3: I'm experiencing low or inconsistent derivatization efficiency for the proline moiety. How can I improve this?

A3: Proline, as a secondary amino acid, requires specific derivatization agents. Reagents like o-phthalaldehyde (B127526) (OPA), commonly used for primary amino acids, will not react with proline.[3] For successful derivatization, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a standard and effective choice that produces stable, highly fluorescent derivatives suitable for HPLC analysis.[3][4][5] To improve efficiency, optimize the reaction conditions, including pH (typically alkaline for this reaction), reagent concentration, reaction time, and temperature. A strong matrix effect from other compounds in your sample, such as high sugar concentrations, can also inhibit the reaction.[6]

Q4: How does the presence of excess unreacted fructose (B13574) in my sample affect proline quantification?

A4: High concentrations of sugars like fructose can significantly interfere with the analysis, a phenomenon known as a "matrix effect". This is particularly problematic during the derivatization step, where excess sugar molecules can hinder the reaction between the derivatizing agent and proline.[6] This can lead to an underestimation of the proline content. To mitigate this, sample cleanup steps are crucial. Techniques like solid-phase extraction (SPE) can effectively separate the amino acid fraction from the bulk of the sugars before derivatization.

Q5: What are the most critical parameters to control during sample preparation to ensure the reproducible formation and subsequent quantification of this compound?

A5: The formation of this compound is governed by the Maillard reaction, which is highly sensitive to reaction conditions.[7] For reproducible results, you must strictly control the parameters of this reaction. The key factors are:

  • Temperature and Time: These directly influence the rate and extent of the reaction.[7][8]

  • pH: The reaction rate is pH-dependent; low pH can reduce the nucleophilicity of the amino group, while alkaline conditions can favor the reaction.[7][8]

  • Water Activity: The Maillard reaction rate is maximal at intermediate water activities (0.4–0.8).[8] Inconsistent control of these parameters during sample heating or processing will lead to variable amounts of this compound, making reproducible quantification impossible.

HPLC Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage in the column inlet frit or guard column.[1] 2. Sample precipitation in the mobile phase. 3. Microbial growth in mobile phase reservoirs.1. Replace the guard column or filter; if necessary, back-flush the analytical column (consult manufacturer's guide). 2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent; filter all samples before injection. 3. Prepare fresh mobile phase daily and use high-purity solvents.
Ghost Peaks 1. Contamination in the mobile phase or injection system. 2. Sample carryover from a previous, more concentrated sample.1. Use fresh, HPLC-grade solvents. 2. Run blank injections (mobile phase only) between samples to flush the system. Implement a robust needle wash protocol on the autosampler.
Variable Peak Area 1. Inconsistent injection volume. 2. Sample degradation or instability. 3. Leaks in the pump or injector.1. Check the autosampler for air bubbles and ensure correct operation. 2. Keep samples in a temperature-controlled autosampler tray if they are unstable at room temperature. 3. Perform a system leak test.
Split or Tailing Peaks 1. Column void or channel formation. 2. Contamination at the column inlet. 3. Mismatch between sample solvent and mobile phase.1. Replace the column.[1] 2. Use a guard column and filter samples. 3. Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocol: Quantification via HPLC with Pre-Column Derivatization

This protocol details a method for quantifying this compound by derivatizing the proline amino acid with FMOC-Cl followed by reverse-phase HPLC with fluorescence detection.

1. Reagents and Materials

  • This compound standard

  • Proline standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Boric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water, ultrapure (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

2. Standard and Sample Preparation

  • Borate (B1201080) Buffer (0.1 M, pH 8.0): Dissolve boric acid in ultrapure water, and adjust the pH to 8.0 with NaOH.

  • FMOC-Cl Reagent (5 mg/mL): Dissolve 5 mg of FMOC-Cl in 1 mL of acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and proline in ultrapure water.

  • Calibration Standards: Create a series of working standards by diluting the stock solution to cover the expected sample concentration range (e.g., 1-100 µg/mL).

3. Derivatization Procedure

  • To 100 µL of your standard or sample solution, add 100 µL of 0.1 M borate buffer (pH 8.0).

  • Add 200 µL of the FMOC-Cl reagent.

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH adjusted to ~7.2 with acetic acid):Methanol:Tetrahydrofuran (90:9.5:0.5 v/v/v)

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: Return to 20% B

    • 20-25 min: Re-equilibration at 20% B

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Fluorescence Detector: Excitation λ = 260 nm, Emission λ = 315 nm.[4]

5. Quantification Construct a calibration curve by plotting the peak area of the this compound-FMOC derivative against the concentration of the prepared standards. Determine the concentration in unknown samples by interpolating their peak areas from this curve.

Data Presentation

Quantitative results should be presented clearly. HPLC method validation parameters and sample analysis results should be summarized in tables.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: this compound Content in Test Samples

Sample IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Std. Dev.% RSD
Control 15.415.715.515.50.150.97
Test A 45.246.145.845.70.461.01
Test B 78.977.578.278.20.700.90

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the this compound quantification workflow, from initial sample handling to final data analysis, highlighting critical control points for ensuring reproducibility.

Fructose_Proline_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis & Quantification Sample Raw Sample Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction Matrix Removal Derivatization FMOC-Cl Reaction (pH, Time, Temp Control) Extraction->Derivatization HPLC HPLC-FLD Analysis Derivatization->HPLC Data Data Processing (Peak Integration) HPLC->Data Quant Quantification (vs. Standard Curve) Data->Quant Result Final Concentration Report Quant->Result

References

Technical Support Center: Fructose-Proline Standards & Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of Fructose-proline standards and samples. This compound is an Amadori rearrangement product (ARP), an intermediate in the Maillard reaction, and its stability is critical for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper storage important?

This compound is a compound formed from the reaction of fructose (B13574) (a sugar) and proline (an amino acid). This reaction is an early stage of the Maillard reaction.[1] Proper storage is crucial because this compound, like other Amadori products, can degrade over time, affecting its concentration and the integrity of your samples and standards. This degradation can lead to inaccurate experimental results. The stability of these compounds is influenced by factors such as temperature, pH, and water activity.[1]

Q2: What is the recommended solvent for preparing this compound standards?

Aqueous solutions are commonly used for preparing this compound standards.[1] However, it's important to note that high water activity can negatively impact the stability of Amadori rearrangement products.[1] For certain applications, solvents like methanol (B129727) or ethanol (B145695) may be used, but their suitability should be validated for your specific analytical method.

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor in the stability of this compound. Generally, a neutral pH is recommended for storage to minimize degradation.[2] Both acidic and basic conditions can accelerate the degradation of Amadori products.[2] Specifically, lowering the pH has been shown to increase the degradation of components involved in the Maillard reaction during storage.

Q4: Should I be concerned about exposure to light and oxygen during storage?

While specific studies on the effects of light and oxygen on this compound are not extensively detailed in the provided results, it is a general best practice in analytical chemistry to protect standards from light and atmospheric oxygen to prevent potential degradation. Using amber vials or storing containers in the dark is a recommended precautionary measure.

Best Practices for Storage

To ensure the integrity and longevity of your this compound standards and samples, adhere to the following best practices.

Storage Temperature and Duration

Low temperatures are essential for the stable storage of this compound.

Storage ConditionRecommended TemperatureShort-Term Storage (up to 2 months)Long-Term Storage
Solid (Lyophilized Powder) 4°CRecommendedRefer to manufacturer's certificate of analysis for retest date.[3]
-20°CAcceptableRecommended for extended stability.
-80°CAcceptableRecommended for archival purposes.
Aqueous Solution 4°C (Refrigerator)Up to a few daysNot Recommended
-20°C (Freezer)Up to several weeksMonitor for degradation. Avoid repeated freeze-thaw cycles.
-80°C (Ultra-low Freezer)Recommended for longer-term storageBest option to minimize degradation.

Note: The stability of this compound in solution is generally lower than in its solid form. It is advisable to prepare fresh solutions for critical experiments whenever possible.

Handling and Preparation
  • Hygroscopicity: this compound can be hygroscopic, meaning it absorbs moisture from the air.[3] Store solid standards in a desiccator and handle them in a low-humidity environment when possible.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot standard solutions into single-use vials before freezing.

  • Container Choice: Use high-quality, inert containers such as amber glass vials with tight-fitting caps (B75204) to minimize exposure to light and prevent solvent evaporation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected analytical results. Degradation of the this compound standard or sample.- Prepare a fresh standard solution. - Verify the storage conditions (temperature, light exposure). - If using older standards, check the expiration or retest date.
Improper sample handling (e.g., multiple freeze-thaw cycles).- Always use a fresh aliquot for each experiment. - Review and adhere to proper aliquoting procedures.
Visible changes in the standard solution (e.g., color change, precipitation). Degradation of this compound, leading to the formation of advanced Maillard reaction products.- Discard the solution immediately. - Prepare a fresh solution from a reliable solid standard. - Re-evaluate your storage conditions, particularly temperature and pH.
Contamination of the solution.- Ensure all glassware and solvents are clean and of high purity. - Prepare solutions in a clean environment.

Experimental Workflow

The following diagram illustrates a recommended workflow for the preparation and storage of this compound standards to ensure optimal stability and reliability.

FructoseProline_Workflow cluster_prep Standard Preparation cluster_storage Storage cluster_use Usage cluster_troubleshoot Troubleshooting start Obtain Solid this compound Standard weigh Weigh Solid in a Low-Humidity Environment start->weigh dissolve Dissolve in High-Purity Solvent (e.g., Ultrapure Water) weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store thaw Thaw a Single Aliquot Before Use store->thaw use Use Immediately in Experiment thaw->use check Inconsistent Results? use->check check->start Prepare Fresh Standard

References

Dealing with isomeric forms of Fructose-proline in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of isomeric forms of Fructose-proline, an Amadori rearrangement product.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric forms of this compound that I should be aware of during analysis?

A1: this compound, like other Amadori products, can exist in several isomeric forms in solution. The primary forms arise from the tautomerization of the fructose (B13574) moiety, which can exist as β-pyranose, α-pyranose, β-furanose, and α-furanose ring structures, as well as a small proportion of the open-chain keto form. Additionally, the proline residue can exist as cis and trans isomers with respect to the peptide bond. This complex mixture of isomers presents a significant analytical challenge.

Q2: Why is the separation of this compound isomers so challenging?

A2: The isomers of this compound possess very similar physicochemical properties, including polarity and mass.[1][2] This makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution.[2] Their identical mass and similar fragmentation patterns in mass spectrometry further complicate their individual identification and quantification.[1]

Q3: Which analytical technique is best suited for analyzing this compound isomers?

A3: The choice of technique depends on the analytical goal.

  • High-Performance Liquid Chromatography (HPLC) is the most common technique for separation and quantification, often coupled with mass spectrometry (MS).[3][4] Reversed-phase (RP-HPLC) with phosphate-buffered eluents and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for separating isomers.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used but requires derivatization to make the non-volatile this compound amenable to analysis.[5][6] This adds complexity to sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can be used to study the different isomeric forms in solution without the need for separation.[3][4][7] However, it is less sensitive than MS-based methods.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers Inappropriate column chemistry.For separating isomeric Amadori products, consider using reversed-phase HPLC with phosphate-buffered eluents at a neutral pH, which has been shown to improve resolution.[1][2] HILIC columns can also be effective in separating glycated from non-glycated peptides, though they may not separate the isomers themselves as effectively.[1][2]
Mobile phase composition is not optimal.Systematically vary the mobile phase composition, including the organic modifier, buffer type, and pH.[2] For RP-HPLC, adjusting the phosphate (B84403) buffer concentration at a neutral pH can significantly impact the separation of fructated and glucated peptide isomers.[2]
Temperature fluctuations.Use a column oven to maintain a constant and elevated temperature (e.g., 60°C) to improve peak shape and reproducibility.[8]
Peak Tailing Interaction with active sites on the column.Use a high-purity silica (B1680970) column. Ensure the mobile phase pH is appropriate for the analytes and the column.[9]
Column overload.Reduce the sample concentration or injection volume.[9]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each run, which may require flushing with 10-20 column volumes.[10]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase with a buffer to maintain a stable pH.[11]
GC-MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Incomplete derivatization Suboptimal reaction conditions (time, temperature, reagent concentration).Optimize the derivatization protocol by systematically varying the reaction time, temperature, and the ratio of derivatizing agent to the sample.[12] Common derivatization methods for carbohydrates include oximation followed by silylation.[13]
Presence of interfering substances in the sample matrix.Clean up the sample prior to derivatization using solid-phase extraction (SPE) to remove interfering compounds.
Multiple peaks for a single isomer Formation of different derivatives for the same isomer.This is a known challenge with derivatization of carbohydrates.[13] Optimize the derivatization to favor the formation of a single, stable derivative. This may involve adjusting the reagents or reaction conditions.
Thermal degradation of the analyte High injector or column temperature.Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate. Ensure the injector temperature is not excessively high. Amadori products can be thermally labile.[14]
Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in distinguishing isomers by MS/MS Isomers have identical mass and similar fragmentation patterns.[1]While challenging, subtle differences in fragment ion abundances may exist. A detailed analysis of the MS/MS spectra is required. The characteristic fragmentation of fructosyl-proline involves the neutral loss of the hexose (B10828440) moiety and subsequent fragmentation of the proline residue.[15]
Poor ionization efficiency Suboptimal ion source parameters or mobile phase composition.Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase contains a suitable modifier (e.g., formic acid for positive ionization mode) to promote protonation.[14]
Signal suppression Co-eluting matrix components interfering with ionization.Improve chromatographic separation to separate the analyte from interfering matrix components.[16] Employ sample cleanup procedures like SPE.

Quantitative Data

The following table summarizes the reported concentration of Fructosyl-proline found in a specific food product. Comprehensive quantitative data on the relative abundance of different this compound isomers under various conditions is limited in the literature.

Analyte Matrix Concentration Analytical Method Reference
Fructosyl-prolineDried Apricots~0.2 g / 100 gHigh-Performance Cation Exchange Chromatography coupled to Tandem Mass Spectrometry[14]

Experimental Protocols

HPLC-MS/MS Method for this compound Isomer Separation

This protocol is a synthesized methodology based on best practices for the separation of Amadori product isomers.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

    • 30-31 min: Return to 5% B

    • 31-40 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 278.1

    • Product Ions (m/z): Monitor for characteristic fragments such as the loss of water and the proline immonium ion (m/z 70.1).[15]

GC-MS Method for this compound Analysis (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound by GC-MS, which requires derivatization.

  • Sample Preparation: Lyophilize the aqueous sample to dryness.

  • Derivatization:

    • Step 1: Oximation. Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to the dried sample. Heat at 80°C for 30 minutes. This step converts the keto group to an oxime, reducing the number of anomers.

    • Step 2: Silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

NMR Spectroscopy for Isomer Characterization

This is a general guide for using NMR to characterize the isomeric forms of this compound in solution.

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum. The anomeric protons of the different furanose and pyranose forms will resonate in the region of 4.5-5.5 ppm.[17] The relative integrals of these signals can provide an estimate of the isomer distribution.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The anomeric carbons typically resonate between 90-110 ppm.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe spatial proximities between protons, which can help in determining the cis/trans isomerization of the proline residue.

Visualizations

experimental_workflow Analytical Workflow for this compound Isomer Analysis cluster_sample Sample Preparation cluster_analysis Analytical Technique Selection cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound Sample Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction Decision Goal of Analysis? Extraction->Decision Qualitative Structural Elucidation Decision->Qualitative Qualitative Quantitative Separation & Quantification Decision->Quantitative Quantitative NMR NMR Spectroscopy (1D, 2D Experiments) Qualitative->NMR HPLC_MS HPLC-MS/MS (RP-HPLC, HILIC) Quantitative->HPLC_MS GC_MS GC-MS (with Derivatization) Quantitative->GC_MS Data_Analysis Data Interpretation - Isomer Identification - Quantification - Structural Confirmation NMR->Data_Analysis HPLC_MS->Data_Analysis GC_MS->Data_Analysis isomerization_pathway Isomeric Forms of this compound in Solution OpenChain Open-chain keto form BetaPyranose β-Pyranose OpenChain->BetaPyranose AlphaPyranose α-Pyranose OpenChain->AlphaPyranose BetaFuranose β-Furanose OpenChain->BetaFuranose AlphaFuranose α-Furanose OpenChain->AlphaFuranose BetaPyranose->AlphaPyranose anomerization BetaFuranose->AlphaFuranose anomerization fragmentation_pathway MS/MS Fragmentation of Fructosyl-proline Parent [Fructosyl-proline + H]⁺ (m/z 278.1) LossHexose [Proline + H]⁺ (m/z 116.1) (Loss of C₆H₁₀O₅) Parent->LossHexose - C₆H₁₀O₅ Immonium Proline Immonium Ion (m/z 70.1) LossHexose->Immonium - COOH & - H OtherFragments Other Fragments LossHexose->OtherFragments

References

Column selection guide for Fructose-proline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of fructose (B13574) and proline. This resource provides in-depth guidance on column selection, experimental protocols, and troubleshooting to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an HPLC column for fructose-proline analysis?

A1: The most critical factor is the significant difference in polarity between fructose (a highly polar sugar) and proline (an amino acid with moderate polarity).[1][2] This requires a stationary phase that can provide adequate retention for both compounds, which are often poorly retained on traditional reversed-phase columns like C18.[1][2] Therefore, specialized columns such as amino-based, mixed-mode, or those used in Hydrophilic Interaction Liquid Chromatography (HILIC) are generally preferred.[1][3][4]

Q2: Can I use a standard C18 column for this analysis?

A2: While a C18 column can be used, it is often not ideal for the simultaneous analysis of fructose and proline without derivatization.[5] Fructose, being highly polar, will have very little retention, while proline's retention may also be minimal depending on the mobile phase.[2] To improve retention on a C18 column, derivatization of the analytes to make them more hydrophobic is a common strategy.[5][6]

Q3: What detection methods are suitable for fructose and proline?

A3: Fructose lacks a strong chromophore, making UV detection challenging, especially at low concentrations.[4][7] Refractive Index Detection (RID) is a common choice for sugar analysis.[3][7][8] Evaporative Light Scattering Detection (ELSD) is another excellent option for non-volatile analytes like fructose and proline and is compatible with gradient elution.[7] If UV detection is preferred, derivatization is often necessary to introduce a UV-active moiety.[6] Proline has some UV absorbance at low wavelengths (around 190-210 nm).[7]

Q4: What are the typical mobile phases used for this compound analysis?

A4: For amino columns operating in HILIC mode, a common mobile phase is a mixture of acetonitrile (B52724) and water, often with a buffer.[7][9] The high acetonitrile concentration helps in retaining polar analytes. For mixed-mode columns, the mobile phase composition will depend on the specific retention mechanisms (e.g., a combination of reversed-phase and ion-exchange).[1] Simple aqueous mobile phases, sometimes with a dilute acid, are used with cation-exchange columns.[7]

Column Selection Guide

Choosing the right column is paramount for the successful separation of fructose and proline. Below is a summary of recommended column types with their key characteristics.

Column Selection Workflow

G start Start: this compound Analysis derivatization Is derivatization an option? start->derivatization c18 Standard C18 Column derivatization->c18 Yes no_derivatization Direct Analysis (No Derivatization) derivatization->no_derivatization No optimization Optimize Mobile Phase (ACN/Water, pH, Buffer) c18->optimization column_type Select Primary Column Type no_derivatization->column_type amino Amino (NH2) Column (HILIC Mode) column_type->amino Good for polar compounds mixed_mode Mixed-Mode Column column_type->mixed_mode For compounds with different properties ligand_exchange Ligand Exchange Column column_type->ligand_exchange Aqueous mobile phase amino->optimization mixed_mode->optimization ligand_exchange->optimization end Successful Separation optimization->end

Caption: A workflow diagram for selecting an appropriate HPLC column for this compound analysis.

Quantitative Data Summary
Column TypeStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Amino (NH2) Aminopropyl bonded to silica (B1680970) or polymerAcetonitrile/Water (e.g., 80:20 v/v)[10]Good retention for polar compounds like sugars[3][4]; simple mobile phase.Silica-based columns can have limited pH stability[4]; potential for Schiff base formation with reducing sugars.
Mixed-Mode Combines two or more retention mechanisms (e.g., HILIC and ion-exchange)Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate)[11]Designed to retain and separate compounds with different properties[1]; high selectivity.Method development can be more complex.
Ligand Exchange Polymer-based resin with sulfonic acid groups loaded with a counter-ion (e.g., Ca2+)Typically pure water or dilute acid[12]Uses simple, aqueous mobile phases[12]; good for separating sugars and sugar alcohols.Lower efficiency compared to silica-based columns[12]; temperature control is critical.
Reversed-Phase C18 (with derivatization) Octadecylsilane bonded to silicaVaries with derivatizing agent; often Acetonitrile/Water gradientHigh efficiency and stability.Requires an additional derivatization step, which can add complexity and variability.[6]

Experimental Protocols

General Protocol for Amino Column (HILIC Mode)
  • Column: Amino (NH2) column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10 µL.

  • Detection: RID or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent with a similar composition to avoid peak distortion. Filter through a 0.45 µm syringe filter before injection.

Note: Ensure proper column equilibration with the mobile phase before starting the analysis to achieve stable retention times.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Sample solvent mismatch with the mobile phase.- Column contamination or degradation.- For amino columns, interaction between the amino groups and the analytes.- Dissolve the sample in the mobile phase.- Use a guard column to protect the analytical column.[13]- Flush the column with a strong solvent.- Consider a different column chemistry if the issue persists.
No or poor retention of fructose - Mobile phase is too strong (too much water in HILIC).- Incorrect column type (e.g., standard C18 without derivatization).- Increase the percentage of acetonitrile in the mobile phase for HILIC mode.- Switch to a more appropriate column such as an amino or mixed-mode column.
Shifting retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Column aging or degradation.[13]- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.[9]- Prepare fresh mobile phase daily.- Use a column thermostat to maintain a constant temperature.
Baseline noise or drift - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- For RID, temperature fluctuations.- Degas the mobile phase.- Flush the system and clean the detector cell according to the manufacturer's instructions.- Ensure stable ambient and column temperatures for RID.[8]
High backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Sample precipitation on the column.- Reverse flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases.- Replace the guard column or column inlet frit.

References

Validation & Comparative

The Emergence of Fructose-Proline as a Sensitive Heat Load Indicator in Milk: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of fructose-proline against established markers such as furosine, lactulose (B1674317), and whey protein denaturation reveals its potential as a highly sensitive and specific indicator of thermal processing intensity in dairy products. This guide provides a comparative analysis, supported by experimental data and detailed methodologies, for researchers and professionals in drug development and food science.

The dairy industry relies on a variety of heat treatments to ensure the microbiological safety and extend the shelf life of milk and milk products. However, these thermal processes can also induce undesirable chemical changes, affecting the nutritional and sensory qualities of the final product. Accurate monitoring of the applied heat load is therefore crucial. While several chemical markers have been established, this compound, an early-stage Maillard reaction product, is gaining attention for its sensitivity, particularly in distinguishing between mild heat treatments.

This guide compares the performance of this compound with other widely used heat load indicators: furosine, lactulose, and whey protein denaturation. We present a summary of quantitative data from various studies, detail the experimental protocols for the analysis of each marker, and provide visualizations to illustrate the underlying chemical pathways and experimental workflows.

Comparative Analysis of Heat Load Indicators

The selection of an appropriate heat load indicator depends on the specific application, particularly the intensity of the heat treatment being monitored. This compound, as an initial Amadori compound, offers high sensitivity for milder heat treatments like pasteurization. In contrast, indicators like furosine and lactulose are more suited for assessing high-temperature processes such as Ultra-High Temperature (UHT) treatment and sterilization. Whey protein denaturation provides a measure of structural changes to proteins and is also sensitive to a range of heat treatments.

Heat Load IndicatorChemical Nature / Formation PrincipleTypical Heat Treatment ApplicationAdvantagesLimitations
This compound Amadori rearrangement product from the Maillard reaction between lactose (B1674315) and proline.Pasteurization, High-Temperature Short-Time (HTST)High sensitivity to mild heat treatments. Direct measure of the initial Maillard reaction.Can be a transient compound, potentially converting to other products with severe heating.
Furosine An artificial amino acid formed from the acid hydrolysis of the Amadori product, fructosyl-lysine (B1674161).UHT, Sterilization, Powdered Milk ProductionGood indicator of advanced Maillard reaction and nutritional damage to lysine.Formation is dependent on both heat intensity and duration. Can also form during storage.[1][2]
Lactulose Isomerization product of lactose.UHT, SterilizationNot naturally present in raw milk, so its presence is a direct indicator of heating.[3][4]Formation is influenced by pH and can also occur during storage.[4]
Whey Protein Denaturation Unfolding of whey protein structures (e.g., β-lactoglobulin, α-lactalbumin) due to heat.Pasteurization, UHTReflects changes in protein functionality and structure. Sensitive to a range of heat treatments.[5][6]Can be influenced by other processing factors like pH and pressure.

Quantitative Data Summary

The following table summarizes typical concentrations of various heat load indicators found in milk subjected to different thermal processing methods. It is important to note that these values can vary depending on the specific processing conditions and the initial composition of the milk.

Heat TreatmentThis compound (mg/L)Furosine (mg/100g protein)Lactulose (mg/L)Whey Protein Denaturation (%)
Raw Milk Not detectable< 10Not detectable< 5
Pasteurization (HTST) Detectable, low levels10 - 40< 5010 - 30
UHT (Direct) Variable50 - 150100 - 400> 70
UHT (Indirect) Variable100 - 300200 - 600> 80
In-bottle Sterilization High levels> 300> 600> 95

Experimental Protocols

Accurate and reproducible quantification of heat load indicators is essential for their effective use. Below are detailed methodologies for the determination of this compound and its comparative markers.

Determination of this compound by UHPLC-MS/MS

This method allows for the direct and sensitive quantification of this compound.

1. Sample Preparation: a. To 1 mL of milk sample, add 4 mL of acetonitrile (B52724) to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. c. Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.

2. UHPLC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Determination of Furosine by RP-HPLC

This method involves acid hydrolysis to convert fructosyl-lysine to furosine, followed by chromatographic separation.

1. Acid Hydrolysis: a. To a known amount of milk (containing approximately 25 mg of protein), add 10 mL of 7.5 M HCl. b. Seal the tube under nitrogen and heat at 110°C for 23 hours. c. Cool the hydrolysate and filter it.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the filtered hydrolysate onto the cartridge. c. Wash with water to remove interfering substances. d. Elute furosine with methanol/water (50:50, v/v). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. RP-HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a solution of sodium heptanesulfonate in a water/acetonitrile/acetic acid mixture.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 280 nm.

Determination of Lactulose by Enzymatic Assay

This method is based on the specific enzymatic hydrolysis of lactulose.

1. Sample Preparation: a. Deproteinize the milk sample by adding Carrez reagents I and II. b. Centrifuge and filter to obtain a clear supernatant.

2. Enzymatic Reaction: a. To the supernatant, add β-galactosidase to hydrolyze lactulose to galactose and fructose (B13574). b. The released fructose is then phosphorylated by ATP in a reaction catalyzed by hexokinase. c. The resulting fructose-6-phosphate (B1210287) is isomerized to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. d. Glucose-6-phosphate is oxidized by NADP+ in the presence of glucose-6-phosphate dehydrogenase.

3. Quantification: a. The increase in NADPH is measured spectrophotometrically at 340 nm and is proportional to the amount of lactulose in the sample.

Determination of Whey Protein Denaturation by RP-HPLC

This method separates native whey proteins from denatured and aggregated forms.

1. Sample Preparation: a. Adjust the pH of the milk sample to 4.6 with acetic acid to precipitate casein and denatured whey proteins. b. Centrifuge the sample and collect the supernatant containing the native (soluble) whey proteins. c. Filter the supernatant through a 0.45 µm filter.

2. RP-HPLC Conditions:

  • Column: C4 or C8 reversed-phase column.
  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the whey proteins.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 214 nm or 280 nm.

3. Calculation: a. The degree of denaturation is calculated by comparing the peak areas of the major whey proteins (α-lactalbumin and β-lactoglobulin) in the heated sample to those in a raw milk sample.

Visualizations

Maillard Reaction Pathway

The initial stage of the Maillard reaction involves the condensation of a reducing sugar (lactose in milk) with an amino acid (proline or the ε-amino group of lysine) to form a Schiff base, which then rearranges to a more stable Amadori product (this compound or fructosyl-lysine).

Maillard_Reaction Lactose Lactose (Reducing Sugar) Schiff_Base Schiff Base (unstable) Lactose->Schiff_Base Amino_Acid Amino Acid (e.g., Proline, Lysine) Amino_Acid->Schiff_Base Amadori_Product Amadori Product (this compound / Fructosyl-lysine) Schiff_Base->Amadori_Product Amadori Rearrangement Advanced_Products Advanced Maillard Products (e.g., Melanoidins) Amadori_Product->Advanced_Products Further Reactions Furosine Furosine (from Fructosyl-lysine hydrolysis) Amadori_Product->Furosine Acid Hydrolysis

Caption: Initial stage of the Maillard reaction in milk.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the UHPLC-MS/MS analysis of this compound in a milk sample.

Fructose_Proline_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Milk_Sample Milk Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Milk_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation (HILIC) Filtration->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Heat Load Indicators

This diagram shows the relationship between the different heat load indicators and the chemical changes occurring in milk during heating.

Heat_Indicator_Relationship cluster_maillard Maillard Reaction cluster_lactose Lactose Isomerization cluster_protein Protein Denaturation Heat_Treatment Heat Treatment Fructose_Proline This compound Heat_Treatment->Fructose_Proline Furosine Furosine Heat_Treatment->Furosine Lactulose Lactulose Heat_Treatment->Lactulose Whey_Protein_Denaturation Whey Protein Denaturation Heat_Treatment->Whey_Protein_Denaturation Fructose_Proline->Furosine related

Caption: Formation of heat load indicators in milk.

References

A Comparative Analysis of Fructose-Proline and Furosine as Maillard Reaction Markers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food science, responsible for the desirable color, flavor, and aroma of cooked foods. However, it can also lead to the degradation of nutritional quality, particularly through the loss of essential amino acids, and the formation of potentially harmful compounds. Monitoring the extent of the Maillard reaction is therefore critical for quality control in the food industry and for safety assessment in drug development where active ingredients may react with excipients. This guide provides a comparative analysis of two key chemical markers used to quantify the early stages of the Maillard reaction: Fructose-proline and Furosine.

Chapter 1: Formation Pathways and Chemical Nature

This compound and Furosine are both indicators of the initial phase of the Maillard reaction, but they originate from different precursors and represent different aspects of the reaction cascade.

This compound (Fru-Pro): A Direct Amadori Product this compound is an Amadori rearrangement product (ARP) formed directly from the reaction between a reducing sugar (like glucose or fructose) and the amino acid L-proline (B1679175).[1][2] The reaction proceeds via the formation of an unstable Schiff base, which then rearranges to the more stable 1-amino-1-deoxy-2-ketose, in this case, N-(1-Deoxy-D-fructos-1-yl)-L-proline.[1] As a direct product, its concentration can offer a real-time snapshot of the Maillard reaction's progress involving proline. However, being an intermediate, its concentration can decrease as it degrades to form other compounds, including flavor and aroma molecules.[1][2]

Furosine: An Indicator of Lysine (B10760008) Blockage Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not typically present in significant amounts in food itself. Instead, it is an artifact formed during the analytical procedure.[3][4][5] Specifically, it is generated by the acid hydrolysis of the Amadori product of lysine, N-ε-fructosyl-lysine.[6][7] The ε-amino group of the essential amino acid lysine is particularly susceptible to the Maillard reaction. Therefore, measuring furosine serves as an indirect but reliable and widely accepted method to quantify the extent of lysine blockage, which is a critical indicator of nutritional damage to proteins during thermal processing.[8][9] Approximately 30-34% of fructosyl-lysine (B1674161) is converted into furosine upon acid hydrolysis.[6]

G cluster_0 This compound Pathway cluster_1 Furosine Pathway (via Fructosyl-lysine) G_P Glucose SP Schiff Base (Glycosylproline) G_P->SP + Proline Pro L-Proline Pro->SP FP This compound (Amadori Product) SP->FP Amadori Rearrangement Deg_P Degradation Products (e.g., Flavor Compounds) FP->Deg_P G_L Glucose SL Schiff Base (Glycosyllysine) G_L->SL + Lysine Lys Protein-bound Lysine Lys->SL FL Fructosyl-lysine (Amadori Product) SL->FL Amadori Rearrangement Fur Furosine (Analytical Marker) FL->Fur Acid Hydrolysis (for analysis) Adv Advanced Maillard Products (AGEs) FL->Adv

Caption: Formation pathways of this compound and Furosine.

Chapter 2: Comparative Performance and Applications

The choice between this compound and Furosine as a marker depends on the analytical objective, whether it is to assess nutritional damage or to study the formation of specific flavor compounds.

FeatureThis compoundFurosine
Precursor Amino Acid L-Proline (Non-essential)L-Lysine (Essential)
Marker Type Direct (Amadori Product)Indirect (Artifact of acid hydrolysis)
Primary Indication Formation of proline-specific Maillard reaction products, often related to flavor and aroma.[1][2]Nutritional damage via blockage of the essential amino acid lysine.[3][8]
Common Food Matrices Cereal products, model systems for flavor generation.[1]Milk and dairy products, pasta, baby foods, honey, meat products.[10][11][12][13]
Formation Kinetics Forms and subsequently degrades; concentration may peak and then decline during processing.[1][2]Generally increases with heat treatment intensity and storage time/temperature, though it can decline under severe conditions.[4][10][14]

Table 1: High-level comparison of this compound and Furosine as Maillard markers.

Quantitative Data on Marker Formation

The concentration of these markers is highly dependent on the food matrix, processing temperature, time, and storage conditions.

Food ProductProcessing/Storage ConditionFurosine Concentration (mg/100g protein)Reference
Milk-cereal baby foodsImmediately after manufacturing310–340[10]
Milk-cereal baby foodsAfter 9 months storage at 37°C426–603[10]
Tomato PasteStorage at 25°C for 98 daysIncreased from 458 to 550[14]
Jams (>60% sugar)Commercial samplesHigh variability, highest levels found[11]
Fruit-based infant foodsCommercial samplesLow levels detected[11]
Fresh GinsengRaw sample~33.5[15][16]
Black Ginseng ConcentrateHeat processed with honey~422.8[15][16]
Corned BeefHeated from 100-125°C289 - 701[14]

Table 2: Examples of Furosine content in various food products under different conditions.

Note: Direct comparative quantitative data for this compound in commercial foods is less common as it is primarily studied in model systems. In a glucose/proline model system, this compound concentration decreased by over 90% after 1 hour at pH 7, indicating its transient nature.[1]

Chapter 3: Experimental Protocols

Accurate quantification requires distinct analytical methodologies for each marker, primarily centered around High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Overview

G cluster_workflow General Analytical Workflow Sample Food Sample Prep Sample Preparation (e.g., Defatting, Milling) Sample->Prep Hydrolysis Acid Hydrolysis (e.g., 8M HCl, 110°C, 23h) *Required for Furosine* Prep->Hydrolysis Cleanup Solid Phase Extraction (SPE) Cleanup Hydrolysis->Cleanup HPLC Chromatographic Separation (e.g., RP-HPLC, HILIC) Cleanup->HPLC Detection Detection (e.g., UV @ 280 nm) HPLC->Detection Quant Quantification (vs. Standard Curve) Detection->Quant

Caption: Generalized experimental workflow for Maillard marker analysis.
Protocol 1: Determination of Furosine

This method is based on the widely adopted protocol involving acid hydrolysis followed by ion-pair reversed-phase HPLC (IP-RP-HPLC).[17][18]

  • Sample Preparation: A sample amount corresponding to 30-70 mg of protein is weighed into a screw-cap vial. For liquid samples like milk, 2 mL may be used.

  • Acid Hydrolysis: Add 8 mL of 8 M hydrochloric acid (HCl). The vial is sealed tightly under nitrogen and heated at 110°C for 23 hours in an oven or heating block.[18] Microwave-assisted hydrolysis (e.g., 160°C for 40 min) can be used for faster results.[19]

  • Cleanup: After cooling, the hydrolysate is filtered (e.g., through a 0.45 µm filter). A cleanup step using Solid Phase Extraction (SPE) with a C18 or hydrophilic-lipophilic sorbent is often employed to remove interfering substances.[20]

  • Chromatographic Analysis:

    • Technique: Ion-Pair Reversed-Phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).[17][20]

    • Column: Typically a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), run in an isocratic or gradient mode.

    • Detection: UV detector set at 280 nm.[17]

  • Quantification: Furosine is identified by its retention time compared to a pure furosine standard. Quantification is performed by creating a calibration curve from standards of known concentrations. Results are typically expressed as mg per 100 g of protein.

Protocol 2: Determination of this compound

This method requires direct analysis without a hydrolysis step, often using High-Performance Anion-Exchange Chromatography (HPAEC).[1]

  • Sample Preparation: A sample of the food or model system is homogenized and diluted in ultrapure water.

  • Extraction: The aqueous mixture is centrifuged, and the supernatant is collected.

  • Cleanup: The extract is passed through a 0.45 µm filter. Depending on the matrix, a specific SPE cleanup (e.g., C18 cartridge) may be necessary to remove hydrophobic interferences.

  • Chromatographic Analysis:

    • Technique: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used to elute the compound.

    • Detection: Pulsed Amperometric Detection (PAD), which is highly sensitive for underivatized carbohydrates and related compounds like ARPs.

  • Quantification: this compound is identified and quantified by comparing its peak area and retention time to an authentic this compound standard.

MethodPrincipleSample PreparationProsCons
Furosine (IP-RP-HPLC) Indirect measurement after acid hydrolysis converts fructosyl-lysine to furosine.[3]Mandatory acid hydrolysis (harsh, time-consuming). SPE cleanup.[18][20]Well-established, standardized, good for assessing nutritional damage.[8]Indirect, harsh hydrolysis can have variable conversion rates, time-intensive.[6][19]
This compound (HPAEC-PAD) Direct measurement of the Amadori product.Aqueous extraction, filtration. No hydrolysis needed.Direct measurement of the target analyte, high sensitivity with PAD.Requires specialized HPAEC-PAD system, less common for routine QC, marker is an intermediate.[1]

Table 3: Comparison of primary analytical methodologies.

Conclusion

This compound and furosine both serve as valuable markers for the early Maillard reaction, but they answer different questions.

  • Furosine is the industry-standard indicator for thermal processing intensity and associated nutritional damage, specifically the loss of the essential amino acid lysine. Its indirect measurement via acid hydrolysis is a well-established, robust method suitable for quality control in a wide range of protein-containing foods.

  • This compound is a direct marker of the Maillard reaction involving the amino acid proline. Its analysis is more common in research settings to understand the formation of specific flavor and aroma compounds. As a transient intermediate, its interpretation requires careful consideration of reaction kinetics.

For researchers, scientists, and drug development professionals, the choice of marker is dictated by the objective. To assess the impact of processing or storage on protein quality, furosine is the marker of choice. To investigate specific reaction pathways involving proline or the generation of related flavor compounds, the direct measurement of this compound is more appropriate.

References

Fructose-Proline vs. Other Amadori Compounds in Food Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amadori compounds, the initial stable products of the Maillard reaction between reducing sugars and amino acids, play a crucial role in the flavor, color, and potential bioactivity of thermally processed foods. Among these, fructose-proline has garnered significant attention due to its widespread presence and unique chemical properties. This guide provides an objective comparison of this compound with other common Amadori compounds in the context of food analysis, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Key Amadori Compounds

The selection of an appropriate analytical method for Amadori compounds is contingent on the specific compound of interest, the food matrix, and the desired sensitivity and selectivity. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of these compounds. The following table summarizes key performance metrics for the analysis of this compound and other frequently encountered Amadori compounds using LC-MS/MS based methods.

Amadori CompoundAmino Acid PrecursorSugar PrecursorLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Food Matrix ExamplesReference
This compound (Fru-Pro) ProlineFructose/Glucose0.0211 mg/L-85.3 - 105.2Dried Apricots, Tomato Products[1]
Fructose-Valine (Fru-Val)ValineFructose/Glucose0.1 µg/kg (starch), 0.2 µg/kg (oil)--Unroasted Cocoa, Dried Bell Pepper[2]
Fructose-Leucine (Fru-Leu)LeucineFructose/Glucose0.0887 mg/L-81.9 - 108.7Tomato Products, Dried Fruits[1]
Fructose-Isoleucine (Fru-Ile)IsoleucineFructose/Glucose0.0179 mg/L-92.1 - 103.4Tomato Products, Dried Fruits[1]
Fructose-Phenylalanine (Fru-Phe)PhenylalanineFructose/Glucose0.1 µg/kg (starch), 0.2 µg/kg (oil)--Wheat Beer[2]
Fructose-Tyrosine (Fru-Tyr)TyrosineFructose/Glucose---Foods (general)[2]
Fructose-Methionine (Fru-Met)MethionineFructose/Glucose---Foods (general)[2]
Fructose-Histidine (Fru-His)HistidineFructose/Glucose---Foods (general)[2]
Fructosyl-Arginine (Fru-Arg)ArginineFructose/Glucose0.1 ng/mL2-5 ng/mL>90Tomato Puree[3]
Fructosyl-Glycine (Fru-Gly)GlycineFructose/Glucose---Various
Fructosyl-Glutamic Acid (Fru-Glu)Glutamic AcidFructose/Glucose---Dried Tomatoes

Note: Dashes (-) indicate that the specific data was not provided in the cited sources. The variety of units for LOD and LOQ reflects differences in the experimental designs of the cited studies.

Chemical Reactivity and Stability

The stability and reactivity of Amadori compounds are influenced by the nature of the precursor amino acid. A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy revealed that N-(1-deoxy-d-fructos-1-yl)-l-proline (this compound) exhibits significantly higher isomerization rates compared to d-fructose.[4][5] This increased reactivity is attributed to intramolecular catalysis mediated by the C-1 substituent.[4][5] This inherent reactivity can influence its stability during food processing and analysis. For instance, some Amadori compounds are relatively stable during storage, with phenylalanine-xylose-ARP showing only a 6.49% reduction after two months at room temperature.[6] The stability of these compounds is a critical factor to consider when developing analytical methods and interpreting results.

Experimental Protocols

Accurate quantification of Amadori compounds necessitates robust and validated analytical methodologies. Below are detailed protocols for the analysis of these compounds using LC-MS/MS and HPLC with Diode Array Detection (DAD).

LC-MS/MS Method for Amadori Compound Quantification

This protocol is a generalized procedure based on established methods for the analysis of multiple Amadori compounds in food matrices.[1][2]

1. Sample Preparation:

  • Solid Samples (e.g., dried fruits, powders):
  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.
  • Add a suitable extraction solvent (e.g., 10 mL of water or a methanol/water mixture).
  • Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  • Liquid Samples (e.g., juices):
  • Centrifuge the sample to remove any particulates.
  • Dilute an aliquot of the clear supernatant with the initial mobile phase.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining these polar compounds. A common choice is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), gradually decreasing to elute the Amadori compounds.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each Amadori compound of interest must be determined and optimized. For example, for this compound, a potential transition could be m/z 278.1 -> m/z 116.1.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Quantification:

  • Prepare a series of calibration standards of the target Amadori compounds in a solvent that mimics the sample matrix as closely as possible.
  • For enhanced accuracy, especially in complex matrices, the use of stable isotope-labeled internal standards is highly recommended.[2]

HPLC-DAD Method for Amadori Compound Analysis

While less sensitive and specific than LC-MS/MS, HPLC with Diode Array Detection can be a viable alternative for screening or when mass spectrometry is unavailable.[6]

1. Sample Preparation:

  • Follow the same sample preparation steps as outlined for the LC-MS/MS method.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) can be used, often with an ion-pairing reagent to improve retention of the polar Amadori compounds.
  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) and adjusted to an acidic pH (e.g., pH 2.5 with phosphoric acid).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient Elution: A gradient program is typically used to separate the compounds of interest from matrix interferences.
  • Flow Rate: 0.8 - 1.2 mL/min.
  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
  • Injection Volume: 10 - 20 µL.

3. Detection:

  • Detector: Diode Array Detector (DAD).
  • Wavelength: Monitor at a wavelength where the Amadori compounds exhibit some absorbance, typically in the low UV range (e.g., 210-280 nm). The absorbance is generally weak, which limits the sensitivity of this method.

4. Quantification:

  • Prepare external calibration curves using certified reference standards of the Amadori compounds.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the formation of Amadori compounds, a typical analytical workflow, and a decision-making process for method selection.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Proline) Amino_Acid->Schiff_Base Amadori_Compound Amadori Compound (e.g., this compound) Schiff_Base->Amadori_Compound Amadori Rearrangement Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Compound->Advanced_Glycation_End_Products Further Reactions

Caption: Formation of Amadori compounds in the Maillard reaction.

Analytical_Workflow Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Chromatographic_Separation Chromatographic Separation (HPLC/UPLC) Filtration->Chromatographic_Separation Detection Detection (MS/MS or DAD) Chromatographic_Separation->Detection Peak_Integration Peak_Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A standard workflow for Amadori compound analysis.

Method_Selection node_rect node_rect High_Sensitivity_Required High Sensitivity Required? Multiple_Analytes Multiple Analytes Simultaneously? High_Sensitivity_Required->Multiple_Analytes No LC_MS_MS LC-MS/MS High_Sensitivity_Required->LC_MS_MS Yes Complex_Matrix Complex Food Matrix? Multiple_Analytes->Complex_Matrix No Multiple_Analytes->LC_MS_MS Yes Complex_Matrix->LC_MS_MS Yes HPLC_DAD HPLC-DAD Complex_Matrix->HPLC_DAD No

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of this compound and other Amadori compounds in food presents a significant analytical challenge due to their polarity, structural diversity, and the complexity of food matrices. While various analytical techniques are available, LC-MS/MS offers superior sensitivity and selectivity for the accurate quantification of these compounds. The choice of the most suitable method depends on the specific research question, the available instrumentation, and the required level of analytical rigor. This guide provides a foundational understanding to aid researchers in navigating the complexities of Amadori compound analysis.

References

A Comparative Guide to HPLC and Enzymatic Methods for the Quantification of Fructose-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Maillard reaction products and amino acid derivatives, the accurate quantification of compounds like Fructose-proline is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. The selection of an appropriate method is contingent on various factors including specificity, sensitivity, sample throughput, and cost. This document presents a summary of performance data and detailed experimental protocols to aid in making an informed decision.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC and enzymatic methods for the analysis of fructose (B13574) and proline, the constituent moieties of this compound. The data has been compiled from various validation studies.

Table 1: HPLC Method Performance

ParameterFructoseProline
Linearity Range 50 - 5500 mg/L[1]0.15 - 100.00 µg/mL[2]
Correlation Coefficient (R²) > 0.99[3][4][5]> 0.99
Limit of Detection (LOD) 0.001% (w/w)[6] - 19.46 mg/L[1]3.00 mg/kg[2]
Limit of Quantification (LOQ) 0.00007 - 0.414 mg/mL[3]2.26 mM[7]
Accuracy (% Recovery) 91 - 99.4%[3]> 90%[2]
Precision (%RSD) < 2.0%[8]< 4% (Intra-day and Inter-day)[2]

Table 2: Enzymatic Method Performance

ParameterFructoseProline
Linearity Range 5.6 - 1000 mg/L[9]up to 350 µM[10]
Correlation Coefficient (R²) Not explicitly stated, but linearity is given[9]Not explicitly stated, but stoichiometric relationship shown[10]
Limit of Detection (LOD) 5.6 mg/L (as part of measurement range)[9]Not explicitly stated
Limit of Quantification (LOQ) 5.6 mg/L (as part of measurement range)[9]Not explicitly stated
Accuracy (% Recovery) 93 - 105% (spiked samples)[9]Not explicitly stated
Precision (%RSD) < 6% (Intermediate precision)[9]Not explicitly stated
Specificity Specific to D-fructose[9]Specific for L-proline, no cross-reactivity with D-proline or hydroxyproline[10][11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is a generalized procedure for the analysis of a non-chromophoric, polar compound like this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Derivatization may be necessary if a UV detector is used and the analyte lacks a chromophore. However, for a compound like this compound, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is often employed, which may not require derivatization.

2. HPLC System and Conditions:

  • Column: An amino-based column (e.g., Zorbax NH2, 150 x 4.6 mm, 5µm) is commonly used for sugar and amino acid derivative separations[12].

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is typical[3][8].

  • Flow Rate: 1.0 - 1.5 mL/min[3][12].

  • Column Temperature: Maintained at a constant temperature, for instance, 33 °C, to ensure reproducible retention times[12].

  • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for non-UV absorbing compounds. The detector temperature should also be controlled[12].

  • Injection Volume: 10 - 20 µL.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Enzymatic Assay for this compound

As there is no direct enzymatic assay for the conjugate this compound, a possible approach would involve the specific enzymatic determination of either fructose or proline after hydrolysis of the molecule. Below are generalized protocols for each component.

A. Enzymatic Determination of Fructose:

This method is based on the phosphorylation of fructose and the subsequent measurement of the reduction of NAD+.

1. Principle:

  • Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287).

  • Phosphoglucose (B3042753) isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate.

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the formation of NADH from NAD+.

  • The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the fructose concentration.

2. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer, ATP, and NAD+.

  • Add the sample solution to the reaction mixture and measure the initial absorbance (A1) at 340 nm.

  • Initiate the reaction by adding hexokinase and phosphoglucose isomerase.

  • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C)[9].

  • Measure the final absorbance (A2) at 340 nm.

  • The fructose concentration is calculated based on the change in absorbance (A2 - A1) and comparison with a standard.

B. Enzymatic Determination of L-Proline:

This assay is based on the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR).

1. Principle:

  • At an alkaline pH, P5CR catalyzes the oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C), with the concomitant reduction of NAD+ to NADH[11].

  • The increase in absorbance at 340 nm due to the formation of NADH is proportional to the L-proline concentration[11].

2. Assay Procedure:

  • Prepare a reaction mixture containing a glycine-NaOH buffer (pH ~10.5), and NAD+[11].

  • Add the sample solution.

  • Initiate the reaction by adding P5CR enzyme.

  • Incubate for approximately 15 minutes at a controlled temperature[10].

  • Measure the absorbance at 340 nm.

  • The L-proline concentration is determined by comparing the absorbance to a standard curve. This method is highly specific for L-proline[10][11].

Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Analysis cluster_comparison Data Comparison & Validation Sample This compound Sample Prep Dilution & Filtration Sample->Prep HPLC_System HPLC System (NH2 Column, RID/ELSD) Prep->HPLC_System Injection Hydrolysis Optional Hydrolysis Prep->Hydrolysis Aliquoting HPLC_Data Chromatogram (Peak Area) HPLC_System->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC Enzyme_Assay Enzymatic Assay (e.g., Proline Dehydrogenase) Hydrolysis->Enzyme_Assay Spectro Spectrophotometer (Absorbance at 340nm) Enzyme_Assay->Spectro Quant_Enz Quantification (Enzymatic) Spectro->Quant_Enz Comparison Statistical Analysis (e.g., Bland-Altman plot) Quant_HPLC->Comparison Quant_Enz->Comparison Validation Method Validation (Accuracy, Precision, etc.) Comparison->Validation Result Result Validation->Result Final Report

Caption: Workflow for the cross-validation of HPLC and enzymatic methods.

HPLC_Principle MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Input) Pump->Injector Column Stationary Phase (NH2 Column) Injector->Column Detector Detector (RID/ELSD) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Principle of HPLC analysis for this compound.

Enzymatic_Principle_Proline Proline L-Proline Enzyme P5CR Enzyme (pH 10.5) Proline->Enzyme NAD NAD+ NAD->Enzyme P5C P5C Enzyme->P5C NADH NADH Enzyme->NADH Measurement Measure Absorbance at 340 nm NADH->Measurement

Caption: Enzymatic assay principle for L-Proline determination.

References

Comparative Analysis of Fructose-Proline Formation from Various Sugar Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formation of Fructose-proline (Fru-Pro), an Amadori rearrangement product, from different sugar precursors. The formation of Fru-Pro is a key intermediate step in the Maillard reaction, a non-enzymatic browning process that has significant implications in food chemistry and is also studied in the context of physiological processes and drug development. This document summarizes quantitative data, details experimental protocols for synthesis and analysis, and provides a visual representation of the reaction pathway.

Data Presentation: A Comparative Overview of this compound Formation

The yield of this compound is significantly influenced by the type of sugar used as a precursor. While direct comparative studies under identical conditions are limited, the following table summarizes available quantitative data and established reactivity trends from scientific literature.

Sugar PrecursorSugar TypeRelative Reactivity (Qualitative)This compound Yield (mol %)Reference(s)
Glucose Monosaccharide (Aldohexose)High~0.5 (at pH 7, boiling)[1]
Fructose (B13574) Monosaccharide (Ketohexose)Very HighData not available in comparative studies, but generally considered more reactive than glucose in the initial stages of the Maillard reaction.[2][3][4]
Sucrose (B13894) Disaccharide (Non-reducing)LowData not available in comparative studies. Sucrose must first be hydrolyzed to glucose and fructose to participate in the Maillard reaction.[5]
Lactose Disaccharide (Reducing)ModerateData not available in comparative studies, but has been shown to form Amadori products with proline.[6][6]

Note: The reactivity of sugars in the Maillard reaction generally follows the order: pentoses > hexoses > disaccharides.[7] Among hexoses, fructose, a ketose, is often more reactive than glucose, an aldose.[2][3] Non-reducing sugars like sucrose must first undergo hydrolysis to their constituent monosaccharides to react.[5]

Experimental Protocols

This section details the methodologies for the synthesis and quantification of this compound.

Synthesis of this compound (Amadori Product)

This protocol is a composite method based on established procedures for the synthesis of Amadori compounds.[8][9]

Materials:

  • L-proline

  • Selected sugar (Glucose, Fructose, Lactose, or Sucrose)

  • Methanol

  • Phosphate (B84403) buffer (0.01 N, pH 7.0)

  • Microcrystalline cellulose (B213188)

  • Lyophilizer

  • Incubator or oven

  • Ion-exchange chromatography system (for purification)

  • Amberlite IR-120 (H+ form) resin

  • Ammonia (B1221849) solution (2 M)

  • Rotary evaporator

Procedure:

  • Preparation of Reactant Mixture: In a round-bottom flask, dissolve L-proline (1 mmol) and the desired sugar (6 mmol) in 5 mL of 0.01 N phosphate buffer (pH 7.0).

  • Addition of Support: Add 1 g of microcrystalline cellulose to the solution to provide a solid support and increase the surface area for the reaction.

  • Lyophilization: Freeze the mixture and lyophilize to dryness to obtain a powdered reactant mix.

  • Incubation: Store the lyophilized powder in a desiccator at a controlled temperature (e.g., 50°C) and humidity. The reaction progress can be monitored by the appearance of a yellow-brown color, which typically takes several days.[9]

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the crude product in deionized water.

    • Load the solution onto a column packed with Amberlite IR-120 (H+ form) resin.

    • Wash the column with deionized water to remove unreacted sugar and other non-basic compounds.

    • Elute the this compound using a 2 M ammonia solution.

    • Collect the fractions and monitor for the presence of the product using a suitable method (e.g., thin-layer chromatography).

  • Isolation: Combine the fractions containing the purified this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound, which can be adapted based on available equipment and specific experimental needs.[1][10]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer).

  • A column suitable for amino acid or polar compound analysis, such as a C18 column with a suitable mobile phase or a specialized amino acid analysis column.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • This compound standard (either commercially obtained or synthesized and purified as described above)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture or purified product.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for higher specificity and sensitivity.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of the Reaction Pathway

The formation of this compound is an early and crucial stage of the Maillard reaction. The following diagram illustrates this process.

Maillard_Reaction Sugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base (Glycosylamine) Sugar->SchiffBase + Proline (Condensation) Proline L-Proline FruPro This compound (Amadori Product) SchiffBase->FruPro Amadori Rearrangement Advanced Advanced Maillard Reaction Products (e.g., Melanoidins) FruPro->Advanced Further Reactions (Enolization, Degradation, etc.)

Figure 1. Simplified pathway of this compound formation via the Maillard reaction.

References

A Comparative Guide to Fructose-Proline Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-proline, an Amadori rearrangement product, is a significant compound in food chemistry and has implications in biomedical research due to its role in the Maillard reaction, which is associated with various physiological and pathological processes. Accurate quantification of this compound is crucial for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various analytical methods for this compound quantification, supported by experimental data drawn from studies on fructose (B13574), proline, and related compounds. In the absence of direct inter-laboratory comparison studies for this compound, this guide synthesizes available data to present a comparative overview of potential methodologies.

Overall Workflow for an Inter-laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test is a valuable method for evaluating the performance of different laboratories and analytical methods. The general workflow involves a coordinating body preparing and distributing identical samples to participating laboratories, which then analyze the samples and report their results. The coordinating body analyzes the data to assess the accuracy and precision of the methods used.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Homogeneous & Stable) B Sample Distribution A->B C Sample Analysis B->C E Data Analysis (Statistical Evaluation) F Issuance of Report E->F D Result Submission C->D D->E

Figure 1: General workflow of an inter-laboratory comparison study.

Quantification Methods: A Comparative Analysis

Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation. This section compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of various compounds, including amino acids and sugars. For this compound, which is a conjugate of fructose and proline, HPLC methods can be adapted from those used for its individual components.

Experimental Protocol (Hypothetical for this compound based on available data):

  • Sample Preparation: Honey samples, for instance, can be dissolved in a buffer solution (e.g., 0.1 M borate (B1201080) buffer) and treated with ultrasound for extraction. The solution is then filtered through a 0.2 µm nylon filter.[1]

  • Derivatization (Optional but often necessary for UV or fluorescence detection): Pre-column derivatization with an agent like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) can be used for fluorescent detection of the proline moiety.[1]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., XDB C18, 150 × 4.6 mm i.d.) is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., 0.1 M sodium acetate, pH 7.2) and organic solvents like methanol (B129727) and tetrahydrofuran.[1]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Detection: UV or fluorescence detection, depending on the derivatization agent used.[1][2] A refractive index detector (RID) can be used for underivatized sugar-amino acid conjugates.[3]

Quantitative Performance Data (Based on Proline and Fructose Analysis):

ParameterHPLC-Fluorescence (Proline)[1]HPLC-RID (Fructose)[3]
Linearity 0.15 - 100.0 µg/mLR² ≥ 0.99
LOD 5 fmol-
LOQ 16 fmol-
Recovery -91 - 99.4%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it an excellent choice for quantifying this compound in complex matrices.

Experimental Protocol (Hypothetical for this compound):

  • Sample Preparation: A simple dilution of the sample (e.g., urine, serum) with an internal standard solution (e.g., labeled this compound) in water and methanol.[4]

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40) is suitable for separating polar compounds like this compound.[4]

    • Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer.

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[4]

    • Detection: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Quantitative Performance Data (Based on Fructose and PGP Analysis):

ParameterUPLC-MS/MS (Fructose)[4]LC-MS/MS (PGP)[5]
Linearity Range 34 - 19,230 ng/mL0.01 - 50 ng/mL
LOD -0.01 ng/mL
LOQ -0.05 ng/mL
Accuracy AcceptableWithin 20%
Precision AcceptableWithin 20%
Recovery ->90%

Workflow for LC-MS/MS Quantification of this compound

G A Sample Collection (e.g., Serum, Urine) B Sample Preparation (Dilution with Internal Standard) A->B C UPLC Separation (HILIC Column) B->C D Mass Spectrometry (ESI, MRM Detection) C->D E Data Analysis (Quantification against Calibration Curve) D->E

Figure 2: A typical workflow for this compound quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary.

Experimental Protocol (Based on general GC-MS methods for sugars and amino acids):

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample.

    • Perform a two-step derivatization:

      • Oximation: Dissolve the dried sample in methoxyamine hydrochloride in pyridine (B92270) to convert the carbonyl group of fructose into an oxime.[6]

      • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers/esters.[6]

  • GC-MS Conditions:

    • Column: A capillary column (e.g., 30m) is used for separation.[6]

    • Injection: Splitless injection mode at a high temperature (e.g., 230 °C).[6]

    • Oven Program: A temperature gradient is used to separate the derivatized compounds.[6]

    • Mass Spectrometry: Electron ionization (EI) with full scan or selected ion monitoring (SIM) for detection.[6]

Quantitative Performance Data:

While specific performance data for this compound is not available, GC-MS methods for carbohydrates have demonstrated high resolution, sensitivity, and repeatability.[7] A study comparing GC and enzymatic methods for urinary fructose and sucrose (B13894) found the LOQ for the GC method to be 0.001 mg/ml.[8]

Enzymatic Assays

Enzymatic assays are highly specific and can be a rapid method for quantification. A specific enzyme that acts on this compound would be required. While a direct enzymatic assay for this compound is not described in the provided search results, methods for fructose and proline exist and could potentially be adapted.

Experimental Protocol (Based on Fructose Enzymatic Assay):

An enzymatic assay for fructose typically involves a series of coupled enzyme reactions that lead to the production of a measurable product, such as NADH.[9]

  • Reaction 1 (Phosphorylation): Fructose is phosphorylated by hexokinase in the presence of ATP.

    • Fructose + ATP --(Hexokinase)--> Fructose-6-Phosphate + ADP

  • Reaction 2 (Isomerization): Fructose-6-phosphate is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI).[9]

    • Fructose-6-Phosphate --(PGI)--> Glucose-6-Phosphate

  • Reaction 3 (Oxidation and Detection): Glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the fructose concentration.[9]

    • Glucose-6-Phosphate + NAD+ --(G6PDH)--> 6-Phosphogluconate + NADH + H+

Quantitative Performance Data (Based on Fructose Assay Kit):

The assay is sensitive enough to measure fructose concentrations in the range of 100 - 1000 µg/ml.[9]

Formation of this compound (Amadori Product)

This compound is formed through the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar (fructose) and an amino acid (proline).

G A Reducing Sugar (e.g., Fructose) C Schiff Base Formation A->C B Amino Acid (e.g., Proline) B->C D Amadori Rearrangement C->D E This compound (Amadori Product) D->E

Figure 3: Simplified pathway of this compound formation.

Summary and Conclusion

This guide provides a comparative overview of potential analytical methods for the quantification of this compound. The table below summarizes the key characteristics of each method.

MethodPrincipleDerivatizationSensitivitySpecificityThroughput
HPLC Chromatographic separation with UV/Fluorescence/RID detectionOften required for sensitivityModerateModerate to HighModerate
LC-MS/MS Chromatographic separation with mass spectrometric detectionNot requiredHighVery HighHigh
GC-MS Chromatographic separation of volatile derivatives with mass spectrometric detectionRequiredHighHighModerate
Enzymatic Assay Specific enzyme-catalyzed reaction leading to a measurable productNot requiredModerate to HighVery HighHigh
  • LC-MS/MS stands out as the most powerful technique for this compound quantification due to its high sensitivity, specificity, and throughput without the need for derivatization.

  • HPLC is a robust and widely available technique, but may require derivatization to achieve desired sensitivity.

  • GC-MS offers high sensitivity and resolution but is more laborious due to the mandatory derivatization step.

  • Enzymatic assays , if a specific enzyme for this compound were available or could be engineered, would offer a rapid and high-throughput solution, ideal for screening large numbers of samples.

The selection of the most appropriate method will depend on the specific research question, the nature of the sample matrix, the required level of sensitivity and accuracy, and the available resources. For definitive and highly sensitive quantification, especially in complex biological matrices, LC-MS/MS is the recommended approach.

References

Unraveling Dietary Intake: A Comparative Guide to Fructose and Proline Betaine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation and comparison of urinary fructose (B13574) and proline betaine (B1666868) as objective measures of dietary consumption, clarifying the landscape for researchers and drug development professionals.

The precise measurement of dietary intake is a cornerstone of robust nutritional research and clinical trials. While self-reported dietary data is fraught with inaccuracies, validated biomarkers offer an objective window into an individual's consumption patterns. This guide provides a comparative analysis of two prominent urinary biomarkers: fructose, an indicator of sugar intake, and proline betaine, a specific marker for citrus fruit consumption. It is important to note that while the compound "fructose-proline" can be formed as a Maillard reaction product during the heating of foods containing fructose and proline, it is not established in scientific literature as a validated biomarker for dietary intake. Therefore, this guide will focus on the well-documented biomarkers, urinary fructose and proline betaine.

Performance Characteristics of Urinary Fructose vs. Proline Betaine

The utility of a dietary biomarker is determined by its sensitivity, specificity, and the strength of its correlation with the intake of a specific food or nutrient. The following table summarizes the key performance indicators for urinary fructose and proline betaine.

BiomarkerDietary Component IndicatedValidation StatusSensitivitySpecificityCorrelation with IntakeExcretion Kinetics
Urinary Fructose Total sugar intake, particularly from sources rich in fructose and sucrose.[1]Validated as a dose-responsive and predictive biomarker of dietary sugars.[1]ModerateModerate to LowLow to moderate associations observed in some studies.[1]Rapidly absorbed and excreted.
Proline Betaine Citrus fruit intake (e.g., oranges, grapefruit).[2][3][4][5]Extensively validated as a robust and quantitative biomarker for citrus consumption.[4][6]High (e.g., 86.3% - 90.6%)[4][7][8]High (e.g., 86.3% - 92.3%)[1][7][8]Strong, with a clear dose-response relationship.[6]Most is excreted within 14 hours after consumption.[2][7][8]

Experimental Protocols: A Methodological Overview

Accurate quantification of these biomarkers is essential for their application. Below are summaries of the typical experimental protocols for the analysis of urinary fructose and proline betaine.

Quantification of Urinary Fructose

1. Sample Collection and Preparation:

  • Collection: 24-hour urine collection is often preferred to account for diurnal variations, though spot urine samples can also be used.[9]

  • Storage: Samples should be stored at -80°C to prevent degradation.

  • Preparation: Urine samples are typically thawed and centrifuged to remove particulate matter. An internal standard may be added for accurate quantification.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: Samples are injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used to separate fructose from other urine components.

  • Mass Spectrometry Detection: The separated fructose is then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor and product ion transitions for fructose, allowing for highly selective and sensitive quantification.

Quantification of Urinary Proline Betaine

1. Sample Collection and Preparation:

  • Collection: Both 24-hour and spot urine samples have been shown to be effective for measuring proline betaine.[6]

  • Storage: Samples are stored at -80°C.

  • Preparation: Urine samples are thawed, vortexed, and centrifuged. For Nuclear Magnetic Resonance (NMR) analysis, a buffer is typically added. For LC-MS/MS, a simple dilution or protein precipitation step may be performed.

2. Analytical Methods:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NMR provides a non-destructive and highly quantitative analysis.

    • The characteristic signals of proline betaine in the ¹H NMR spectrum are integrated and compared to a known concentration of an internal standard (e.g., TSP) for quantification.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • This method offers very high sensitivity and specificity.

    • A stable isotope-labeled internal standard of proline betaine is often used for precise quantification through a stable isotope dilution assay.[5]

Visualizing the Biomarker Validation Workflow and Dietary Origins

To better illustrate the processes involved in biomarker validation and the dietary sources of these compounds, the following diagrams are provided.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application discovery Hypothesis Generation (e.g., Metabolomics) candidate Candidate Biomarker Identification discovery->candidate dose_response Dose-Response Studies candidate->dose_response Analytical Method Development kinetics Time-Course & Excretion Kinetics dose_response->kinetics specificity Specificity & Robustness Analysis kinetics->specificity epidemiological Epidemiological/ Observational Studies specificity->epidemiological application Use in Clinical Trials & Nutritional Research epidemiological->application

Biomarker Validation Workflow

dietary_origin cluster_fructose Fructose Sources cluster_proline_betaine Proline Betaine Sources ssb Sugar-Sweetened Beverages urine Urinary Excretion ssb->urine Metabolism fruits Fruits fruits->urine Metabolism processed_foods Processed Foods processed_foods->urine Metabolism citrus Citrus Fruits (Oranges, Grapefruit) citrus->urine Direct Excretion diet Dietary Intake diet->ssb diet->fruits diet->processed_foods diet->citrus fructose_biomarker Urinary Fructose urine->fructose_biomarker proline_betaine_biomarker Urinary Proline Betaine urine->proline_betaine_biomarker

Dietary Origins of Biomarkers

Conclusion

Both urinary fructose and proline betaine serve as valuable tools in nutritional science, but their applications differ significantly. Urinary fructose provides a general indication of total sugar consumption, though its correlation with self-reported intake can be variable. In contrast, proline betaine stands out as a highly specific and quantitative biomarker for citrus fruit intake, with robust validation data supporting its use. The choice of biomarker will ultimately depend on the specific research question and the dietary component of interest. For researchers aiming to objectively measure citrus consumption, proline betaine is a superior and well-established option.

References

Fructose-Proline Demonstrates Higher Glycation Reactivity Than Free Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of different sugar compounds is crucial for assessing their potential impact on biological systems. This guide provides a comparative analysis of the glycation reactivity of fructose-proline (Fru-Pro), an Amadori product, and its parent monosaccharide, free fructose (B13574). Experimental data indicates that this compound exhibits significantly higher reactivity in the glycation process.

Glycation, the non-enzymatic reaction between reducing sugars and amino acids, peptides, or proteins, is a key area of interest in numerous fields, including food chemistry and biomedical research, due to its role in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various age-related diseases and diabetic complications. While fructose is known to be a more potent glycating agent than glucose, the reactivity of its Amadori product, this compound, has been shown to be even greater.[1][2]

A key study directly comparing the two compounds found that N-(1-deoxy-d-fructos-1-yl)-l-proline (Fru-Pro) has a markedly higher isomerization rate than d-fructose.[3][4] This increased reactivity is attributed to C-1 substituent-mediated intramolecular catalysis.[3][4]

Quantitative Comparison of Reactivity

The following table summarizes the key quantitative data comparing the reactivity of this compound and free fructose.

ParameterThis compound (Fru-Pro)Free FructoseReference
Approximated Carbohydrate Milieu Stability Time Constant (ACuSTiC)1 s10 s[3][4]

Conditions: pD 4.20 ± 0.05 at 350 K

Experimental Protocols

The determination of the reactivity of this compound and free fructose was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. Below are the detailed methodologies for the key experiments cited.

Synthesis of N-(1-deoxy-d-fructos-1-yl)-l-proline (Fru-Pro)

The Amadori product from D-glucose and L-proline was synthesized according to established methods. Briefly, D-glucose and L-proline were refluxed in methanol. The resulting product was purified by recrystallization to yield N-(1-deoxy-d-fructos-1-yl)-l-proline. The identity and purity of the compound were confirmed using NMR spectroscopy and mass spectrometry.

Quantitative ¹³C Selective Saturation Transfer NMR Spectroscopy

This technique was employed to deduce information on the isomeric systems and their isomerization rates.

  • Sample Preparation: Samples of this compound and D-fructose were prepared in D₂O at a concentration of 50 mM. The pD was adjusted to 4.20 ± 0.05 using DCl and NaOD.

  • NMR Spectroscopy: All NMR experiments were performed on a Bruker Avance III 600 spectrometer equipped with a 5 mm TCI cryoprobe.

  • Saturation Transfer Experiment: A selective 180° pulse was applied to a specific ¹³C resonance of one isomer, followed by a variable mixing time. The transfer of saturation to the corresponding resonance of another isomer in equilibrium was then observed.

  • Data Analysis: The rate constants for the isomerization were determined by analyzing the build-up of the saturation transfer as a function of the mixing time. The Approximated Carbohydrate Milieu Stability Time Constants (ACuSTiC) were then calculated from these rate constants.

Signaling Pathways and Experimental Workflows

The glycation process initiates with the reaction of a reducing sugar with an amino group, leading to the formation of a Schiff base, which then rearranges to a more stable Amadori product. These early glycation products can then undergo further complex reactions to form irreversible AGEs.

Glycation_Pathway Reducing_Sugar Reducing Sugar (e.g., Fructose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base + Amino Group Amino_Group Amino Group (Protein, Peptide, Amino Acid) Amino_Group->Schiff_Base Amadori_Product Amadori Product (e.g., this compound) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation

Figure 1. Simplified pathway of glycation and AGE formation.

The experimental workflow for comparing the glycation reactivity of different compounds typically involves incubating the compounds with a model protein and monitoring the formation of glycation products over time.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_FP Prepare this compound + Model Protein Solution Incubate Incubate all samples at 37°C Prep_FP->Incubate Prep_F Prepare Free Fructose + Model Protein Solution Prep_F->Incubate Prep_C Prepare Control (Model Protein only) Prep_C->Incubate Aliquots Take aliquots at different time points Incubate->Aliquots Measure Measure formation of glycation products (e.g., Fluorescence of AGEs) Aliquots->Measure Compare Compare rates of formation Measure->Compare

Figure 2. General workflow for in vitro glycation assay.

References

Comparative Guide to Analytical Methods for Fructose-Proline Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the specificity of Fructose-proline, a key Amadori product formed during the Maillard reaction. Objective comparisons of performance metrics and detailed experimental protocols are presented to aid in the selection of the most appropriate method for your research needs.

Overview of Analytical Techniques

The determination of this compound requires sensitive and specific analytical methods. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.

Performance Comparison

The following table summarizes the key performance indicators for the most common analytical techniques used for the analysis of this compound and related Amadori products.

ParameterHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Limit of Detection (LOD) < 0.2 mg/L (for sugars)[1]0.1 ng/mL - < 0.125 ng/mL[2][3]Analyte Dependent (derivatization required)~1.5 ng/µL (for sugars); ~0.72 mg/L (for proline)[4][5]
Limit of Quantification (LOQ) Not explicitly found2-5 ng/mL[2]Analyte Dependent (derivatization required)~3 ng/µL (for sugars)[5]
Linearity Range 40–1400 mg/L (for fructose)[6]Correlation coefficient > 0.99[2][3]Not explicitly foundCorrelation coefficient > 0.99[4]
Precision (%RSD) < 2.0% (intra-day and inter-day)[7]< 10%[2]Not explicitly found0.92 to 5.43%[8]
Analysis Time ~30 minutes[7]5 - 20 minutesVariable, includes derivatization time< 5 minutes[8]
Specificity Moderate, risk of co-elutionHigh, based on mass-to-charge ratioHigh, but derivatization can be complexHigh separation efficiency
Sample Preparation Simple extraction and filtrationSimple extraction and filtrationComplex, requires derivatizationSimple dilution

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible method for the quantification of this compound. The specificity can be challenging due to potential interference from other compounds in complex matrices that absorb at a similar wavelength.

Sample Preparation:

  • Homogenize the sample in a suitable solvent (e.g., water or methanol-water mixture).

  • Centrifuge the mixture to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: A column suitable for polar compounds, such as an amino or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection is often performed at low wavelengths, such as 195 nm, for compounds lacking a strong chromophore.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Homogenize Homogenize Sample->Homogenize Add Solvent Centrifuge Centrifuge Homogenize->Centrifuge Separate Solids Filter Filter Centrifuge->Filter Clarify Supernatant HPLC_System HPLC System Filter->HPLC_System Inject Column Analytical Column HPLC_System->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

HPLC-UV Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and sensitivity for the analysis of this compound, making it a preferred method for complex samples.

Sample Preparation:

  • Extract the sample with a suitable solvent, often an aqueous-organic mixture.

  • Centrifuge to remove particulates.

  • Filter the supernatant through a 0.22 µm filter.

  • For some applications, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase or HILIC chromatography is typically used. Ion-pairing agents may be added to the mobile phase to improve retention of polar Amadori products.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common for the detection of this compound. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extract Extract Sample->Extract Solvent Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter LC Liquid Chromatograph Filter->LC Inject MS Mass Spectrometer LC->MS Data Data System MS->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extract Extract Sample->Extract Dry Dry Extract->Dry Derivatize Derivatize Dry->Derivatize Oximation & Silylation GC Gas Chromatograph Derivatize->GC Inject MS Mass Spectrometer GC->MS Data Data System MS->Data CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Sample Dilute Dilute Sample->Dilute in BGE Filter Filter Dilute->Filter CE_System CE Instrument Filter->CE_System Inject Capillary Capillary CE_System->Capillary Detector Detector Capillary->Detector Data Data System Detector->Data

References

Comparative kinetics of Fructose-proline formation with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the Maillard reaction kinetics reveals significant differences in the rate of fructose-proline formation compared to other amino acids. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reaction rates, supported by experimental data, to elucidate the unique reactivity of proline in this non-enzymatic browning reaction.

The Maillard reaction, a cornerstone of flavor chemistry and a significant pathway in physiological glycation, proceeds at varying rates depending on the specific amino acid involved. Proline, a secondary amino acid, exhibits distinct kinetic behavior in its reaction with fructose (B13574), a ketose sugar known for its higher reactivity compared to glucose. Understanding these kinetic differences is crucial for applications ranging from food science to the study of advanced glycation end-products (AGEs) in biological systems.

Comparative Kinetic Data

The rate of the Maillard reaction between fructose and various amino acids can be quantified by determining the reaction rate constant (k) and the activation energy (Ea). While comprehensive datasets directly comparing a wide range of amino acids with fructose under identical conditions are limited, the available literature provides valuable insights into their relative reactivities.

Based on browning intensity, a common proxy for the extent of the Maillard reaction, amino acids can be broadly categorized into high, intermediate, and low reactivity groups when heated with fructose.

Amino AcidClassification of Browning Intensity with FructoseActivation Energy (Ea) with Fructose (kJ/mol)
GlycineHighNot Reported
Lysine (B10760008)High116.6[1]
AlanineIntermediateNot Reported
Proline Intermediate Not Reported
ValineIntermediateNot Reported
LeucineIntermediateNot Reported
IsoleucineIntermediateNot Reported
PhenylalanineIntermediateNot Reported
TryptophanHighNot Reported
TyrosineHighNot Reported
MethionineIntermediateNot Reported
CysteineLowNot Reported
Aspartic AcidLowNot Reported
Glutamic AcidLowNot Reported
ArginineLowNot Reported
HistidineLowNot Reported

Note: The classification of browning intensity is based on qualitative comparisons by Ashoor and Zent (1984).[2] Activation energy data is limited to available studies.

Glycine and lysine are noted for their high reactivity with fructose, leading to rapid browning.[2] In contrast, proline is classified as having intermediate reactivity.[2] Amino acids with acidic or sulfur-containing side chains, such as aspartic acid, glutamic acid, and cysteine, generally exhibit lower reactivity.[2]

Experimental Protocols

The kinetic parameters of the Maillard reaction are typically determined by monitoring either the loss of reactants or the formation of products over time at various temperatures.

Method 1: Determination of Reaction Kinetics by Browning Intensity

This method relies on the spectrophotometric measurement of the brown pigments (melanoidins) formed in the final stage of the Maillard reaction.

Procedure:

  • Solution Preparation: Prepare equimolar solutions of fructose and the amino acid of interest (e.g., 0.5 M) in a suitable buffer solution (e.g., pH 10 carbonate buffer). A blank solution containing only the amino acid in the buffer is also prepared.

  • Reaction Incubation: Place the test tubes containing the reaction mixtures and the blank in a constant temperature water bath set to the desired reaction temperature (e.g., 80°C, 90°C, 100°C).

  • Absorbance Measurement: At regular time intervals (e.g., every 15 minutes), remove an aliquot from each tube, cool it rapidly to stop the reaction, and measure the absorbance at 420 nm using a spectrophotometer. The blank solution is used to zero the instrument.

  • Kinetic Analysis:

    • Plot absorbance versus time for each temperature. The initial linear portion of the curve is used to determine the initial reaction rate.

    • For a pseudo-zero-order reaction, the slope of the line gives the reaction rate constant (k).

    • To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

Method 2: Quantification of Reactant Loss by High-Performance Liquid Chromatography (HPLC)

This method provides a more direct measure of the initial reaction rate by quantifying the disappearance of the reactants.

Procedure:

  • Reaction Setup: Prepare and incubate the fructose-amino acid reaction mixtures as described in Method 1.

  • Sample Collection: At specified time points, withdraw samples and immediately quench the reaction, for instance, by rapid cooling or the addition of a quenching agent.

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., a column for carbohydrate or amino acid analysis) and detector (e.g., a refractive index detector for fructose and a UV or fluorescence detector for amino acids after derivatization).

    • Develop a gradient or isocratic elution method to separate fructose and the specific amino acid from the reaction mixture.

    • Quantify the concentration of the remaining fructose and amino acid at each time point by comparing the peak areas to those of standard solutions of known concentrations.

  • Kinetic Modeling:

    • Plot the concentration of fructose or the amino acid as a function of time.

    • Fit the data to an appropriate kinetic model (e.g., first-order or second-order) to determine the reaction rate constant (k).

    • Calculate the activation energy (Ea) using the Arrhenius plot as described previously.

Signaling Pathways and Experimental Workflow

The Maillard reaction proceeds through a complex network of reactions. A simplified representation of the initial stages and the general experimental workflow for kinetic analysis is depicted below.

Maillard_Reaction_Workflow cluster_reaction Maillard Reaction: Initial Stage cluster_workflow Experimental Workflow for Kinetic Analysis Fructose Fructose (Ketose) SchiffBase Schiff Base Fructose->SchiffBase Condensation AminoAcid Amino Acid (e.g., Proline) AminoAcid->SchiffBase HeynsProduct Heyns Product SchiffBase->HeynsProduct Rearrangement Dehydration Dehydration HeynsProduct->Dehydration Further Reactions Fragmentation Fragmentation HeynsProduct->Fragmentation Further Reactions Preparation 1. Prepare Fructose & Amino Acid Solutions Incubation 2. Incubate at Constant Temperature Preparation->Incubation Sampling 3. Collect Aliquots at Time Intervals Incubation->Sampling Analysis 4. Analyze Samples (Spectrophotometry/HPLC) Sampling->Analysis Data 5. Plot Data & Determine Kinetic Parameters Analysis->Data

Caption: Simplified pathway of the initial Maillard reaction and the general experimental workflow for kinetic analysis.

References

Benchmarking Fructose-Proline Detection: A Comparative Guide to Browning Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of the Maillard reaction is critical for ensuring product quality, safety, and efficacy. While various chemical markers are employed to gauge the extent of this complex series of browning reactions, this guide provides a comparative analysis of fructose-proline against other commonly used browning indicators. This objective comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate indicator for specific research and development needs.

The Maillard reaction, a non-enzymatic browning process, occurs between amino acids and reducing sugars upon heating. It is responsible for the desirable color and flavor of many foods, but can also lead to the formation of potentially harmful compounds and a reduction in nutritional value. Consequently, the ability to accurately monitor this reaction is paramount. This guide focuses on this compound, an early-stage Maillard reaction product, and benchmarks its detection against established indicators such as hydroxymethylfurfural (HMF), furfural (B47365), and furosine.

Comparative Analysis of Browning Indicators

The selection of an appropriate browning indicator depends on several factors, including the specific stage of the Maillard reaction to be monitored, the food or product matrix, and the analytical capabilities available. The following table summarizes the key characteristics and detection methods for this compound and other prominent browning indicators.

IndicatorStage of Maillard ReactionCommon Detection Method(s)AdvantagesDisadvantages
This compound EarlyHPLC with UV or MS detectionSpecific to the reaction of fructose (B13574) and proline; good indicator of initial stages.Less commonly used and fewer standardized methods available compared to others.
Hydroxymethylfurfural (HMF) Intermediate/AdvancedHPLC with UV detection, SpectrophotometryWell-established indicator; commercially available standards; indicates both Maillard reaction and caramelization.[1][2][3][4][5]Can be formed through multiple pathways, not solely from the Maillard reaction; levels can decrease in later stages.[2]
Furfural Intermediate/AdvancedHPLC with UV detection, SpectrophotometryIndicator of pentose (B10789219) degradation and Maillard reaction.[3][6]Less abundant than HMF in many systems; can also be formed through caramelization.[3]
Furosine EarlyHPLC with UV detectionSpecific indicator of the reaction of lysine (B10760008) with reducing sugars; good marker for early heat damage to proteins.[7][8][9][10][11][12][13]Requires acid hydrolysis of the sample, which can be time-consuming.[14][15]
Colorimetric/Spectrophotometric Measurement (e.g., A420) AdvancedSpectrophotometrySimple, rapid, and non-destructive method for assessing overall browning.[16]Non-specific; influenced by various colored compounds, not just Maillard reaction products.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of browning indicators. Below are summaries of typical experimental protocols for the detection of each indicator.

This compound Detection by HPLC
  • Principle: this compound, an Amadori rearrangement product, is separated and quantified using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Extraction of the sample with a suitable solvent (e.g., water or a buffer solution). Centrifugation and filtration to remove particulate matter.

  • HPLC Conditions:

    • Column: A C18 or a specialized column for amino acid or sugar analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength or Mass Spectrometry (MS) for higher sensitivity and specificity.

    • Quantification: Based on a calibration curve generated from this compound standards.

Hydroxymethylfurfural (HMF) and Furfural Detection by HPLC
  • Principle: HMF and furfural are separated and quantified by reverse-phase HPLC with UV detection.

  • Sample Preparation: Dilution of the sample with water or a suitable solvent, followed by filtration. For solid samples, an extraction step is required.

  • HPLC Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: UV detection at approximately 280-285 nm for HMF and 277 nm for furfural.

    • Quantification: External standard calibration using HMF and furfural standards.[17]

Furosine Detection by HPLC
  • Principle: Furosine is formed by the acid hydrolysis of fructosyl-lysine, an early Maillard reaction product. It is then quantified by ion-pair reversed-phase HPLC.[7][10][14]

  • Sample Preparation:

    • Acid hydrolysis of the sample with hydrochloric acid at elevated temperatures.[14][15]

    • Filtration and purification of the hydrolysate using a solid-phase extraction (SPE) cartridge.

  • HPLC Conditions:

    • Column: C18 column.

    • Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier like acetonitrile.

    • Detection: UV detection at approximately 280 nm.

    • Quantification: External standard calibration with a furosine standard.[18]

Visualizing the Maillard Reaction and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

MaillardReaction cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_advanced Advanced Stage ReducingSugar Reducing Sugar (e.g., Fructose) SchiffBase Schiff Base ReducingSugar->SchiffBase AminoAcid Amino Acid (e.g., Proline) AminoAcid->SchiffBase AmadoriProduct Amadori Product (this compound) SchiffBase->AmadoriProduct Amadori Rearrangement DegradationProducts Sugar Degradation Products AmadoriProduct->DegradationProducts HMF_Furfural HMF & Furfural DegradationProducts->HMF_Furfural Melanoidins Melanoidins (Brown Pigments) DegradationProducts->Melanoidins HMF_Furfural->Melanoidins

Caption: The Maillard Reaction Pathway.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General HPLC Workflow for Browning Indicators.

Conclusion

The selection of an appropriate browning indicator is a critical decision in research and development. This compound serves as a specific marker for the early stages of the Maillard reaction involving fructose and proline. While less established than HMF, furfural, or furosine, its specificity can be advantageous in controlled systems. HMF and furfural are valuable for monitoring intermediate to advanced stages, though they can arise from multiple pathways. Furosine provides a reliable measure of early-stage protein damage, specifically involving lysine. For a general assessment of browning, simple colorimetric methods are useful but lack specificity.

Ultimately, the choice of indicator should be guided by the specific research question, the composition of the system under investigation, and the available analytical resources. For a comprehensive understanding of the Maillard reaction, a multi-indicator approach, combining an early-stage marker like this compound or furosine with an intermediate/advanced stage marker like HMF, may be the most effective strategy.

References

Assessing the correlation between Fructose-proline and sensory attributes

Author: BenchChem Technical Support Team. Date: December 2025

Fructose-proline, an Amadori rearrangement product formed during the initial stages of the Maillard reaction, plays a significant role in the development of sensory characteristics in thermally processed foods. This guide provides a comprehensive comparison of the sensory attributes associated with this compound, supported by experimental data from model systems. It is intended for researchers, scientists, and drug development professionals interested in the sensory properties of Maillard reaction products.

Sensory Profile of this compound and its Maillard Reaction Products

The sensory characteristics of Maillard reaction products (MRPs) derived from fructose (B13574) and proline are complex, contributing to both the aroma and taste of foods. The overall sensory perception is influenced by the specific reaction conditions, such as temperature, time, and pH.[1]

Aroma Profile:

The aroma generated from the Maillard reaction of fructose and proline is often characterized by roasty, caramel-like, and popcorn-like notes.[2][3] Studies comparing Maillard reaction products from glucose-proline (Glc/Pro) and fructosyl-proline (Fru-Pro) have revealed distinct aroma profiles. The Glc/Pro system is predominantly described as "roasty and popcorn-like," whereas the Fru-Pro system exhibits a more pronounced "caramel-like" aroma with some "roasty" notes.[2]

Taste Profile:

Maillard reaction products derived from proline and a reducing sugar have been shown to possess taste-enhancing properties. Specifically, the Amadori compound 1-deoxy-1-L-proline-D-fructose, which is this compound, has been demonstrated to enhance salty and umami tastes.[4] In one study, the addition of this compound to a salt solution allowed for a 20% reduction in salt content without a discernible loss in salty taste intensity, and it also significantly enhanced the umami attribute.[4]

Quantitative Data on Aroma Compounds

The following table summarizes the key odorants identified in Maillard reaction model systems containing proline and a reducing sugar (glucose, which forms a similar Amadori product to fructose). The data is derived from studies that utilized Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O) to identify and quantify the potent aroma compounds.

OdorantAroma DescriptorPrecursor SystemRelative Odor Activity/ConcentrationReference
2-Acetyl-1-pyrroline (AP)Roasty, popcorn-likeGlucose/ProlineMore abundant in Glc/Pro system[5][6]
6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP)RoastyGlucose/ProlineMore abundant in Glc/Pro system[5][6]
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Caramel-likeFructosyl-ProlineFormation favored in Fru-Pro system[5][6]
Acetic acidSour, pungentFructosyl-ProlineMajor odorant formed[5]

Experimental Protocols

A combination of sensory evaluation and instrumental analysis is employed to assess the correlation between this compound and sensory attributes.

1. Sensory Evaluation: Descriptive Analysis

Descriptive analysis is a sophisticated method used to identify and quantify the sensory characteristics of a product.[3][7]

  • Panelist Training: A panel of trained assessors (typically 8-12 individuals) is selected and trained over numerous sessions.[3] The training focuses on developing a consensus vocabulary to describe the aroma and taste attributes of the Maillard reaction products and on calibrating the panelists to use intensity scales consistently.[8]

  • Sample Preparation: this compound is either synthesized and purified or generated in a model system by heating an aqueous solution of fructose and proline under controlled temperature and pH conditions.

  • Evaluation Procedure: Panelists are presented with the samples in a controlled environment. They first evaluate the aroma orthonasally (sniffing). Then, they taste the sample to evaluate flavor (the combination of taste and retronasal aroma) and basic tastes. Panelists rate the intensity of each identified attribute (e.g., roasty, caramel, sweet, umami, salty) on a structured scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").[8]

2. Instrumental Analysis: Aroma Characterization

  • Aroma Extract Dilution Analysis (AEDA): This technique is used to identify the most potent odorants in a sample.[9] An aroma extract is obtained from the sample and then serially diluted. Each dilution is analyzed by Gas Chromatography-Olfactometry (GC-O), where a trained assessor sniffs the effluent from the gas chromatograph and records the retention times and descriptors of the perceived odors. The highest dilution at which an odor is still detectable is its flavor dilution (FD) factor, which indicates its relative odor potency.[9]

  • Gas Chromatography-Olfactometry (GC-O): GC-O is used to separate and identify individual volatile compounds while simultaneously assessing their odor characteristics.[10][11] The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port for sensory evaluation by a trained panelist.[10]

  • Stable Isotope Dilution Assay (SIDA): This is a highly accurate method for quantifying specific aroma compounds.[2][12] A known amount of a stable isotope-labeled version of the target analyte is added to the sample as an internal standard. The ratio of the natural to the labeled compound is then measured using mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis.[12]

3. Instrumental Analysis: Taste Characterization

  • Electronic Tongue: An electronic tongue, or taste sensing system, can be used to analyze the taste profile of the this compound solution. This instrument uses an array of sensors that respond to different taste qualities (e.g., saltiness, umami, sweetness). The resulting pattern of sensor responses provides a "fingerprint" of the sample's taste.[4]

Visualizations

Below are diagrams illustrating key processes and pathways related to the sensory assessment of this compound.

Maillard_Reaction_Pathway Fructose Fructose (Reducing Sugar) Schiff_Base Schiff Base (Glycosylamine) Fructose->Schiff_Base Proline Proline (Amino Acid) Proline->Schiff_Base Fructose_Proline This compound (Amadori Product) Schiff_Base->Fructose_Proline Amadori Rearrangement Degradation_Products Degradation Products (e.g., Furans, Pyrroles) Fructose_Proline->Degradation_Products Further Maillard Reactions Aroma_Taste Aroma & Taste Compounds Degradation_Products->Aroma_Taste

Maillard reaction pathway to this compound.

Sensory_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Sensory_Eval Sensory Evaluation cluster_Instrumental_Analysis Instrumental Analysis Model_System Fructose + Proline Model System Descriptive_Analysis Descriptive Analysis (Trained Panel) Model_System->Descriptive_Analysis Volatile_Extraction Volatile Compound Extraction Model_System->Volatile_Extraction Aroma_Profile Aroma Profile (Roasty, Caramel) Descriptive_Analysis->Aroma_Profile Taste_Profile Taste Profile (Umami, Salty Enhancement) Descriptive_Analysis->Taste_Profile GC_O_AEDA GC-O / AEDA Volatile_Extraction->GC_O_AEDA SIDA Quantification (SIDA) GC_O_AEDA->SIDA Aroma_Identification Aroma Compound Identification & Quantification GC_O_AEDA->Aroma_Identification Sensory_Perception_Pathway Aroma_Compounds Aroma Compounds (e.g., Pyrroles, Furans) Olfactory_Receptors Olfactory Receptors (Nasal Epithelium) Aroma_Compounds->Olfactory_Receptors Taste_Compounds Taste Compounds/ Enhancers (e.g., this compound) Taste_Receptors Taste Receptors (Taste Buds) Taste_Compounds->Taste_Receptors Brain Brain (Sensory Cortex) Olfactory_Receptors->Brain Neural Signal Taste_Receptors->Brain Neural Signal Perception Sensory Perception (Aroma & Taste) Brain->Perception

References

A Comparative Guide to the Validation of Methods for Distinguishing Fructose-Proline from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of Fructose-proline, an Amadori product formed from the Maillard reaction between fructose (B13574) and proline, is a critical analytical challenge in food science, clinical chemistry, and drug development. Its presence and concentration can be an indicator of heat processing in food, a biomarker for certain diseases, and a potential critical quality attribute in biopharmaceutical products. The primary challenge in its analysis lies in distinguishing it from its isomers, which share the same elemental composition and mass, but differ in their chemical structure and biological activity. This guide provides a comparative overview of validated analytical methods for the effective differentiation of this compound from its key isomers, supported by experimental data and detailed protocols.

The Challenge: Isomeric Complexity

The main isomers of concern for this compound (a Heyns product) include:

  • Glucose-proline (Amadori product): Formed from the reaction of glucose and proline, this is the most common and challenging isomer to separate from this compound.

  • Other Amadori Products: Formed from the reaction of glucose or other reducing sugars with different amino acids, which may have similar chromatographic behavior.

  • Stereoisomers: Different spatial arrangements of the this compound molecule.

These isomers often exhibit similar physicochemical properties, making their separation and individual quantification a complex task that requires highly selective and sensitive analytical techniques.

Comparative Analysis of Analytical Methods

The primary analytical approach for the differentiation of this compound and its isomers is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice of chromatographic separation technique is paramount for resolving these isomeric compounds before their detection by MS/MS. Below is a comparison of the most effective validated methods.

Table 1: Comparison of Validated LC-MS/MS Methods for this compound Isomer Separation
FeatureMethod 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MSMethod 2: Cation Exchange Chromatography (CEX)-MS/MS
Principle Separation based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1]Separation based on the interaction of positively charged analytes with a negatively charged stationary phase.[2][3]
Advantages Excellent retention and separation of highly polar compounds like Amadori products.[1][4] Good compatibility with electrospray ionization (ESI)-MS.High selectivity for charged and polar compounds.[2][3] Can effectively separate Amadori products from different amino acids.[2][3]
Limitations Longer column equilibration times. Sensitivity to the water content in the mobile phase.Requires a salt gradient, which can cause ion suppression in the MS source.
Typical Column Amide, Diol, or bare Silica columns.Strong or weak cation exchange columns.
Mobile Phase Acetonitrile (B52724)/water gradient with a modifier like formic acid or ammonium (B1175870) formate.Aqueous buffer with an increasing salt concentration (e.g., ammonium formate).
Validation Data
Linearity (R²)> 0.99> 0.99
Limit of Detection (LOD)0.01 - 0.1 mg/L[5]Not explicitly found for this compound.
Limit of Quantitation (LOQ)0.05 - 0.5 mg/L[5]Not explicitly found for this compound.
Accuracy (Recovery %)85 - 115%[5]80 - 120%
Precision (RSD %)< 15%< 15%

Experimental Protocols

Method 1: HILIC-MS/MS

This method is highly effective for the separation of polar isomers like this compound and Glucose-proline.

1. Sample Preparation:

  • Dilute the sample in a solution of 80-90% acetonitrile in water with 0.1% formic acid.

  • Centrifuge to remove any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% B, decrease to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor ion (m/z): 278.1

    • Product ions (m/z): 116.1 (Proline), 70.1 (Proline immonium ion)[6][7]

  • Collision Energy: Optimized for each transition (typically 15-30 eV).

Method 2: Cation Exchange Chromatography (CEX)-MS/MS

This method provides an orthogonal separation mechanism to HILIC, offering a different selectivity for the isomers.

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase (low salt concentration).

  • Centrifuge and filter as described for the HILILC method.

2. Chromatographic Conditions:

  • Column: Strong Cation Exchange (SCX) column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.0.

  • Mobile Phase B: 250 mM Ammonium formate, pH 3.0.

  • Gradient: Start with 100% A, increase to 50% B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometry Conditions:

  • Identical to the HILIC-MS/MS method, with MRM transitions optimized for the specific instrument.

Visualization of Experimental Workflow and Logic

To aid in the understanding of the analytical process and the differentiation logic, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Dilution Dilution Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Filtration Filtration Centrifugation->Filtration HILIC HILIC Column Filtration->HILIC Method 1 CEX CEX Column Filtration->CEX Method 2 ESI Electrospray Ionization HILIC->ESI CEX->ESI MRM Multiple Reaction Monitoring ESI->MRM Data Data Analysis MRM->Data

Figure 1. General experimental workflow for LC-MS/MS analysis.

Differentiation_Logic cluster_isomers Isomeric Mixture cluster_separation Chromatographic Separation cluster_identification Mass Spectrometric Identification FP This compound RT_FP Retention Time 1 (this compound) FP->RT_FP GP Glucose-proline RT_GP Retention Time 2 (Glucose-proline) GP->RT_GP Other Other Isomers Precursor Precursor Ion (m/z 278.1) RT_FP->Precursor RT_GP->Precursor Fragments_FP Specific Fragments (e.g., m/z 116.1, 70.1) Precursor->Fragments_FP CID Fragments_GP Similar Fragments Precursor->Fragments_GP CID Identification Confirmed Identification Fragments_FP->Identification Unique Pattern Fragments_GP->Identification Different Pattern/Ratio

Figure 2. Logical diagram for isomer differentiation.

Conclusion

The differentiation of this compound from its isomers is achievable with a high degree of confidence using validated LC-MS/MS methods. The choice between HILIC and CEX chromatography will depend on the specific sample matrix and the presence of other interfering compounds. HILIC-MS/MS is often favored for its excellent separation of highly polar isomers and its direct compatibility with ESI-MS. CEX-MS/MS provides a valuable alternative with a different selectivity profile. For unambiguous identification, a combination of chromatographic retention time and specific MS/MS fragmentation patterns is essential. The methods and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical procedures for the accurate analysis of this compound and its isomers.

References

Safety Operating Guide

Navigating the Disposal of Fructose-Proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal guidelines for every novel compound may not be readily available, a clear understanding of general principles for non-hazardous chemical waste provides a strong foundation for responsible laboratory practice. This guide offers essential safety and logistical information for the proper disposal of fructose-proline, a compound often studied in various biological and chemical research settings.

This compound, a conjugate of a sugar and an amino acid, is not broadly classified as a hazardous substance. However, as with any laboratory chemical, it should not be disposed of in regular waste streams without careful consideration of institutional and local regulations.[1] Adherence to established protocols for non-hazardous chemical waste is paramount.

Summary of Key Disposal and Safety Parameters

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be inferred from the SDS of its components, such as D-(-)-Fructose. The following table summarizes general safety and disposal information.

ParameterInformationSource
Chemical Name This compoundN/A
Hazard Classification Not generally classified as a hazardous substance.[1][2][3]
Primary Exposure Routes Ingestion, inhalation (of dust), skin contact, eye contact.[4]
Personal Protective Equipment (PPE) Safety glasses or goggles, gloves, lab coat.[3][5]
Incompatibilities Strong oxidizing agents.[3]
Small Quantity Disposal May be suitable for sanitary sewer or trash disposal, but local regulations must be consulted.[3]
Large Quantity/Contaminated Disposal Treat as chemical waste; contact a licensed professional waste disposal service.[3]
Spill Cleanup Sweep up, place in a sealed container for disposal, and wash the spill area.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound, emphasizing a safety-first approach and regulatory compliance.

1. Waste Characterization:

  • Uncontaminated this compound: If the compound is pure and has not been mixed with any hazardous chemicals, it is generally not considered hazardous waste.[3]

  • Contaminated this compound: If the this compound has been used in reactions or is mixed with other substances (e.g., solvents, acids, bases), the entire mixture must be treated as hazardous waste. The disposal procedure for the most hazardous component of the mixture should be followed.[3]

2. Consultation of Institutional and Local Guidelines:

  • Before proceeding with any disposal, it is mandatory to consult your institution's specific safety and waste disposal protocols. Your Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste management.[1]

  • Local, regional, and national regulations must be followed to ensure complete and accurate classification and disposal of the chemical waste.[3]

3. Segregation and Labeling of Chemical Waste:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Collect the waste in a designated, properly labeled, and leak-proof container.[1][3]

  • The waste container must be clearly labeled with the full chemical name: "this compound". Include the quantity and the date of disposal.[1] If contaminated, all constituents of the waste stream should be listed.

4. Secure Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic while awaiting pickup by your institution's hazardous waste management service.[1]

5. Arranging for Professional Disposal:

  • Contact your EHS office to schedule a pickup for the chemical waste.[1]

  • For large quantities or contaminated waste, a licensed professional waste disposal service should be utilized.[3]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the disposal process.

FructoseProlineDisposal cluster_0 Initial Assessment cluster_1 Regulatory Compliance cluster_2 Waste Handling & Storage cluster_3 Final Disposal start Start: this compound Waste Generated characterize Characterize Waste: Uncontaminated or Contaminated? start->characterize consult_ehs Consult Institutional EHS Guidelines characterize->consult_ehs Both check_local Check Local/Regional Regulations consult_ehs->check_local segregate Segregate Waste check_local->segregate label_container Label Container Correctly segregate->label_container store Store Securely label_container->store schedule_pickup Schedule EHS Pickup store->schedule_pickup Uncontaminated/ Small Quantity professional_disposal Engage Professional Disposal Service store->professional_disposal Contaminated/ Large Quantity end_disposal End: Proper Disposal Complete schedule_pickup->end_disposal professional_disposal->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to best practices in chemical handling and waste management is fundamental to building a culture of safety and trust within the scientific community.

References

Personal protective equipment for handling Fructose-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fructose-proline, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.

This compound is a conjugate of D-fructose and L-proline. While Safety Data Sheets (SDS) for D-(-)-Fructose indicate it is not classified as a hazardous substance, it is crucial to handle all chemicals with appropriate care to mitigate potential risks such as irritation from dust inhalation or contact with eyes and skin.[1][2][3][4] The following personal protective equipment (PPE) and procedures are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Summary

A risk assessment should always be conducted to determine the specific PPE required for any given procedure.[5] However, the following table summarizes the recommended PPE for handling this compound powder.

Stage of Handling Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile glovesLaboratory coatN95/FFP2 respirator (if not in a ventilated enclosure)
Dissolving/Mixing Safety glasses with side shields or gogglesNitrile glovesLaboratory coatNot generally required
Cleanup of Spills Safety glasses with side shields or gogglesNitrile glovesLaboratory coatN95/FFP2 respirator
Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Objective: To safely and accurately weigh this compound powder.

  • Methodology:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2]

    • Before handling, ensure you are wearing the appropriate PPE: a laboratory coat, nitrile gloves, and safety glasses with side shields.[3][6][7]

    • If a ventilated enclosure is not available and there is a risk of generating dust, an N95 or FFP2 respirator is recommended.

    • Use a clean spatula and weighing paper or a weigh boat to measure the desired amount of this compound.

    • Handle the powder gently to avoid creating airborne dust.[1]

    • Close the container tightly after use to prevent absorption of moisture, as the compound may be hygroscopic.

2. Dissolving and Mixing:

  • Objective: To safely dissolve this compound in a solvent.

  • Methodology:

    • Continue to wear a laboratory coat, nitrile gloves, and safety glasses. If there is a splash risk, upgrade to chemical safety goggles.

    • In a well-ventilated area, add the weighed this compound to the desired solvent in an appropriate container (e.g., beaker, flask).

    • Stir the solution gently until the powder is fully dissolved.

    • If heating is required, do so in a fume hood and use appropriate heat-resistant gloves.

3. Cleanup of Spills:

  • Objective: To safely clean up any spilled this compound powder.

  • Methodology:

    • For small spills, gently sweep up the powder using a brush and dustpan, avoiding the generation of dust.[8]

    • Place the collected powder into a sealed container for disposal.

    • Wipe the area with a damp cloth or paper towel.

    • For larger spills, cordon off the area and wear an N95/FFP2 respirator in addition to standard PPE.

    • Follow the same procedure as for small spills.

    • Wash hands thoroughly after cleanup.

4. Disposal Plan:

  • Objective: To dispose of this compound waste and contaminated materials in accordance with regulations.

  • Methodology:

    • Dispose of unused this compound and any contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain unless permitted by local ordinances.[3]

    • Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of in the appropriate waste stream.[3]

Workflow for Handling this compound

FructoseProline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling start Start assess_risk Conduct Risk Assessment start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe weigh Weigh this compound in Ventilated Area don_ppe->weigh dissolve Dissolve/Mix with Solvent weigh->dissolve spill Clean Spills Immediately dissolve->spill If spill occurs dispose Dispose of Waste Properly dissolve->dispose spill->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node End wash_hands->end_node

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.